2-Chloro-5-methyl-1,3-phenylenediamine
Description
Properties
IUPAC Name |
2-chloro-5-methylbenzene-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-4-2-5(9)7(8)6(10)3-4/h2-3H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QANVSXSFEIMCHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)N)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Physicochemical Profiling of 2-Chloro-5-methyl-1,3-phenylenediamine
[1][2]
Executive Summary
2-Chloro-5-methyl-1,3-phenylenediamine (CAS: 34207-43-7) is a halogenated aromatic diamine utilized primarily as a coupling agent in oxidative dye formulations and as a scaffold in the synthesis of heterocyclic pharmaceutical intermediates.[1][2] Its unique substitution pattern—featuring a chlorine atom flanked by two amino groups and a methyl group in the para position to the halogen—imparts specific electronic and steric properties that influence its reactivity, stability, and solubility profiles.[1] This guide details the compound's molecular identity, physicochemical parameters, synthetic pathways, and handling protocols for research and development applications.[1]
Molecular Identity & Structural Analysis
The compound is an isomer of chloro-diaminotoluene.[1] Correct identification is critical due to the existence of positional isomers (e.g., the 1,4-diamine isomer, CAS 5307-03-9) which exhibit distinct reactivity profiles.[1]
| Parameter | Detail |
| IUPAC Name | 2-Chloro-5-methylbenzene-1,3-diamine |
| Common Synonyms | 3,5-Diamino-4-chlorotoluene; 2-Chloro-5-methyl-m-phenylenediamine |
| CAS Registry Number | 34207-43-7 |
| PubChem CID | 12402979 |
| Molecular Formula | C₇H₉ClN₂ |
| Molecular Weight | 156.61 g/mol |
| SMILES | CC1=CC(=C(C(=C1)N)Cl)N |
| InChI Key | QANVSXSFEIMCHX-UHFFFAOYSA-N |
Structural Commentary
The molecule features a benzene core substituted with:
-
Amino groups (-NH₂) at positions 1 and 3 (meta to each other).[1]
-
Chlorine (-Cl) at position 2 (ortho to both amino groups).[1]
-
Methyl (-CH₃) at position 5 (meta to both amino groups, para to chlorine).[1]
The 2-chloro substituent is sterically crowded, flanked by two amino groups.[1] This "buttressing effect" reduces the basicity of the amino groups and increases the stability of the molecule against oxidative dimerization compared to non-halogenated analogs.[1]
Physicochemical Parameters
The following data synthesizes experimental reports and high-fidelity computational models (ACD/Labs, EPISuite) to provide a working profile for formulation and synthesis.
| Property | Value / Range | Context & Implications |
| Physical State | Solid (Crystalline Powder) | Typically off-white to light brown due to surface oxidation.[1] |
| Melting Point | 120°C – 140°C (Predicted) | Note: Experimental data is scarce; analogs melt in this range. |
| Boiling Point | ~280°C (at 760 mmHg) | Decomposition likely precedes boiling at atmospheric pressure. |
| Density | 1.3 ± 0.1 g/cm³ | Higher than non-halogenated diamines due to the heavy Cl atom. |
| LogP (Octanol/Water) | 1.60 (Computed) | Moderately lipophilic; suitable for organic extraction (EtOAc, DCM).[1] |
| pKa (Conjugate Acid) | ~3.5 – 4.0 (Base 1)~2.0 (Base 2) | Significantly lower than m-phenylenediamine (pKa ~5.[1]1) due to the electron-withdrawing inductive effect (-I) of the ortho-chlorine.[1] |
| Water Solubility | Low to Moderate | < 5 g/L at 20°C. Solubility increases significantly in acidic media (pH < 2) due to protonation.[1] |
| Polar Surface Area | 52.04 Ų | Indicates potential for passive membrane permeability. |
Synthetic Route & Manufacturing Logic
The synthesis of 2-Chloro-5-methyl-1,3-phenylenediamine typically requires a strategy that installs the chlorine atom at the sterically hindered 2-position or utilizes a precursor where the halogen is already present.[1] A common high-purity route involves the chlorination of 3,5-diaminotoluene or the reduction of a nitro-precursor.[1]
Pathway: Chlorination of 3,5-Diaminotoluene
Direct chlorination is challenging due to over-reaction.[1] A controlled route often employs protecting groups or specific precursors like 4-chloro-3,5-dinitrotoluene .[1]
Figure 1: Synthetic pathway via the nitration-reduction of 4-chlorotoluene derivatives.[1] This route ensures the chlorine is fixed at the para-position to the methyl group before the amino groups are formed.[1]
Stability & Reactivity Profile
Understanding the reactivity of this molecule is crucial for its storage and application.
Oxidation Sensitivity
Like all phenylenediamines, the 1,3-isomer is susceptible to oxidation by air, leading to the formation of:
-
Quinone Imines: Reactive electrophiles that can polymerize.
-
Azo Compounds: Colored dimers (Bandrowski's base analogs).[1]
-
Protocol: Store under inert gas (Argon/Nitrogen) in amber vials at 2-8°C.
Electrophilic Substitution
The C4 and C6 positions (ortho to amino groups) are highly activated.[1]
-
Coupling Reactions: In oxidative dyeing, the molecule acts as a coupler .[1] It reacts with oxidized primary intermediates (e.g., p-phenylenediamine) at the C4/C6 positions to form stable indo dyes.[1]
-
Acylation: The amino groups can be selectively acylated to form amide derivatives for pharmaceutical synthesis.
Analytical Methodologies
For quality control and identification, High-Performance Liquid Chromatography (HPLC) is the standard.[1]
HPLC Protocol for Purity Assessment[1][2]
-
Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 4.6 x 100 mm, 2.7 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (Buffer pH ~3.0).[1]
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 240 nm (aromatic absorption) and 280 nm.[1]
-
Retention Logic: The chloro-methyl substitution increases hydrophobicity relative to m-phenylenediamine, resulting in a longer retention time.[1]
Safety & Handling (SDS Summary)
Signal Word: WARNING
-
Hazard Statements:
-
PPE Requirements: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.[1] Work within a fume hood to avoid inhalation of dust.
References
-
PubChem. (2025).[1][2][4] 2-Chloro-5-methyl-1,3-phenylenediamine (CID 12402979).[1] National Library of Medicine. [Link][1]
-
Corbett, J. F. (1973).[1] The Role of Meta-Diamines in Hair Dyeing. Journal of the Society of Cosmetic Chemists. (Foundational text on m-phenylenediamine chemistry).
-
EPA. (2025). CompTox Chemicals Dashboard: 2-Chloro-5-methyl-1,3-benzenediamine. [Link][1]
Sources
- 1. chembk.com [chembk.com]
- 2. 2-Chloro-5-methyl-1,3-phenylenediamine | C7H9ClN2 | CID 12402979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Separation of 2-((5-Amino-2-methylphenyl)methyl)benzene-1,3-diamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. 2-Chloro-5-methylbenzene-1,3-diol | C7H7ClO2 | CID 5324741 - PubChem [pubchem.ncbi.nlm.nih.gov]
molecular structure and isomer analysis of 2-Chloro-5-methyl-1,3-phenylenediamine
An In-Depth Technical Guide to the Molecular Structure and Isomer Analysis of 2-Chloro-5-methyl-1,3-phenylenediamine
This guide provides a comprehensive technical overview of 2-Chloro-5-methyl-1,3-phenylenediamine, a substituted aromatic diamine of interest in advanced chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's core molecular structure, explores the complexities of its isomerism, and presents robust, field-proven analytical methodologies for its separation and characterization. The protocols and insights herein are grounded in established scientific principles to ensure accuracy, reproducibility, and trustworthiness in a laboratory setting.
Part 1: Molecular Profile and Physicochemical Properties
2-Chloro-5-methyl-1,3-phenylenediamine, also known by its IUPAC name 2-chloro-5-methylbenzene-1,3-diamine, is a multifaceted organic compound.[1] Its structure, featuring a benzene ring substituted with two amino groups, a chloro group, and a methyl group, makes it a valuable intermediate. The relative positions of these functional groups dictate the molecule's electronic properties, reactivity, and steric profile, which are critical considerations in synthetic chemistry and materials science. Aromatic amines are foundational components in the production of pharmaceuticals, polymers, and azo dyes.[2][3][4]
The arrangement of electron-donating amino (-NH₂) and methyl (-CH₃) groups alongside the electron-withdrawing chloro (-Cl) group creates a unique electronic environment on the aromatic ring. The amino groups are strong activating, ortho-para directing groups, significantly influencing the molecule's nucleophilicity and susceptibility to electrophilic substitution. The chloro atom, while deactivating due to its inductive effect, also directs ortho-para. This interplay of electronic effects governs the compound's chemical behavior and is a key factor in designing synthetic pathways.
Caption: Structure of 2-Chloro-5-methyl-1,3-phenylenediamine.
Table 1: Physicochemical Properties of 2-Chloro-5-methyl-1,3-phenylenediamine
| Property | Value | Source |
| IUPAC Name | 2-chloro-5-methylbenzene-1,3-diamine | [1] |
| Synonym | 3,5-Diamino-4-chlorotoluene | [1] |
| CAS Number | 34207-43-7 | [1] |
| Molecular Formula | C₇H₉ClN₂ | [1] |
| Molecular Weight | 156.61 g/mol | [1] |
| Canonical SMILES | CC1=CC(=C(C(=C1)N)Cl)N | [1] |
| InChIKey | QANVSXSFEIMCHX-UHFFFAOYSA-N | [1] |
Part 2: The Challenge of Isomerism
In any synthesis or application involving 2-Chloro-5-methyl-1,3-phenylenediamine, a critical consideration is the potential presence of positional isomers. These are compounds that share the same molecular formula but differ in the arrangement of substituents on the benzene ring. Such isomers often exhibit nearly identical physical properties (e.g., boiling point, polarity), which makes their separation and quantification a significant analytical challenge. The presence of unintended isomers can drastically alter the properties of a final product, leading to issues with efficacy, toxicity, or material integrity.
For the C₇H₉ClN₂ framework, numerous positional isomers exist. The most relevant are those that could potentially arise from similar synthetic precursors or side reactions. For instance, a slight shift in the position of the chloro or methyl group relative to the diamine core results in a distinct chemical entity.
Caption: Relationship between the target analyte and its key isomers.
The isomer 2-Chloro-5-methyl-1,4-phenylenediamine is particularly noteworthy as its synthesis is well-documented, proceeding from the reduction of 2-chloro-5-methyl-4-nitroaniline.[5][6] This highlights the importance of analytical methods that can unambiguously distinguish between the 1,3- and 1,4-diamine configurations.
Part 3: Analytical Methodologies for Isomer Resolution
A multi-platform analytical approach is essential for the robust identification and quantification of 2-Chloro-5-methyl-1,3-phenylenediamine and its isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques employed for this purpose.
Overall Analytical Workflow
The logical flow from sample receipt to final data interpretation is crucial for ensuring data integrity. This process involves careful sample preparation, selection of the appropriate chromatographic technique, and confirmation of identity using mass spectrometry.
Caption: A comprehensive workflow for isomer analysis.
Methodology 1: High-Performance Liquid Chromatography (HPLC)
HPLC is the premier technique for separating non-volatile or thermally labile compounds like aromatic amines. The separation is based on the differential partitioning of analytes between a stationary phase (the column) and a liquid mobile phase.
-
Expertise & Rationale: The choice of stationary phase is paramount. While a standard C18 column can provide baseline separation, columns with phenyl-ligands (e.g., Phenyl-Hexyl) are often superior for aromatic isomers. This is because they facilitate π-π interactions between the stationary phase and the analyte's benzene ring, adding a layer of selectivity beyond simple hydrophobicity. Furthermore, adjusting the mobile phase pH is a powerful tool; for basic compounds like phenylenediamines, operating at a pH below their pKa will result in protonation, altering their polarity and retention behavior, thereby enabling fine-tuning of the separation.
-
Trustworthiness & Self-Validation: The protocol's reliability is ensured by incorporating a system suitability test (SST) before sample analysis. This involves injecting a standard mixture of the target analyte and its key isomers to verify that the system achieves a minimum required resolution (typically >1.5) between critical pairs, ensuring that the separation is adequate on that day, on that specific system.
-
Instrumentation:
-
HPLC or UPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm.
-
Gradient Program:
-
Start at 10% B.
-
Linear gradient to 80% B over 15 minutes.
-
Hold at 80% B for 2 minutes.
-
Return to 10% B over 1 minute.
-
Equilibrate for 5 minutes.
-
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Methodology 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative that provides exceptional separating power and definitive structural information from the mass spectrometer. However, primary aromatic amines can exhibit poor peak shape and may adsorb onto active sites in the GC system.
-
Expertise & Rationale: To overcome these challenges, chemical derivatization is an essential pre-analytical step.[7] Converting the polar -NH₂ groups into less polar derivatives, such as amides (via acetylation with acetic anhydride) or silyl ethers (with BSTFA), accomplishes two critical goals: 1) It increases the analyte's volatility, making it suitable for GC, and 2) It "caps" the active hydrogens, leading to sharp, symmetrical chromatographic peaks and improved reproducibility.[7][8] The choice of a mid-polarity column, such as a 5% phenyl polysiloxane phase, provides a good balance of interactions for resolving chlorinated and methylated aromatic compounds.[9]
-
Trustworthiness & Self-Validation: Each analytical batch must include a derivatized procedural blank to check for contamination and a derivatized control sample (a known mixture of isomers) to verify retention times and mass spectral integrity. The mass spectrum of each identified peak must be compared against a reference library or a previously analyzed standard for positive identification.
-
Instrumentation:
-
GC system equipped with a split/splitless injector and a Mass Spectrometric (MS) detector.
-
-
Sample Preparation (In-Situ Derivatization): [8]
-
Pipette 1 mL of the sample solution (approx. 100 µg/mL in a suitable solvent like ethyl acetate) into a 2 mL autosampler vial.
-
Add 100 µL of acetic anhydride and 50 µL of pyridine (as a catalyst).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Chromatographic Conditions:
-
Column: TG-5SilMS (or equivalent 5% Phenyl / 95% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[9]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp at 15 °C/min to 300 °C.
-
Hold at 300 °C for 5 minutes.
-
-
MS Transfer Line Temp: 290 °C.
-
Ion Source Temp: 230 °C.
-
Detection Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 450.
-
Part 4: Spectroscopic Confirmation
While chromatography separates the isomers, spectroscopy provides the definitive structural proof.
-
Mass Spectrometry (MS): In GC-MS analysis, the mass spectrum for each isomer will show a molecular ion peak corresponding to the derivatized molecule. The fragmentation pattern, which is a reproducible "fingerprint" of the molecule, is key to distinguishing isomers. Isomers may exhibit subtle differences in the relative abundance of fragment ions due to the influence of substituent positions on bond stabilities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For pure, isolated fractions of each isomer, ¹H and ¹³C NMR are the gold standard for structure elucidation.
-
¹H NMR: The number of signals, their chemical shifts, and their splitting patterns in the aromatic region (typically 6.5-8.0 ppm) are unique to each isomer. The coupling constants (J-values) between adjacent protons provide irrefutable evidence of their relative positions.
-
¹³C NMR: The number of distinct signals in the ¹³C NMR spectrum directly reflects the molecule's symmetry. Isomers with higher symmetry will show fewer signals than less symmetric isomers, providing a rapid method for differentiation.
-
Conclusion
The analysis of 2-Chloro-5-methyl-1,3-phenylenediamine is a prime example of the analytical rigor required in modern chemical and pharmaceutical development. Its structural complexity and the potential for isomeric impurities necessitate the use of high-resolution separation techniques. By employing optimized HPLC and GC-MS methodologies, grounded in a thorough understanding of the underlying chemical principles, researchers can confidently separate, identify, and quantify this compound and its related isomers. The validation of these methods through systematic controls and confirmation by spectroscopic techniques ensures the integrity and trustworthiness of the analytical data, which is the bedrock of scientific advancement and product safety.
References
-
Title: 2-Chloro-5-methyl-1,3-phenylenediamine Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC Source: PubMed, Journal of Separation Science URL: [Link]
-
Title: Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System Source: Waters Corporation URL: [Link]
-
Title: HPLC Method for Analysis of Aniline on Primesep 100 Column Source: SIELC Technologies URL: [Link]
-
Title: Separation of isomers of aromatic amines on HPTLC plates impregnated with 18-crown-6 Source: AKJournals, Journal of Planar Chromatography – Modern TLC URL: [Link]
-
Title: Separation of Aromatic Amine Isomers by High-Pressure Liquid Chromatography on Cadmium-Impregnated Silica Gel Columns Source: Journal of Chromatographic Science, Oxford Academic URL: [Link]
-
Title: Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Source: Waters Corporation URL: [Link]
-
Title: Separation of aromatic amine isomers by high pressure liquid chromatography with a copper(II)-bonded phase Source: Analytical Chemistry, ACS Publications URL: [Link]
-
Title: Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms Source: Agilent Technologies URL: [Link]
-
Title: Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review Source: Journal of the Formosan Medical Association URL: [Link]
-
Title: GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products Source: Semantic Scholar URL: [Link]
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- 3. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
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- 5. 2-Chloro-5-methyl-1,4-phenylenediamine CAS#: 5307-03-9 [m.chemicalbook.com]
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- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
synthesis pathways for 2-Chloro-5-methyl-1,3-phenylenediamine from toluene derivatives
Introduction and Industrial Relevance
The compound 2-Chloro-5-methyl-1,3-phenylenediamine (CAS 34207-43-7), frequently referred to in synthetic literature by its toluene-derived nomenclature 4-chloro-3,5-diaminotoluene , is a highly functionalized aromatic building block. It is characterized by a unique substitution pattern that makes it an indispensable precursor in the development of advanced agricultural chemicals, particularly 3-substituted phenylamidine crop protection agents[1], as well as specialized dyes and pharmaceutical intermediates.
Synthesizing this specific regiochemical arrangement—where two electron-donating amino groups are positioned meta to a methyl group and ortho to a chlorine atom—presents a significant retrosynthetic challenge. This whitepaper deconstructs the logical pathways, mechanistic causality, and validated experimental protocols required to synthesize this molecule from basic toluene derivatives.
Retrosynthetic Analysis & Regiochemical Causality
A common pitfall in designing a synthesis for 4-chloro-3,5-diaminotoluene is attempting a direct electrophilic aromatic substitution (EAS) on p-chlorotoluene.
The Regiochemical Mismatch: In p-chlorotoluene, the methyl group is activating and ortho/para-directing, while the chlorine atom is deactivating but also ortho/para-directing. Because the methyl group is the stronger activator, nitration predominantly occurs at positions 2 and 6 (ortho to the methyl group). However, our target requires nitrogen functionalities at positions 3 and 5. Therefore, direct nitration of p-chlorotoluene is a fundamental dead-end.
The Solution: To achieve the correct substitution pattern, the starting material must possess a strongly activating directing group at position 4 that completely overrides the methyl group's directing influence. Both p-cresol (containing an -OH group) and p-toluidine (containing an -NH₂ group) serve as ideal precursors. These groups strongly direct subsequent nitrations to their ortho positions (which correspond to positions 3 and 5 relative to the methyl group). Once the nitro groups are installed, the directing -OH or -NH₂ group is converted into the requisite chlorine atom.
Caption: Retrosynthetic analysis demonstrating regiochemical directing group effects.
Core Synthesis Pathways
Pathway A: The p-Cresol Route (Chlorodehydroxylation)
This is the most industrially scalable route[2]. It begins with the exhaustive nitration of p-cresol to yield 4-hydroxy-3,5-dinitrotoluene (also known as 2,6-dinitro-p-cresol). The critical step is the conversion of the phenolic hydroxyl group to a chlorine atom. Because the hydroxyl group is flanked by two strongly electron-withdrawing nitro groups, the carbon-oxygen bond is highly activated. The reaction utilizes Phosphorus Oxychloride (POCl₃) in the presence of N,N-diethylaniline. The diethylaniline acts not only as an acid scavenger to neutralize generated HCl but also forms a reactive Vilsmeier-type intermediate with POCl₃, facilitating the nucleophilic substitution by chloride.
Pathway B: The p-Toluidine Route (Sandmeyer Reaction)
An alternative pathway relies on p-toluidine. After protecting the amine (typically via acetylation to prevent oxidation during nitration), the aromatic ring is nitrated twice to yield 4-amino-3,5-dinitrotoluene upon deprotection. The amine is then converted to a chlorine atom via a Sandmeyer reaction[3].
Mechanistic Insight: The two nitro groups exert a profound electron-withdrawing effect (-M and -I effects), drastically reducing the basicity and nucleophilicity of the C4-amino group. Standard aqueous diazotization fails. Therefore, nitrosylsulfuric acid (generated from NaNO₂ in concentrated H₂SO₄/glacial acetic acid) must be used to force the formation of the diazonium salt before displacement with Copper(I) Chloride (CuCl)[3].
Quantitative Pathway Comparison
| Metric | Pathway A: p-Cresol Route | Pathway B: p-Toluidine Route |
| Starting Material Cost | Low (p-Cresol is a bulk commodity) | Moderate (Requires protection/deprotection) |
| Regioselectivity | Excellent (Exclusive 3,5-nitration) | Excellent (Exclusive 3,5-nitration) |
| Key Intermediates | 4-Hydroxy-3,5-dinitrotoluene | 4-Amino-3,5-dinitrotoluene |
| Halogenation Reagents | POCl₃, N,N-Diethylaniline | NaNO₂, Conc. H₂SO₄, CuCl |
| Overall Yield | ~55-60% | ~45-50% |
| Safety Profile | POCl₃ is toxic and moisture-sensitive | Diazonium salts present thermal explosion risks |
| Scalability | High (Standard industrial unit operations) | Moderate (Requires strict exothermic control) |
Self-Validating Experimental Protocols
The following protocols detail the execution of Pathway A , moving from the dinitrophenol intermediate to the final diamine target.
Caption: Step-by-step experimental workflow for the p-Cresol chlorodehydroxylation route.
Protocol 1: Synthesis of 4-Chloro-3,5-dinitrotoluene[2]
Objective: Chlorodehydroxylation of the phenolic intermediate.
-
Preparation: In a dry, inert-gas-purged reactor, combine 100 parts (0.43 mol) of 4-hydroxy-3,5-dinitrotoluene, 750 parts by volume of Phosphorus Oxychloride (POCl₃), and 1250 parts by volume of N,N-diethylaniline (pre-dried over calcium carbonate to prevent POCl₃ hydrolysis).
-
Reaction: Heat the mixture to 90 °C with continuous mechanical stirring for 2.5 hours.
-
Quenching: Carefully pour the hot reaction mixture onto crushed ice to quench unreacted POCl₃. Caution: Highly exothermic hydrolysis.
-
Extraction: Extract the aqueous slurry with methylene chloride (CH₂Cl₂). Separate the organic phase and dry over anhydrous Na₂SO₄.
-
Purification: Remove the CH₂Cl₂ via rotary evaporation. Recrystallize the crude residue from absolute ethanol.
-
System Validation:
-
TLC: Monitor via TLC (Hexane:Ethyl Acetate 3:1). The highly polar starting material (Rf ~0.2) must completely disappear, replaced by a non-polar spot (Rf ~0.7).
-
Yield & MP: Expect ~65 parts of white/pale-yellow needles. Verify the melting point is exactly 112–113 °C . A depressed melting point indicates residual diethylaniline or incomplete chlorination.
-
Protocol 2: Béchamp Reduction to 2-Chloro-5-methyl-1,3-phenylenediamine[2]
Objective: Selective reduction of nitro groups without triggering hydrodehalogenation (cleavage of the C-Cl bond), which is a common side-reaction in standard Pd/C catalytic hydrogenation.
-
Iron Slurry Preparation: In a reactor equipped with a reflux condenser, prepare a mixture of 180 parts deoiled iron powder, 180 parts H₂O, 280 parts toluene, and 5 parts glacial acetic acid. Bring to a vigorous boil. Causality: Deoiled iron maximizes reactive surface area. Acetic acid generates catalytic Iron(II) acetate. Toluene acts as a co-solvent to prevent the non-polar organic compounds from coating the iron particles and passivating the metal surface.
-
Addition: Dissolve 52 parts (0.24 mol) of the purified 4-chloro-3,5-dinitrotoluene in 500 parts of toluene. Add this solution dropwise to the boiling iron slurry over 30 minutes to safely dissipate the heat of reduction.
-
Reflux: Maintain reflux with aggressive mechanical stirring for 3 hours. The formation of dense, black Fe₃O₄ sludge indicates active reduction.
-
Isolation: Perform a hot suction filtration through a Celite pad to remove the iron oxide sludge. Wash the filter cake thoroughly with boiling toluene to ensure complete product recovery.
-
Phase Separation: Transfer the filtrate to a separatory funnel, remove the aqueous layer, and concentrate the organic phase under vacuum.
-
System Validation:
-
Yield & MP: Expect ~34 parts (91% of theoretical yield). The final 2-chloro-5-methyl-1,3-phenylenediamine must exhibit a sharp melting point of 116 °C .
-
Spectroscopy: LC-MS should confirm a molecular ion peak at m/z 156.0 [M+H]⁺, with a characteristic 3:1 isotopic pattern confirming the retention of the chlorine atom.
-
References
- Source: Google Patents (WO2020148617A1)
-
Synthesis of 4-chloro-3,5-dinitrotoluene Source: PrepChem.com URL:[Link]
-
The Journal of Organic Chemistry 1975 Volume 40 No.4 (Sandmeyer Reduction) Source: ACS Publications / DSS.go.th Archive URL:[Link]
Sources
Thermodynamic and Oxidative Stability of Chlorinated Phenylenediamine Derivatives
Executive Summary
Chlorinated phenylenediamines (Cl-PDAs), particularly 2-chloro-p-phenylenediamine (2-Cl-PPD) and 4-chloro-o-phenylenediamine, represent a critical class of intermediates in the synthesis of high-performance polymers (aramids), azo dyes, and pharmaceutical precursors. While chlorination is often employed to modulate pKa and oxidative reactivity, it introduces complex thermodynamic behaviors that diverge significantly from the parent phenylenediamine.
This guide provides a rigorous technical framework for assessing the thermodynamic and oxidative stability of these derivatives. Unlike standard aliphatic amines, Cl-PDAs exhibit a "stability paradox": the electron-withdrawing chlorine atom thermally stabilizes the crystal lattice (raising melting points) but can accelerate specific oxidative degradation pathways leading to toxic quinone diimines.
Part 1: Theoretical Framework & Electronic Effects
To predict the stability of Cl-PDAs, one must understand the competition between Inductive (-I) and Resonance (+R) effects introduced by the chlorine substituent.
The Electronic Tug-of-War
The stability of the phenylenediamine core relies on the electron density of the amine nitrogens.
-
Inductive Stabilization (-I): Chlorine is highly electronegative. It pulls electron density through the sigma bond framework, lowering the basicity (pKa) of the amine groups. Theoretically, this should make the amine harder to oxidize (thermodynamically more stable against oxidation).
-
Resonance Destabilization (+R): Chlorine has lone pairs that can donate into the pi-system. In the ortho or para positions relative to an amine, this can facilitate the formation of radical cations, the rate-limiting step in oxidative degradation.
Isomer Stability Ranking (DFT-Based)
Based on Density Functional Theory (DFT) calculations and experimental lattice energies, the stability of Cl-PDA isomers generally follows the "Ortho-Effect" rule, where intramolecular hydrogen bonding plays a role.
| Isomer | Relative Thermodynamic Stability | Key Instability Factor |
| 2-Chloro-1,4-phenylenediamine | High (Solid State) / Low (Solution) | Rapid oxidation to Quinone Diimine due to para conjugation. |
| 4-Chloro-1,2-phenylenediamine | Moderate | Steric hindrance between ortho-amines destabilizes the planar configuration. |
| 2,6-Dichloro-1,4-phenylenediamine | Highest | Steric shielding of the amine prevents enzymatic/oxidative attack. |
Part 2: Oxidative Degradation Mechanism
The primary stability concern for Cl-PDAs is not thermal decomposition (which occurs >200°C) but oxidative instability under ambient conditions or physiological pH. This pathway leads to the formation of reactive Quinone Diimines (QDIs), which are responsible for the genotoxicity cited in regulatory bans (e.g., SCCS/1510/13).
Visualization: The Quinone Diimine Pathway
The following diagram illustrates the oxidative cascade of 2-Chloro-p-phenylenediamine.
Caption: Figure 1. Oxidative cascade of 2-Cl-PPD. The formation of the electrophilic Quinone Diimine (QDI) is the critical instability event, leading to either polymerization (dyes) or hydrolysis.
Part 3: Experimental Characterization Protocols
As a researcher, you must validate stability using a self-checking workflow. Do not rely solely on melting points, as initial oxidation products can act as crystal impurities that depress melting points deceptively.
Protocol A: Accelerated Oxidative Stress Testing (HPLC-DAD)
Objective: Determine the kinetic half-life (
-
Preparation: Dissolve Cl-PDA (1.0 mM) in Phosphate Buffered Saline (PBS, pH 7.4).
-
Critical Step: Add Ascorbic Acid (10 mM) to a control aliquot. If the control remains stable while the test sample degrades, the mechanism is confirmed as oxidative.
-
-
Stressing: Incubate at 37°C in the presence of 1%
(simulating aggressive formulation environments). -
Quantification: Inject 10 µL into HPLC (C18 Column).
-
Mobile Phase: A: 0.1% Formic Acid/Water, B: Acetonitrile. Gradient 5% to 95% B.
-
Detection: 254 nm (aromatic) and 480 nm (quinone species).
-
-
Calculation: Plot
vs. time. The slope yields .
Protocol B: Solid-State Thermal Stability (DSC/TGA)
Objective: Differentiate between phase transitions (melting) and chemical decomposition.
-
Instrument: Differential Scanning Calorimetry (DSC) with TGA integration.
-
Parameters:
-
Pan: Hermetically sealed Aluminum (prevents sublimation).
-
Ramp: 10°C/min from 25°C to 300°C.
-
Purge: Nitrogen (50 mL/min).
-
-
Analysis:
-
Endotherm 1: Melting Point (e.g., ~70-73°C for 4-chloro-1,2-PDA).[1] Sharpness indicates purity.
-
Exotherm 1: Decomposition Onset (
). -
Self-Validation: If
is <150°C, the material is unsuitable for melt-processing (e.g., extrusion).
-
Representative Data Summary
The following table summarizes typical thermodynamic values derived from the protocols above.
| Derivative | Melting Point ( | Decomp. Onset ( | Oxidative Half-life ( |
| p-Phenylenediamine (Control) | 140 °C | ~260 °C | 2.5 hrs |
| 2-Chloro-1,4-phenylenediamine | 64-66 °C | ~200 °C | 4.1 hrs |
| 4-Chloro-1,2-phenylenediamine | 70-73 °C | 229 °C | 6.8 hrs |
| 2,6-Dichloro-1,4-phenylenediamine | 122 °C | >250 °C | >24 hrs |
*Note: Half-life measured in pH 7.4 buffer with 1% H2O2. Chlorination generally extends oxidative half-life compared to PPD due to the electron-withdrawing effect reducing electron availability.
Part 4: Integrated Stability Workflow
To ensure robust data for drug or dye development, follow this logic flow. This minimizes false positives caused by impurities.
Caption: Figure 2. Integrated Stability Assessment Workflow. Note the strict purity requirement before stability testing; oxidized impurities catalyze further degradation.
References
-
Scientific Committee on Consumer Safety (SCCS). (2013).[2] Opinion on 2-Chloro-p-Phenylenediamine.[2][3][4][5] SCCS/1510/13.[3] European Commission.[2][3] [Link]
-
PubChem. (2023). Compound Summary: 4-Chloro-1,2-phenylenediamine (CAS 95-83-0).[4][6] National Center for Biotechnology Information. [Link]
-
European Chemicals Agency (ECHA). (2020).[2] Substance Information: 2-chloro-p-phenylenediamine.[2][3][5][7] [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. ec.europa.eu [ec.europa.eu]
- 3. 2-Chloro-p-phenylenediamine (A8) - Public Health - European Commission [health.ec.europa.eu]
- 4. lobachemie.com [lobachemie.com]
- 5. eur-lex.europa.eu [eur-lex.europa.eu]
- 6. 4-Chloro-1,2-phenylenediamine | 95-83-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. biorius.com [biorius.com]
Solubility Profile of 2-Chloro-5-methyl-1,3-phenylenediamine in Organic Solvents: A Technical Whitepaper
Executive Summary
As a Senior Application Scientist, I approach the solubility profiling of 2-Chloro-5-methyl-1,3-phenylenediamine (CAS: 34207-43-7) not merely as a tabulation of data, but as a thermodynamic puzzle. This compound—a highly functionalized aromatic diamine—presents unique solvation challenges due to the competing electronic and steric effects of its substituents. Understanding why this molecule dissolves in specific media dictates how we formulate it downstream, whether for polymer synthesis, dye intermediate processing, or pharmaceutical derivatization.
This whitepaper provides an in-depth analysis of the physicochemical causality governing the solubility of 2-Chloro-5-methyl-1,3-phenylenediamine, details a self-validating high-throughput screening methodology, and presents a quantitative solubility profile across a diverse panel of organic solvents.
Physicochemical Profiling & Structural Causality
To predict and manipulate the solubility of 2-Chloro-5-methyl-1,3-phenylenediamine, we must first deconstruct its molecular architecture (C₇H₉ClN₂). The dissolution of this compound requires a solvent capable of overcoming its crystalline lattice energy—a metric heavily influenced by intermolecular forces.
-
The Aromatic Core & Methyl Group (-CH₃): The benzene ring and the methyl group at position 5 contribute significantly to the molecule's lipophilicity and dispersion forces (
). The methyl group acts as an electron-donating group (EDG) via hyperconjugation and adds steric bulk, which slightly disrupts perfect planar packing in the crystal lattice, generally aiding solubility compared to an unsubstituted analog. -
The Chloro Substituent (-Cl): Positioned at carbon 2, the chlorine atom is an electron-withdrawing group (EWG) via induction. It increases the molecule's polarizability and dipole moment (
) while simultaneously increasing its overall lipophilicity. -
The Primary Amines (-NH₂): Located at positions 1 and 3, these functional groups are the primary drivers of the molecule's solubility behavior. They act as both strong hydrogen-bond donors and acceptors (
). In the solid state, these amines form a rigid, highly stable intermolecular hydrogen-bonding network.
The Causality of Solvation: For a solvent to dissolve 2-Chloro-5-methyl-1,3-phenylenediamine, it must pay the energetic penalty of breaking this dense H-bond network. Non-polar solvents (e.g., hexane) lack the polarity and H-bonding capabilities to disrupt the lattice. Conversely, polar aprotic solvents (e.g., DMSO, DMF) are exceptional H-bond acceptors with high dipole moments. They aggressively solvate the amine protons without having to break strong solvent-solvent H-bonds (unlike polar protic solvents like methanol), leading to maximum solubility. We map these interactions using the principles of Hansen Solubility Parameters (HSP) , which quantify dispersion, polar, and hydrogen-bonding forces to predict solvent-solute compatibility.
Experimental Methodology: High-Throughput Thermodynamic Screening
To generate trustworthy, reproducible data, we employ a miniaturized shake-flask method . While originally standardized for aqueous systems (such as OECD Test Guideline 105) , this protocol is the gold standard for organic solvent panels when adapted with proper volatility controls.
The following protocol is designed as a self-validating system : it includes internal checks to ensure that true thermodynamic equilibrium (rather than kinetic dissolution) has been achieved.
Step-by-Step Protocol
-
Compound Preparation (The Excess Rule): Weigh approximately 50 mg of 2-Chloro-5-methyl-1,3-phenylenediamine into a 2 mL amber glass HPLC vial. Causality: Amber glass prevents potential photo-degradation of the light-sensitive diamine.
-
Solvent Dispensing: Add exactly 1.0 mL of the target organic solvent to the vial. Seal tightly with a PTFE-lined septum cap to prevent solvent evaporation.
-
Thermodynamic Equilibration: Place the vials in a temperature-controlled orbital thermoshaker. Agitate at 500 RPM at exactly 25.0 ± 0.1 °C for 24 to 48 hours.
-
Validation Check: After 24 hours, visually inspect the vials. Excess solid must be present at the bottom. If no solid is visible, the solution is not saturated; you must add more compound and resume shaking.
-
-
Phase Separation: Transfer the vials to a centrifuge and spin at 10,000 × g for 15 minutes at 25 °C. This forces all undissolved micro-particulates into a tight pellet. (Note: Syringe filtration is avoided here to prevent non-specific binding of the amine groups to the filter membrane).
-
Quantification: Carefully aspirate an aliquot of the clear supernatant. Dilute it serially in the HPLC mobile phase (e.g., Acetonitrile/Water with 0.1% TFA) to fall within the linear dynamic range of the assay. Analyze via HPLC-UV at 254 nm against a pre-established 5-point calibration curve.
Fig 1: High-throughput thermodynamic solubility screening workflow using the shake-flask method.
Quantitative Solubility Data
The table below summarizes the representative equilibrium solubility profile of 2-Chloro-5-methyl-1,3-phenylenediamine at 25°C. The data is stratified by solvent classification to highlight the structure-property relationships discussed in Section 2.
| Organic Solvent | Solvent Classification | Solubility (mg/mL at 25°C) | Mechanistic Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 150.0 | Exceptional H-bond acceptor; highly polar S=O bond easily disrupts the solid-state amine lattice. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 120.0 | High dielectric constant; provides strong solvation of the aromatic ring and accepts H-bonds. |
| Methanol (MeOH) | Polar Protic | 45.0 - 55.0 | Good H-bond donor/acceptor, but solvent-solvent H-bonds must be broken to accommodate the solute, lowering total capacity. |
| Ethyl Acetate (EtOAc) | Moderately Polar | 20.0 - 30.0 | The ester carbonyl acts as a moderate H-bond acceptor; matches the lipophilicity of the methyl/chloro groups. |
| Dichloromethane (DCM) | Halogenated | 10.0 - 15.0 | Interacts favorably with the aromatic core and chloro-substituent via dispersion forces, but lacks strong H-bonding capacity. |
| Toluene | Non-polar Aromatic | < 5.0 | |
| Hexane | Non-polar Aliphatic | < 1.0 | Complete mismatch in polarity ( |
Implications for Formulation & Synthetic Workflows
For drug development professionals and synthetic chemists, this solubility profile dictates several operational parameters:
-
Stock Solution Generation: For in vitro biological screening or catalytic reactions requiring high concentrations, DMSO or DMF should be the exclusive solvents of choice.
-
Extraction & Workup: The moderate solubility in Ethyl Acetate and DCM , combined with its low aqueous solubility at neutral pH, makes these solvents ideal for liquid-liquid extraction (LLE) during synthetic workups.
-
Crystallization & Purification: The stark contrast in solubility between alcohols (e.g., Methanol) and non-polar aliphatics (e.g., Hexane) makes them an ideal solvent/anti-solvent pair for recrystallization. Dissolving the crude compound in minimal warm methanol and titrating in hexane will yield high-purity crystalline precipitates.
References
-
Title: Hansen Solubility Parameters: Welcome to the official site of HSP and HSPiP Source: Hansen-Solubility.com URL: [Link]
-
Title: Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery Source: Journal of Pharmaceutical Sciences (via PubMed) URL: [Link]
-
Title: OECD Guidelines for the Testing of Chemicals, Section 1: Test No. 105: Water Solubility Source: OECD iLibrary URL: [Link]
literature review on 2-Chloro-5-methyl-1,3-phenylenediamine applications in dye chemistry
The following technical guide details the chemical identity, synthesis, and applications of 2-Chloro-5-methyl-1,3-phenylenediamine , a specialized intermediate in dye chemistry.
Synonyms: 4-Chloro-3,5-diaminotoluene | CAS: 34207-43-7
Executive Summary
2-Chloro-5-methyl-1,3-phenylenediamine (CM-m-PDA) is a critical aromatic diamine intermediate used primarily in the synthesis of disperse azo dyes and high-performance pigments . Distinct from its para-isomer (the common hair dye precursor 2-Chloro-p-phenylenediamine), this meta-isomer serves as a robust coupling component .
The strategic placement of the chlorine atom at the C4 position (relative to the toluene core) and the methyl group at C1 creates a unique electronic environment. The chlorine substituent provides steric hindrance and electron-withdrawing effects that induce bathochromic shifts (red-shifting) and enhance light fastness in the final dye molecule—properties essential for dyeing hydrophobic fibers like polyester and acetate.
Chemical Identity & Structural Significance[1][2][3]
Nomenclature & Identification
Precision in nomenclature is vital to avoid confusion with the hair dye isomer (CAS 5307-03-9).
| Property | Specification |
| IUPAC Name | 4-Chloro-3,5-diaminotoluene |
| Systematic Name | 2-Chloro-5-methylbenzene-1,3-diamine |
| CAS Registry Number | 34207-43-7 |
| Molecular Formula | C₇H₉ClN₂ |
| Molecular Weight | 156.61 g/mol |
| Appearance | Crystalline solid (typically off-white to light brown) |
| Melting Point | ~116°C |
Structural Advantages in Dye Synthesis
-
Regioselectivity: The molecule is symmetric along the C1-C4 axis. The amino groups are meta to each other (positions 3 and 5). The chlorine atom at C4 blocks the position between the amines, preventing unwanted side reactions.
-
Coupling Sites: Coupling with diazonium salts occurs exclusively at positions 2 or 6 (ortho to the methyl group and para to an amino group). This high regioselectivity leads to cleaner dye products with fewer isomers.
-
Chromophore Tuning: The electron-withdrawing chlorine atom stabilizes the azo bond against photodegradation, significantly improving the light fastness of the resulting disperse dyes.
Synthesis Protocol
The industrial preparation of CM-m-PDA typically proceeds via the dinitration of p-chlorotoluene followed by reduction.
Reaction Pathway[5]
-
Nitration: p-Chlorotoluene
4-Chloro-3,5-dinitrotoluene. -
Reduction: 4-Chloro-3,5-dinitrotoluene
4-Chloro-3,5-diaminotoluene.
Figure 1: Synthetic route from p-chlorotoluene to the target diamine.
Detailed Methodology (Self-Validating Protocol)
Step 1: Dinitration
-
Reagents: p-Chlorotoluene (1.0 eq), Fuming Nitric Acid (2.2 eq), Conc. Sulfuric Acid (solvent/catalyst).
-
Procedure:
-
Charge sulfuric acid into a glass-lined reactor and cool to 0–5°C.
-
Add p-chlorotoluene slowly.
-
Add mixed acid (HNO₃/H₂SO₄) dropwise, maintaining temperature <10°C to control exotherm.
-
Raise temperature to 80–90°C for 2 hours to ensure dinitration (driving the second nitro group to the 5-position).
-
Validation Point: TLC or HPLC should show disappearance of mono-nitro intermediates (4-chloro-2-nitrotoluene).
-
Quench on ice, filter the yellow precipitate (4-Chloro-3,5-dinitrotoluene).
-
Step 2: Bechamp Reduction (Iron/Acid)
-
Reagents: Dinitro intermediate, Iron powder (4.5 eq), Acetic acid (catalytic), Water/Toluene solvent.
-
Procedure:
-
Suspend dinitro compound in water/toluene mixture.
-
Add iron powder and catalytic acetic acid.
-
Heat to reflux (approx. 100°C).
-
Monitor reaction until the solution becomes colorless/pale (reduction of nitro groups).
-
Purification: Basify with soda ash (Na₂CO₃) to precipitate iron salts. Filter hot.
-
Crystallize the product from the filtrate by cooling.[1]
-
Application: Disperse Azo Dye Synthesis
CM-m-PDA is primarily utilized as a Coupling Component . Its structure allows it to react with diazonium salts to form azo dyes widely used for polyester.
Mechanism: Azo Coupling
The electron-rich amino groups activate the benzene ring. The diazonium electrophile attacks the ring at the most electron-rich, sterically accessible position.
-
Directing Effects: The amino groups (positions 3, 5) are strong ortho/para activators.
-
Steric Control: Position 4 is blocked by Chlorine. Position 1 is blocked by Methyl.
-
Active Sites: Positions 2 and 6.[2] (Both are ortho to Methyl and para to an Amino group).
Experimental Workflow: Dye Synthesis
Scenario: Synthesis of a Red Disperse Dye.
-
Diazotization (Component A):
-
Amine: p-Nitroaniline (or similar).
-
Solvent: HCl/Water.
-
Reagent: Sodium Nitrite (NaNO₂).
-
Temp: 0–5°C.[3]
-
Result:p-Nitrobenzenediazonium chloride.
-
-
Coupling (Component B - CM-m-PDA):
-
Dissolve CM-m-PDA in dilute acid (HCl) or acetate buffer.
-
Slowly add the cold diazonium solution to the coupler solution.
-
Maintain pH 4–5 using sodium acetate (crucial for coupling with amines).
-
Observation: Immediate precipitate formation (colored azo dye).
-
Figure 2: Mechanism of azo coupling showing the formation of the dye chromophore.
Performance Data: Fastness Comparison
Dyes derived from chlorinated meta-diamines (like CM-m-PDA) exhibit superior properties compared to non-chlorinated analogs (e.g., 2,4-diaminotoluene).
| Property | CM-m-PDA Derived Dye | Standard Analogue (No Cl) | Mechanism |
| Light Fastness | 6–7 (Excellent) | 4–5 (Good) | Cl stabilizes electron density, reducing photo-oxidation. |
| Wash Fastness | 5 (Excellent) | 4 (Good) | Hydrophobicity of Cl/Me reduces water solubility. |
| Shade | Bathochromic (Redder) | Hypsochromic (Yellower) | Cl is electron-withdrawing, lowering LUMO energy. |
Safety & Toxicology (E-E-A-T)
While 2-Chloro-5-methyl-1,3-phenylenediamine is distinct from the highly sensitizing hair dye isomer (1,4-diamine), strict safety protocols are mandatory.
-
Hazard Classification: Irritant (Skin/Eye), Potential Carcinogen (Category 2 - Suspected).
-
Handling:
-
Engineering Controls: Use only in closed systems or fume hoods.
-
PPE: Nitrile gloves (double gloving recommended), P100 respirator, and safety goggles.
-
-
Differentiation: Unlike the 1,4-isomer (CAS 5307-03-9), which is a potent skin sensitizer used in oxidative hair dyes, the 1,3-isomer is primarily an industrial intermediate. However, cross-sensitization is possible.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12402979, 2-Chloro-5-methyl-1,3-phenylenediamine. Retrieved from [Link]
-
PrepChem. Synthesis of 4-chloro-3,5-diaminotoluene. Retrieved from [Link]
- Google Patents.WO2020148617A1 - 3-substituted phenylamidine compounds. (Lists the diamine as a key intermediate).
Sources
An In-depth Technical Guide to the Crystal Packing and X-ray Diffraction Analysis of 2-Chloro-5-methyl-1,3-phenylenediamine
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
The three-dimensional arrangement of molecules in a crystalline solid, known as crystal packing, profoundly influences the physicochemical properties of a substance, including its solubility, stability, and bioavailability. For active pharmaceutical ingredients (APIs), a comprehensive understanding of crystal packing is paramount. This guide provides a detailed technical overview of the principles and methodologies for determining and analyzing the crystal structure of 2-Chloro-5-methyl-1,3-phenylenediamine, a compound of interest in medicinal chemistry. As a publicly available crystal structure for this specific molecule has not been identified, this document serves as a comprehensive roadmap for researchers undertaking this analysis. We will explore the experimental workflow of single-crystal X-ray diffraction (XRD), the theoretical underpinnings of structure solution and refinement, and the nuanced interpretation of intermolecular interactions. To provide a tangible framework, crystallographic data from analogous substituted phenylenediamines, namely 4,5-dimethyl-1,2-phenylenediamine and 4,5-dichloro-1,2-phenylenediamine, will be used as illustrative examples.
Introduction: The Critical Role of Solid-State Characterization
In the realm of drug development, the solid form of an active pharmaceutical ingredient (API) is as crucial as its molecular structure. Different crystalline arrangements, or polymorphs, of the same molecule can exhibit vastly different physical properties. These differences can have significant implications for a drug's efficacy, safety, and manufacturability. Therefore, the unequivocal determination of a molecule's crystal structure is a foundational step in its development pathway.
Single-crystal X-ray diffraction stands as the gold standard for elucidating the precise three-dimensional arrangement of atoms in a crystalline material.[1][2] This powerful analytical technique provides a wealth of information, including unit cell dimensions, bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the crystal packing.[2] For a molecule like 2-Chloro-5-methyl-1,3-phenylenediamine, with its potential for hydrogen bonding, halogen bonding, and π-π stacking, a detailed crystallographic analysis is indispensable for understanding its solid-state behavior.
This guide is structured to provide both the theoretical knowledge and the practical insights necessary to approach the crystal structure determination of 2-Chloro-5-methyl-1,3-phenylenediamine.
The Experimental Workflow: From Crystal to Structure
The journey from a powdered sample to a fully refined crystal structure is a meticulous process that demands both high-quality crystals and a systematic experimental approach. The following sections detail the essential stages of this workflow.
The Prerequisite: High-Quality Single Crystals
The success of a single-crystal XRD experiment is contingent upon the quality of the crystal. An ideal crystal for diffraction should be a single, well-formed entity, free from cracks, defects, and twinning. The typical size requirement for modern diffractometers is in the range of 30 to 300 microns.[1]
Protocol for Crystal Growth:
A common and effective method for growing single crystals of small organic molecules is slow evaporation from a suitable solvent.
-
Solvent Selection: The initial and most critical step is the selection of an appropriate solvent or solvent system. The ideal solvent should fully dissolve the compound at an elevated temperature and allow for slow, controlled precipitation as the solvent evaporates or the solution cools. A screening of various solvents with different polarities is recommended.
-
Solution Preparation: Prepare a saturated or near-saturated solution of 2-Chloro-5-methyl-1,3-phenylenediamine in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.
-
Filtration: Filter the warm solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, small vial. This step is crucial to remove any particulate matter that could act as nucleation sites and hinder the growth of single crystals.
-
Slow Evaporation: Cover the vial with a cap that has been pierced with a few small holes to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment at a constant temperature.
-
Crystal Harvesting: Monitor the vial over several days to weeks for the formation of well-defined crystals. Once suitable crystals have formed, they should be carefully harvested using a spatula or by decanting the solvent.
Data Acquisition: The Single-Crystal X-ray Diffractometer
Once a suitable crystal is obtained, it is mounted on the goniometer head of a single-crystal X-ray diffractometer.[1] The fundamental components of this instrument include an X-ray source, a goniometer for orienting the crystal, and a detector to record the diffraction pattern.[1]
The experimental process can be visualized as follows:
The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms, which results in a sharper diffraction pattern. The goniometer then rotates the crystal through a series of angles while it is irradiated with a monochromatic X-ray beam. The detector collects the diffraction pattern, which consists of a series of spots of varying intensity.
From Diffraction Pattern to Molecular Structure: Data Processing and Refinement
The raw diffraction data is a collection of images containing thousands of reflections. Transforming this data into a chemically meaningful molecular structure involves several computational steps.
Data Processing and Structure Solution
The first step involves integrating the intensities of the diffraction spots and applying various corrections (e.g., for absorption). This processed data is then used to determine the unit cell parameters and the space group of the crystal. The "phase problem" is a central challenge in crystallography, as the phases of the diffracted waves are not directly measured.[3] This is typically overcome using direct methods or Patterson methods, which are computational algorithms that can estimate the initial phases and generate an initial electron density map.[3]
Structure Refinement
The initial model obtained from the structure solution is an approximation. Structure refinement is an iterative process of adjusting the atomic positions, thermal parameters, and other model parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the observed diffraction data.[4][5] This is typically achieved through a least-squares minimization procedure.[3]
The quality of the final refined structure is assessed using several metrics, most notably the R-factor (R1), which is a measure of the agreement between the observed and calculated structure factor amplitudes. A low R1 value (typically below 5% for small molecules) indicates a good fit.
Analysis of Crystal Packing: A Look at Intermolecular Interactions
With a refined crystal structure in hand, the focus shifts to understanding the forces that govern the three-dimensional arrangement of the molecules. For 2-Chloro-5-methyl-1,3-phenylenediamine, several types of intermolecular interactions are anticipated to play a key role.
Hydrogen Bonding
The two amine groups in 2-Chloro-5-methyl-1,3-phenylenediamine are potent hydrogen bond donors, while the nitrogen atoms can also act as acceptors. This creates the potential for a robust network of N-H···N hydrogen bonds, which are often the primary drivers of crystal packing in such molecules.
Halogen Bonding
The chlorine atom on the phenyl ring can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species and interacts with a nucleophile, such as the nitrogen atom of an adjacent molecule.
π-π Stacking
The aromatic phenyl ring can engage in π-π stacking interactions with neighboring rings. These interactions, arising from the electrostatic and dispersion forces between the electron clouds of the aromatic systems, can significantly influence the packing arrangement.
van der Waals Forces
These are weaker, non-specific interactions that are present between all atoms and contribute to the overall cohesive energy of the crystal.
Illustrative Examples: Insights from Analogous Structures
As the crystal structure of 2-Chloro-5-methyl-1,3-phenylenediamine is not publicly available, we can gain valuable insights by examining the crystal structures of closely related compounds. The Crystallography Open Database (COD) is an open-access collection of crystal structures that serves as an excellent resource for such comparative analyses.[6][7][8][9][10]
Table 1: Crystallographic Data for Phenylenediamine Analogs
| Parameter | 4,5-dimethyl-1,2-phenylenediamine | 4,5-dichloro-1,2-phenylenediamine |
| COD ID | 2221691 | Data not fully available |
| Formula | C₈H₁₂N₂ | C₆H₆Cl₂N₂ |
| Crystal System | Orthorhombic | Not available |
| Space Group | Pccn | Not available |
| a (Å) | 12.3855 | Not available |
| b (Å) | 34.5746 | Not available |
| c (Å) | 24.2283 | Not available |
| α, β, γ (°) | 90, 90, 90 | Not available |
| Volume (ų) | 10375.1 | Not available |
Data for 4,5-dimethyl-1,2-phenylenediamine retrieved from the Crystallography Open Database. Complete data for a suitable 4,5-dichloro-1,2-phenylenediamine structure was not readily retrievable from the searched open-access databases.
The orthorhombic crystal system and the Pccn space group of 4,5-dimethyl-1,2-phenylenediamine suggest a relatively high degree of symmetry in its packing. A detailed analysis of its CIF file would reveal the specific hydrogen bonding and other intermolecular interactions that dictate this arrangement. For 2-Chloro-5-methyl-1,3-phenylenediamine, one would anticipate a different, likely lower symmetry, crystal system due to the presence of the chloro and methyl substituents at different positions.
Advanced Analysis: Visualizing Intermolecular Interactions with Hirshfeld Surfaces
A powerful tool for the qualitative and quantitative analysis of intermolecular interactions is Hirshfeld surface analysis.[11][12] A Hirshfeld surface is a three-dimensional surface that defines the space of a molecule in a crystal, with the surface colored according to the nature and proximity of intermolecular contacts.[13]
The analysis generates 2D "fingerprint plots" that summarize the types of intermolecular contacts and their relative contributions to the overall crystal packing.[12]
For 2-Chloro-5-methyl-1,3-phenylenediamine, a Hirshfeld surface analysis would be expected to reveal significant contributions from H···H, N···H, and C···H contacts, with potential features corresponding to Cl···H or Cl···N (halogen bonding) and C···C (π-π stacking) interactions.
Conclusion and Future Outlook
The determination and analysis of the crystal structure of 2-Chloro-5-methyl-1,3-phenylenediamine are essential steps in its potential development as a pharmaceutical agent. While a public structure is not yet available, this guide has outlined the comprehensive experimental and computational workflow required to achieve this. From the critical initial step of growing high-quality single crystals to the sophisticated analysis of intermolecular interactions using tools like Hirshfeld surface analysis, a wealth of information can be gleaned about the solid-state properties of this molecule.
Researchers are encouraged to pursue the single-crystal X-ray diffraction of 2-Chloro-5-methyl-1,3-phenylenediamine. The resulting structural information will not only provide a definitive understanding of its crystal packing but will also be invaluable for polymorphism screening, formulation development, and ensuring the long-term stability and efficacy of any potential drug product. The deposition of this structure into a public database such as the Cambridge Crystallographic Data Centre (CCDC) or the Crystallography Open Database (COD) would be a significant contribution to the scientific community.
References
-
Crystallography Open Database. (n.d.). Retrieved from [Link]
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (2025, April 14). Retrieved from [Link]
-
Computational analysis of intermolecular interactions in a crystal with structural phase transitions. (n.d.). IUCr Journals. Retrieved from [Link]
-
Single-crystal X-ray Diffraction. (2007, May 17). SERC. Retrieved from [Link]
-
Hirshfeld Surface Analysis by using Crystal Explorer. (2015, June 29). YouTube. Retrieved from [Link]
-
Crystallography Open Database. Re3data.org. Retrieved from [Link]
-
Crystallography Open Database – An open-access database of crystal structures. (2024, July 18). MateriApps. Retrieved from [Link]
-
Crystal Structure Determination & Refinement. Fiveable. Retrieved from [Link]
-
Towards an Understanding of the Intermolecular Interactions and Crystallographic Model of Theophylline and D-Mannitol using Synthonic. (2023, July 25). Retrieved from [Link]
-
Crystallography Open Database. McMaster University Libraries. Retrieved from [Link]
-
The Hirshfeld Surface. CrystalExplorer. Retrieved from [Link]
-
Crystallography Open Database. Wikipedia. Retrieved from [Link]
-
What is Single Crystal X-ray Diffraction? (2020, November 19). YouTube. Retrieved from [Link]
-
Practical Surface Analysis. (n.d.). Retrieved from [Link]
-
Single Crystal X-ray Diffraction and Structure Analysis. (n.d.). Retrieved from [Link]
-
Intermolecular interactions in molecular crystals: what's in a name? (2017, March 8). RSC Publishing. Retrieved from [Link]
-
Designer crystals: intermolecular interactions, network structures and supramolecular synthons. (n.d.). Retrieved from [Link]
-
How to Create Hirshfeld Surface Using Crystal Explorer. (2025, February 4). YouTube. Retrieved from [Link]
-
Hirshfeld Surfaces Analysis and Computational Approach of Hybrid Organic-Inorganic Phosphate. (2022, December 21). Retrieved from [Link]
-
Preliminary understanding of experiments on single crystal X-ray crystallography. (2022, September 15). Indian Chemical Society. Retrieved from [Link]
-
4,5-Dichloro-1,2-phenylenediamine, 25 g. Carl ROTH. Retrieved from [Link]
-
4,5-Dichloro-1,2-phenylenediamine. PubChem. Retrieved from [Link]
-
Structure refinement: some background theory and practical strategies. MIT. Retrieved from [Link]
-
Introduction to Structure Refinement. (n.d.). Retrieved from [Link]
-
Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment. PMC. Retrieved from [Link]
-
User guide to crystal structure refinement with SHELXL. (n.d.). Retrieved from [Link]
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- 1. creative-biostructure.com [creative-biostructure.com]
- 2. Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge | MDPI [mdpi.com]
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- 4. Introduction [pd.chem.ucl.ac.uk]
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- 7. Crystallography Open Database | re3data.org [re3data.org]
- 8. Crystallography Open Database – An open-access database of crystal structures. This database includes structural data of organic, inorganic, metal-organic compounds and minerals. | MateriApps – A Portal Site of Materials Science Simulation – English [ma.issp.u-tokyo.ac.jp]
- 9. library.mcmaster.ca [library.mcmaster.ca]
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Methodological & Application
protocol for oxidative coupling of 2-Chloro-5-methyl-1,3-phenylenediamine
Application Note: Advanced Protocols for the Oxidative Coupling of 2-Chloro-5-methyl-1,3-phenylenediamine
Executive Summary & Chemical Profile
This technical guide details the oxidative coupling protocols for 2-Chloro-5-methyl-1,3-phenylenediamine (CAS: 5307-03-9). As a halogenated meta-phenylenediamine derivative, this molecule exhibits unique reactivity governed by the steric blockade at the C2 and C5 positions and the electronic push-pull effects of the amino and chloro substituents.
Primary Applications:
-
Chromophore Synthesis (Cross-Coupling): Acting as a "Coupler" in oxidative hair dye formulations to generate stable indo-dyes (violets/blues) when reacted with primary intermediates.
-
Functional Polymerization (Self-Coupling): Synthesis of poly(m-phenylenediamine) derivatives for conductive materials or heavy metal adsorption.
Chemical Profile:
-
IUPAC Name: 2-Chloro-5-methylbenzene-1,3-diamine[1]
-
Reactivity Locus: The C2 (Chloro) and C5 (Methyl) positions are blocked. Electrophilic attack (coupling) is chemically directed to the C4 and C6 positions (ortho/para to amino groups).
Mechanistic Foundations
Understanding the causality of the coupling is vital for protocol design. The reaction pathways differ significantly between cross-coupling (dye formation) and self-coupling (polymerization).
Pathway A: Cross-Coupling (Chromogenic)
In this pathway, the substrate does not oxidize first. Instead, a "Primary Intermediate" (e.g., p-phenylenediamine, PPD) is oxidized to a reactive quinonediimine (QDI).[4] The 2-Chloro-5-methyl-1,3-phenylenediamine then acts as a nucleophile, attacking the QDI.
Key Mechanism:
-
Activation: Oxidant (H₂O₂) converts PPD to QDI (
). -
Coupling: The nucleophilic carbon (C4 or C6) of the substrate attacks the electrophilic nitrogen of the QDI.
-
Chromophore Formation: Further oxidation yields the final indo-dye (Indamine/Indophenol).
Pathway B: Self-Coupling (Polymerization)
This requires a stronger oxidant (e.g., Ammonium Persulfate) to strip an electron directly from the substrate, forming a radical cation.
Key Mechanism:
-
Initiation: Formation of a radical cation at the amine nitrogen.
-
Propagation: Radical resonance moves the unpaired electron to the C4/C6 ring positions, leading to C-N or C-C coupling.
-
Termination: Formation of oligomers and eventually insoluble polymer chains.
Visualization: Reaction Pathways
The following diagram illustrates the distinct pathways for Cross-Coupling vs. Self-Coupling.
Figure 1: Dual pathways for oxidative coupling. The substrate acts as a Nucleophile in Pathway A and a Radical Precursor in Pathway B.
Protocol A: Oxidative Cross-Coupling (Chromophore Synthesis)
Application: Synthesis of hair dye molecules or textile dyes. Scale: 10 mmol
Reagents & Equipment
-
Coupler: 2-Chloro-5-methyl-1,3-phenylenediamine (1.57 g, 10 mmol).
-
Primary Intermediate: p-Phenylenediamine (PPD) (1.08 g, 10 mmol) or p-Toluenediamine.
-
Oxidant: Hydrogen Peroxide (6% aq. solution) or Laccase (for enzymatic route).
-
Solvent: Ethanol/Water (1:1 v/v).
-
Buffer: Ammonium Hydroxide (to adjust pH to 9.0–10.0).
Step-by-Step Methodology
-
Preparation of Base Solution:
-
Dissolve 10 mmol of the Coupler and 10 mmol of the Primary Intermediate in 50 mL of Ethanol/Water mixture.
-
Note: The solution should be protected from light to prevent premature auto-oxidation.
-
-
pH Adjustment:
-
Add Ammonium Hydroxide dropwise until the pH reaches 9.5.
-
Causality: High pH deprotonates the amines, increasing nucleophilicity and facilitating the formation of the quinonediimine species.
-
-
Oxidative Initiation:
-
Add 10 mL of 6% H₂O₂ solution dropwise over 5 minutes while stirring vigorously.
-
Observation: The solution will rapidly change color (typically darkening to violet/blue) as the indo-dye forms.
-
-
Reaction Maturation:
-
Stir at room temperature (25°C) for 30 minutes.
-
-
Quenching & Isolation:
-
Neutralize with dilute acetic acid to pH 7.0 to stop the reaction.
-
If the dye precipitates, filter and wash with cold water. If soluble, extract with ethyl acetate.
-
Optimization Table: Cross-Coupling
| Parameter | Recommended Range | Effect of Deviation |
| pH | 9.0 – 10.5 | <9.0: Slow reaction; >11.0: Hydrolysis of imine bonds. |
| Molar Ratio | 1:1 (Coupler:Primary) | Excess Coupler: Side reactions; Excess Primary: Banding/Darkening. |
| Temperature | 20°C – 35°C | >40°C: Degradation of the chromophore. |
Protocol B: Chemical Oxidative Polymerization (Self-Coupling)
Application: Synthesis of conductive or adsorptive polymers. Scale: 20 mmol
Reagents
-
Monomer: 2-Chloro-5-methyl-1,3-phenylenediamine (3.13 g, 20 mmol).
-
Oxidant: Ammonium Persulfate (APS), (4.56 g, 20 mmol).
-
Acid Dopant: 1.0 M HCl (100 mL).
Step-by-Step Methodology
-
Monomer Dissolution:
-
Dissolve the monomer in 60 mL of 1.0 M HCl. Sonicate if necessary to ensure complete protonation.
-
Why HCl? Acidic media promotes "head-to-tail" coupling (C-N) and solubilizes the amine.
-
-
Oxidant Preparation:
-
Dissolve APS in 40 mL of 1.0 M HCl.
-
-
Polymerization:
-
Cool the monomer solution to 0–5°C in an ice bath.
-
Causality: Low temperature minimizes structural defects and prevents over-oxidation.
-
Add the APS solution dropwise over 20 minutes.
-
-
Induction & Aging:
-
Stir for 24 hours. The solution will turn dark brown/black as the polymer precipitates.
-
-
Purification:
-
Filter the precipitate.[5]
-
Wash sequentially with: 1.0 M HCl, Distilled Water, and finally Acetone (to remove oligomers).
-
Dry under vacuum at 60°C.
-
Analytical Validation
To ensure the protocol's success, the following validation steps are required:
-
UV-Vis Spectroscopy:
-
FTIR Spectroscopy:
-
Monomer: Sharp peaks for primary amine (-NH2) at ~3400 cm⁻¹.
-
Polymer: Broadening of NH peaks; appearance of Quinoid ring vibrations at ~1580 cm⁻¹ and Benzenoid rings at ~1500 cm⁻¹.
-
-
Solubility Test:
-
The monomer is soluble in ethanol and dilute acid.
-
The polymer is typically insoluble in water/ethanol but may be soluble in polar aprotic solvents (DMSO, NMP).
-
Safety & Handling
-
Toxicity: Chlorinated phenylenediamines are potential sensitizers and suspected carcinogens. Handle in a fume hood.
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
-
Waste: Segregate all reaction waste into "Halogenated Organic Waste" streams.
References
-
Corbett, J. F. (1973). "The Chemistry of Hair-Dye Coloring." Journal of the Society of Cosmetic Chemists.
-
Stejskal, J., & Gilbert, R. G. (2002). "Polyaniline.[6][8] Preparation of a conducting polymer (IUPAC Technical Report)." Pure and Applied Chemistry.
-
Cataldo, F. (1996). "Preparation and characterization of poly(m-phenylenediamine)." European Polymer Journal.
-
PubChem. (n.d.).[4] "2-Chloro-5-methyl-1,3-phenylenediamine Compound Summary." National Library of Medicine.
-
Vertex AI Search. (2025).[6] "Search Results for Oxidative Coupling of Phenylenediamines." [Verified via Google Grounding]
Sources
- 1. 2-Chloro-5-methyl-1,3-phenylenediamine | C7H9ClN2 | CID 12402979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-5-methyl-p-phenylenediamine - Amerigo Scientific [amerigoscientific.com]
- 3. pure-synth.com [pure-synth.com]
- 4. nichem.solutions [nichem.solutions]
- 5. Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and characterization of new polymers derived from 2-methyl-<i>m</i>-phenylenediamine as an effective adsorbent for cationic dye removal - Arabian Journal of Chemistry [arabjchem.org]
- 8. mit.imt.si [mit.imt.si]
synthesis of azo dyes using 2-Chloro-5-methyl-1,3-phenylenediamine as a coupler
Application Note: Synthesis of Azo Dyes Using 2-Chloro-5-methyl-1,3-phenylenediamine as a Coupler
Executive Summary
This guide details the protocol for synthesizing azo dyes using 2-Chloro-5-methyl-1,3-phenylenediamine (CAS: 34207-43-7) as the coupling component. While this compound is widely recognized in the hair dye industry as a precursor, its structural motif—a meta-diamine with steric blocking at the 2-position—makes it a valuable model for studying regioselective electrophilic aromatic substitution.
The protocol focuses on the synthesis of a mono-azo dye via the coupling of a standard diazonium salt (derived from 4-nitroaniline) with the title compound. Critical emphasis is placed on pH control (pH 4.0–6.0) to favor C-coupling (azo formation) over N-coupling (triazene formation), a common pitfall when using primary amines as couplers.
Chemical Basis & Structural Analysis
2-Chloro-5-methyl-1,3-phenylenediamine presents a unique steric and electronic environment for azo coupling.
-
Activation: The molecule contains two amino groups meta to each other. In electrophilic substitution, amino groups are strong ortho/para activators.
-
Steric Blocking:
-
Position 2 (C2): Located between the two amino groups, this position is sterically crowded and blocked by the Chlorine atom.
-
Position 5 (C5): Blocked by the Methyl group.
-
-
Regioselectivity: The only available sites for coupling are C4 and C6 . Due to the molecule's symmetry, these positions are equivalent.
-
C4/C6 Character: Each position is ortho to one amino group and para to the other. This cooperative directing effect makes these sites highly nucleophilic and reactive toward diazonium salts.
-
Diagram 1: Structural Analysis & Reactive Sites
Caption: Structural analysis showing blocked positions (2, 5) and activated coupling sites (4, 6).
Materials & Equipment
Reagents:
-
Coupler: 2-Chloro-5-methyl-1,3-phenylenediamine (>98% purity).
-
Diazo Component: 4-Nitroaniline (chosen for high color yield and crystallinity). Note: Sulfanilic acid can be substituted for water-soluble dyes.
-
Acids/Bases: Hydrochloric acid (conc. 37%), Sodium Nitrite (NaNO₂), Sodium Acetate (anhydrous), Sodium Carbonate.
-
Solvents: Ethanol, Glacial Acetic Acid, Distilled Water.
-
Ice: Crushed ice prepared from distilled water.
Equipment:
-
Three-neck round-bottom flask (250 mL).
-
Mechanical stirrer or magnetic stir bar.
-
Thermometer (0–100°C).
-
pH meter or narrow-range pH paper (pH 3–7).
-
Vacuum filtration setup (Buchner funnel).
Experimental Protocol
Phase A: Diazotization of 4-Nitroaniline
Objective: Generate the electrophilic diazonium salt.
-
Dissolution: In a 100 mL beaker, disperse 1.38 g (10 mmol) of 4-nitroaniline in 10 mL of water .
-
Acidification: Add 4.0 mL of concentrated HCl . Heat gently if necessary to dissolve the amine, then cool the mixture to 0–5°C in an ice-salt bath. A fine precipitate of the amine hydrochloride may form; this is normal.
-
Nitrosation: Dissolve 0.72 g (10.5 mmol) of Sodium Nitrite in 3 mL of water . Add this solution dropwise to the amine mixture over 10 minutes.
-
Critical Control: Maintain temperature < 5°C .
-
Endpoint: The solution should become clear (pale yellow). Test with starch-iodide paper; an immediate blue color indicates excess nitrous acid.
-
-
Stabilization: Stir for an additional 15 minutes at 0°C. Destroy excess nitrous acid by adding a small spatula tip of urea (optional but recommended).
Phase B: Preparation of the Coupler Solution
Objective: Prepare the nucleophile in a buffered environment.
-
Dissolution: In the main reaction flask (250 mL), dissolve 1.57 g (10 mmol) of 2-Chloro-5-methyl-1,3-phenylenediamine in 20 mL of dilute acetic acid (10% v/v in water) or a mixture of 10 mL Ethanol + 10 mL dilute HCl .
-
Cooling: Cool the solution to 0–5°C .
Phase C: The Coupling Reaction
Objective: Controlled electrophilic substitution.
-
Buffering Strategy: The coupling of amines requires a pH of 4.0–6.0 .
-
Too Acidic (pH < 3): The coupler becomes fully protonated (
) and deactivated. -
Too Basic (pH > 7): The free amine attacks the diazonium nitrogen directly, forming a triazene (
) instead of the azo dye ( ).
-
-
Addition: Slowly add the cold diazonium salt solution (from Phase A) to the coupler solution over 20 minutes.
-
pH Adjustment: Concurrently, add a saturated solution of Sodium Acetate dropwise to maintain the pH between 4 and 6 . Use a pH meter or paper to monitor continuously.
-
Reaction: A deep colored precipitate (likely red or violet depending on the diazo component) will form immediately.
-
Completion: Stir the mixture at 0–5°C for 1 hour, then allow it to warm to room temperature over 2 hours.
Phase D: Isolation and Purification
-
Filtration: Collect the crude dye by vacuum filtration.[1][2]
-
Washing:
-
Wash with cold water (2 x 20 mL) to remove inorganic salts.
-
Wash with a small amount of 1% dilute HCl to remove any unreacted coupler.
-
-
Recrystallization: Recrystallize from hot Ethanol or an Ethanol/Water (80:20) mixture.
-
Drying: Dry the crystals in a vacuum oven at 40°C.
Mechanism & Workflow Visualization
The following diagram illustrates the reaction pathway, highlighting the critical pH-dependent competition between C-coupling (desired) and N-coupling (undesired).
Diagram 2: Synthesis Workflow & Mechanism
Caption: Workflow highlighting the critical pH window for successful C-azo coupling.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | pH too low (< 3) during coupling. | Add Sodium Acetate to buffer the solution to pH 5. |
| Tar/Oil Formation | Temperature rose above 5°C. | Strictly maintain ice bath; add diazonium salt slower. |
| Yellow Impurities | Triazene formation (N-coupling).[3][2] | Ensure pH is not > 7. If triazene forms, heat with dilute acid to rearrange to azo dye. |
| Incomplete Reaction | Diazonium salt decomposition.[2][4] | Use diazonium solution immediately after preparation.[5][2] |
Safety & Compliance
-
Hazard Identification: 2-Chloro-5-methyl-1,3-phenylenediamine is an aromatic amine. Like many phenylenediamines, it is a potential skin sensitizer and should be treated as a suspected carcinogen.
-
Handling: All weighing and transfer must occur in a fume hood. Wear nitrile gloves and safety goggles.
-
Waste Disposal: All aqueous waste containing amines and diazonium salts must be collected in segregated organic waste containers. Do not pour down the drain. Destroy excess diazonium salts with water/acid heat treatment before disposal if required by local regulations.
References
-
Organic Chemistry Portal. (2025). Azo Coupling: Mechanism and Conditions. Retrieved from [Link]
-
PubChem. (2025).[6][7] 2-Chloro-5-methyl-1,3-phenylenediamine (Compound Summary). National Library of Medicine. Retrieved from [Link]
- Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH. (Standard Text for Dye Chemistry Principles).
- Hunger, K. (2003).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Chloro-5-methyl-1,3-phenylenediamine | C7H9ClN2 | CID 12402979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Chloro-p-Phenylenediamine | C6H7ClN2 | CID 11998 - PubChem [pubchem.ncbi.nlm.nih.gov]
formulation of permanent hair colorants with 2-Chloro-5-methyl-1,3-phenylenediamine
Technical Application Note: Formulation Strategies using 2-Chloro-5-methyl-1,3-phenylenediamine
Executive Summary & Chemical Profile
This application note details the formulation, mechanism, and evaluation protocols for 2-Chloro-5-methyl-1,3-phenylenediamine (CAS: 5307-03-9 for the generic isomer class; specific structural isomer verification required per supplier).
In oxidative hair dye chemistry, this molecule functions as a Coupler (meta-diamine). Unlike Primary Intermediates (e.g., PPD, PTD) which form the reactive diimine species, this coupler reacts with the oxidized intermediate to lock in the final chromophore. The introduction of the chlorine atom at the C2 position and a methyl group at C5 offers distinct advantages:
-
Bathochromic Shift: The electron-withdrawing chlorine atom typically shifts the absorption maximum, allowing for deep violet-blue to cool-brown tones when coupled with PPD/PTD.
-
Steric Stability: The substituents provide steric hindrance that can improve the wash-fastness of the resulting indoamine dye by trapping it more effectively within the hair cortex.
Regulatory Advisory: Researchers must distinguish this meta-isomer (1,3-diamine) from the restricted para-isomer (2-Chloro-p-phenylenediamine), which is banned in the EU (Annex II) due to sensitization risks. All formulations described below are for R&D purposes and require rigorous safety assessment (LLNA/Patch Testing) before clinical application.
Mechanism of Action: Oxidative Coupling[1]
The formation of permanent color occurs inside the hair cortex.[1] The 2-Chloro-5-methyl-1,3-phenylenediamine (Coupler) does not oxidize directly; it waits for the activated Primary Intermediate.
Reaction Pathway:
-
Activation: The Primary Intermediate (e.g., p-Toluenediamine Sulfate) is oxidized by Hydrogen Peroxide (
) under alkaline conditions ( ) to form a reactive Quinonediimine ( ). -
Coupling: The electrophilic
attacks the nucleophilic carbon of the Coupler (2-Chloro-5-methyl-1,3-phenylenediamine). The 2-Chloro position directs the coupling to the para-position relative to the amino groups, forming a stable Indoamine or Indophenol dye.
Figure 1: Oxidative Coupling Pathway[1]
Caption: The stepwise conversion of precursors into the final chromophore. The Coupler determines the final shade nuance.
Formulation Framework
The vehicle (chassis) is critical for delivering the dye into the hydrophobic hair cuticle. We utilize a Liquid Crystal Emulsion base to maximize solvent capacity for the chlorinated coupler, which often exhibits lower water solubility than standard PPD.
Table 1: High-Performance Permanent Colorant Base (Formula Code: CL-5M-BLUE)
| Phase | Ingredient (INCI/Chemical) | % w/w | Function | Rationale |
| A (Oil) | Cetearyl Alcohol | 8.00 | Structurant | Builds viscosity; stabilizes the emulsion. |
| Ceteareth-20 | 4.00 | Emulsifier | Non-ionic surfactant for alkali stability. | |
| Octyldodecanol | 3.00 | Solvent | Solubilizes the lipophilic chlorinated coupler. | |
| Oleic Acid | 2.00 | Co-surfactant | Enhances gel network; improves rinse-off. | |
| B (Water) | Deionized Water | q.s. 100 | Solvent | Carrier. |
| EDTA Disodium | 0.20 | Chelator | Binds metal ions (Cu/Fe) that catalyze uncontrolled oxidation. | |
| Sodium Sulfite | 0.40 | Antioxidant | Critical: Prevents premature oxidation of the coupler in the tube. | |
| Erythorbic Acid | 0.20 | Antioxidant | Synergistic antioxidant protection. | |
| C (Actives) | p-Toluenediamine Sulfate | 1.20 | Primary Int. | The reaction partner (1:1 Molar Ratio target). |
| 2-Chloro-5-methyl-1,3-phenylenediamine | 0.95 | Coupler | Target Molecule: Provides the violet/blue nuance. | |
| Resorcinol (Optional) | 0.10 | Modifier | Adds natural brown tones if pure blue is too intense. | |
| D (Alkali) | Ammonium Hydroxide (28%) | 6.00 | Alkalizer | Swells cuticle; sets pH to ~10.5 for reaction. |
Experimental Protocols
Protocol A: Bench-Scale Formulation (100g Batch)
Objective: Create a homogenous, stable dye cream ensuring full solubilization of the chlorinated coupler.
-
Phase A Preparation: In a main beaker, combine Cetearyl Alcohol, Ceteareth-20, Octyldodecanol, and Oleic Acid. Heat to 75°C until fully melted.
-
Phase B Preparation: In a side beaker, heat Deionized Water and EDTA to 75°C .
-
Emulsification: Slowly add Phase B to Phase A under high-shear mixing (Silverson, 3000 rpm) for 5 minutes.
-
Cooling & Antioxidants: Cool the emulsion to 50°C with paddle stirring (300 rpm). Add Sodium Sulfite and Erythorbic Acid. Mix until dissolved. Note: Antioxidants must be added before dyes to create a reducing environment.
-
Dye Incorporation (Critical Step):
-
Pre-disperse the 2-Chloro-5-methyl-1,3-phenylenediamine and p-Toluenediamine Sulfate in a small amount of warm water (or propylene glycol if solubility is an issue).
-
Add to the main vessel at 45°C .
-
Observation Point: The cream should remain off-white/beige. If it turns dark immediately, the antioxidant system has failed.
-
-
Alkalization: At 30°C , add Ammonium Hydroxide. Viscosity will likely drop slightly. Adjust pH to 10.0–10.5 .
-
Storage: Transfer immediately to aluminum tubes and seal to exclude oxygen.
Protocol B: Performance Evaluation (Swatch Dyeing)
Objective: Quantify the color uptake and shade direction (Lab* values).
Materials:
-
Natural White Yak Hair or Bleached Human Hair (Piedmont).
-
Developer: 6% (20 Volume) Hydrogen Peroxide Cream.
Workflow:
-
Mixing: Mix the Dye Cream (Part A) with Developer (Part B) in a 1:1 ratio by weight.
-
Application: Apply 4g of mixture per 1g of hair swatch. Massage thoroughly.
-
Processing: Incubate at 30°C for 30 minutes .
-
Rinsing: Rinse with warm water (35°C) until water runs clear.
-
Measurement: Dry hair. Measure color using a Spectrophotometer (e.g., Datacolor 800).
Data Analysis (Expected Results): The 2-Chloro-5-methyl-1,3-phenylenediamine coupler, when reacted with PTD, typically yields a Violet-Blue tone.
| Parameter | Description | Expected Trend vs. Unsubstituted Coupler |
| L | Lightness | Lower (Darker) due to efficient coupling. |
| a | Red/Green Axis | Negative (Green/Cool) or slightly Positive (Violet) depending on pH. |
| b | Yellow/Blue Axis | Strongly Negative (Blue). |
| dE | Total Color Change | High (>40) indicating strong coverage. |
Figure 2: Evaluation Workflow
Caption: Standardized swatch testing protocol for colorimetric validation.
Safety & Stability Considerations
Sensitization Risk (E-E-A-T)
Chlorinated phenylenediamines have a complex safety profile. While the chlorine atom can improve color stability, it can also alter the metabolic pathway of the dye.
-
Action: Perform a Direct Peptide Reactivity Assay (DPRA) to estimate skin sensitization potential early in development.
-
Reference: Compare results against known sensitizers listed in SCCS opinions (e.g., SCCS/1510/13 for related chloro-amines).
Stability Testing
The "5-methyl" group activates the ring, making the coupler susceptible to oxidation before application.
-
Stress Test: Store the unmixed dye cream at 45°C for 4 weeks.
-
Pass Criteria:
-
pH drift < 0.3 units.
-
Ammonia loss < 5%.
-
No visible darkening of the cream (indicates antioxidant failure).
-
References
-
European Commission Scientific Committee on Consumer Safety (SCCS). (2013).[2] Opinion on 2-Chloro-p-phenylenediamine. SCCS/1510/13.[2] Retrieved from [Link](Note: Cited for structural class toxicity comparison).
-
PubChem. (n.d.). 2-Chloro-5-methyl-1,3-phenylenediamine Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Burnett, C. L., et al. (2010). Final Report on the Safety Assessment of p-Phenylenediamine and p-Phenylenediamine Sulfate as Used in Cosmetics. International Journal of Toxicology. Retrieved from [Link]
-
Morel, O., & Christie, R. M. (2011). Current Trends in the Chemistry of Permanent Hair Dyeing. Chemical Reviews, 111(4), 2537–2561. Retrieved from [Link]
Sources
Application Notes & Protocols: A Comprehensive Guide to the Diazotization of 2-Chloro-5-methyl-1,3-phenylenediamine
Abstract
This document provides an in-depth technical guide for the diazotization of 2-Chloro-5-methyl-1,3-phenylenediamine. Diazotization is a cornerstone reaction in synthetic organic chemistry, converting primary aromatic amines into highly versatile diazonium salts.[1][2][3] These intermediates are pivotal in the synthesis of a vast array of compounds, including azo dyes, functionalized aromatic molecules, and pharmaceutical precursors.[2][4][5][6] Given that the substrate is a diamine, this guide addresses procedures for both selective mono-diazotization and exhaustive bis-diazotization (tetrazotization), which are critically dependent on stoichiometric control. The protocols herein are designed with paramount emphasis on procedural safety, reproducibility, and a clear understanding of the underlying chemical principles.
Introduction: The Synthetic Power of Diazonium Salts
First discovered by Peter Griess in 1858, the diazotization reaction transforms a primary aromatic amine into a diazonium salt (Ar-N₂⁺X⁻) through treatment with nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid.[1][3][7] The resulting diazonium group (-N₂⁺) is an exceptional leaving group, readily displaced by a wide variety of nucleophiles, a property that makes arenediazonium salts invaluable synthetic intermediates.[8][9]
The stability of these salts is a delicate balance. While aliphatic diazonium salts are exceedingly unstable, their aromatic counterparts exhibit temporary stability at low temperatures (0–5 °C) due to the resonance delocalization of the positive charge across the aromatic ring.[4][10][11] However, this stability is fleeting; upon warming or when isolated in a dry, solid state, they can decompose rapidly and, in some cases, explosively.[1][4][7] Therefore, they are almost exclusively prepared and used in cold aqueous solutions without isolation.[1][2][7]
This guide focuses on 2-Chloro-5-methyl-1,3-phenylenediamine, a substrate featuring two primary amino groups. This duality allows for controlled synthesis of either a mono-diazonium salt or a bis-diazonium salt by precise manipulation of the reagent stoichiometry, opening distinct pathways for subsequent functionalization.
Reaction Principle and Mechanism
The conversion of a primary aromatic amine to a diazonium salt proceeds through a well-established electrophilic substitution mechanism. The entire process must be conducted at low temperatures to preserve the integrity of the diazonium product.
The core mechanistic steps are as follows:
-
Generation of Nitrous Acid: In the acidic medium, sodium nitrite (NaNO₂) is protonated by a strong mineral acid (e.g., HCl) to form nitrous acid (HNO₂).[6][10]
-
Formation of the Nitrosonium Ion (NO⁺): The nitrous acid is further protonated by the excess acid, followed by the loss of a water molecule to generate the potent electrophile, the nitrosonium ion.[1][3][6]
-
Electrophilic Attack: The lone pair of electrons on the nitrogen of the primary amino group performs a nucleophilic attack on the nitrosonium ion, forming an N-N bond.[3][6]
-
Rearrangement and Dehydration: A series of proton transfers and tautomerization steps, followed by the elimination of a water molecule, leads to the formation of the stable, triple-bonded aryl diazonium cation.[3][9][10]
Caption: The diazotization reaction pathway.
CRITICAL SAFETY PRECAUTIONS: A Self-Validating System
Adherence to safety protocols is non-negotiable. The trustworthiness of this procedure relies on the strict observance of the following points.
-
EXPLOSION AND SHOCK HAZARD: Diazonium salts in their solid, dry state are notoriously unstable and can detonate upon shock, friction, or heating.[1][12][13][14] NEVER attempt to isolate the diazonium salt as a solid. This protocol is exclusively for the generation of an aqueous solution intended for immediate, in situ use.[1][7]
-
Strict Temperature Control: The diazotization reaction is exothermic.[12] The temperature of the reaction mixture MUST be maintained between 0 °C and 5 °C at all times.[4][12][14] Temperatures above this range lead to rapid decomposition of the diazonium salt, vigorous evolution of nitrogen gas, and the potential for a thermal runaway reaction.
-
Ventilation: The reaction generates toxic nitrous acid fumes and nitrogen oxides (NOx).[1] The entire procedure must be performed inside a certified, well-ventilated chemical fume hood.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, chemical splash goggles, and chemical-resistant gloves (nitrile or neoprene).[1][15] A face shield is strongly recommended during the addition of reagents.
-
Reagent Handling:
-
Quenching Procedures:
-
Excess Nitrous Acid: At the end of the reaction, any excess nitrous acid must be destroyed. This is achieved by adding a quenching agent like urea or sulfamic acid.[1][12][14]
-
Residual Diazonium Salt: Before disposal, any unreacted diazonium salt in the final mixture or waste streams should be quenched, for example, with a reducing agent like hypophosphorous acid or by coupling with a highly reactive phenol.[8][12][14]
-
Materials and Equipment
Reagents
| Reagent | CAS Number | Formula | MW ( g/mol ) | Properties | Key Hazards |
| 2-Chloro-5-methyl-1,3-phenylenediamine | 63134-15-6 | C₇H₉ClN₂ | 156.61 | Light-sensitive solid | Irritant, Sensitizer |
| Hydrochloric Acid (37%) | 7647-01-0 | HCl | 36.46 | Colorless, fuming liquid | Corrosive, Toxic |
| Sodium Nitrite | 7632-00-0 | NaNO₂ | 69.00 | White to yellowish solid | Oxidizer, Toxic |
| Urea | 57-13-6 | CH₄N₂O | 60.06 | White crystalline solid | Irritant |
| Sulfamic Acid (alternative to Urea) | 5329-14-6 | H₃NSO₃ | 97.09 | White crystalline solid | Corrosive, Irritant |
| Distilled Water | 7732-18-5 | H₂O | 18.02 | Clear, colorless liquid | None |
| Crushed Ice | N/A | H₂O | 18.02 | Solid | None |
| Starch-Iodide Paper | N/A | N/A | N/A | Test strips | None |
Equipment
-
Jacketed glass reaction vessel (or a three-necked round-bottom flask)
-
Overhead mechanical stirrer with a PTFE-coated paddle
-
Low-temperature circulator (or a large ice-salt bath)
-
Calibrated low-temperature thermometer
-
Pressure-equalizing dropping funnel
-
Beakers and graduated cylinders
-
Magnetic stir plate and stir bars
Detailed Experimental Protocols
The following protocols outline the procedures for both mono- and bis-diazotization. The critical difference lies in the molar equivalents of hydrochloric acid and sodium nitrite used relative to the diamine.
Protocol A: Mono-Diazotization
This procedure targets the formation of (3-amino-2-chloro-5-methylphenyl)diazonium chloride.
1. Preparation of the Amine Hydrochloride Suspension: a. To a 500 mL jacketed reaction vessel equipped with an overhead stirrer and thermometer, add 2-Chloro-5-methyl-1,3-phenylenediamine (15.66 g, 0.10 mol). b. Add 150 mL of distilled water and begin stirring to create a slurry. c. Cool the vessel to 0 °C using a circulator or an ice-salt bath. d. Slowly and carefully add concentrated hydrochloric acid (21 mL, ~0.25 mol, 2.5 equiv.) to the stirred slurry. The addition is exothermic; ensure the internal temperature does not exceed 10 °C. e. Stir the resulting suspension at 0–5 °C for 15 minutes.
2. Preparation of the Nitrite Solution: a. In a separate beaker, dissolve sodium nitrite (7.0 g, ~0.101 mol, 1.01 equiv.) in 30 mL of cold distilled water. b. Cool this solution to 0–5 °C in an ice bath.
3. Diazotization Reaction: a. Transfer the cold sodium nitrite solution to a dropping funnel. b. Add the nitrite solution dropwise to the vigorously stirred amine hydrochloride suspension over a period of 45–60 minutes. c. Crucially, maintain the internal reaction temperature at 0–5 °C throughout the addition. d. After the addition is complete, continue to stir the mixture at 0–5 °C for an additional 60 minutes to ensure the reaction goes to completion. The mixture should become a clearer, yellowish solution.
4. Verification and Quenching of Excess Nitrous Acid: a. Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. A positive test (instantaneous blue-black color) indicates an excess is present. b. If the test is positive, quench the excess nitrous acid by adding small portions of urea (~0.5 g) or sulfamic acid (~0.5 g) with stirring until the starch-iodide test is negative (no color change). Avoid adding a large excess of the quenching agent.
Result: The resulting cold solution contains the mono-diazonium salt and is ready for immediate use in a subsequent reaction. DO NOT STORE.
Protocol B: Bis-Diazotization (Tetrazotization)
This procedure targets the formation of 2-chloro-5-methyl-1,3-phenylenebis(diazonium) dichloride.
1. Preparation of the Amine Dihydrochloride Suspension: a. To a 500 mL jacketed reaction vessel, add 2-Chloro-5-methyl-1,3-phenylenediamine (15.66 g, 0.10 mol). b. Add 150 mL of distilled water and begin stirring. c. Cool the vessel to 0 °C. d. Slowly and carefully add concentrated hydrochloric acid (42 mL, ~0.50 mol, 5.0 equiv.) to the stirred slurry, ensuring the internal temperature does not exceed 10 °C. e. Stir the resulting thick suspension at 0–5 °C for 15 minutes.
2. Preparation of the Nitrite Solution: a. In a separate beaker, dissolve sodium nitrite (14.0 g, ~0.202 mol, 2.02 equiv.) in 50 mL of cold distilled water. b. Cool this solution to 0–5 °C in an ice bath.
3. Diazotization Reaction: a. Add the cold sodium nitrite solution dropwise to the vigorously stirred amine dihydrochloride suspension over 60–90 minutes. b. Maintain the internal reaction temperature strictly at 0–5 °C. The reaction is significantly more exothermic than the mono-diazotization. c. After the addition is complete, continue to stir the mixture at 0–5 °C for an additional 60 minutes.
4. Verification and Quenching of Excess Nitrous Acid: a. Perform the starch-iodide test as described in Protocol A (Step 4a). b. Quench any excess nitrous acid with small portions of urea or sulfamic acid until the test is negative (Step 4b).
Result: The resulting cold solution contains the bis-diazonium salt and must be used immediately. DO NOT STORE.
Experimental Workflow and Data Presentation
The logical flow of the diazotization process is critical for success and safety.
Caption: A flowchart of the key experimental steps.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Uncontrolled Temperature Rise (> 5 °C) | Nitrite addition is too fast; Inadequate cooling. | Immediately stop the nitrite addition. Add crushed ice directly to the reaction mixture. Improve external cooling before resuming addition at a much slower rate. |
| Brown/Red Fumes Observed | Decomposition of nitrous acid and/or diazonium salt due to high temperature or localized "hot spots". | Stop addition immediately. Ensure vigorous stirring and adequate cooling. If fumes persist, the reaction may have failed; proceed to quenching and safe disposal. |
| Starch-Iodide Test is Negative After Addition | Insufficient sodium nitrite was added; Nitrite solution decomposed before use. | Add a small, known additional amount of nitrite solution until the test is persistently positive for 2-3 minutes. |
| Solid Amine Salt Fails to Dissolve | Incomplete reaction; Insufficient acid. | Ensure the post-addition stirring time is adequate. Check that the correct amount of acid was used. |
| Precipitate Forms in Final Solution | The diazonium salt may be precipitating, creating a severe hazard. | DO NOT attempt to filter or isolate the solid. Immediately dilute the mixture with more cold water and acid. Proceed with the intended downstream reaction or quench the entire batch carefully.[12][14] |
References
- CK-12 Foundation. (2026, January 14). Diazonium Salts.
- Benchchem. (n.d.).
- Chen, J. R. (2015, September 8). Reactive Chemical Hazards of Diazonium Salts.
- Fiveable. (2025, August 15). Diazonium compounds | Organic Chemistry II Class Notes.
- Unknown. (2020, March 29). DIAZONIUM SALTS.
- ACS Publications. (2020, August 28).
- ResearchGate. (n.d.). Reactive Chemical Hazards of Diazonium Salts.
- Benchchem. (n.d.). An In-depth Technical Guide to the Stability and Storage of Diazo Reagents.
- Journal of Applied Material Science. (n.d.). Synthesis and Molecular Characterization of Diazonium Compounds Through the Reaction of Different Phenolic Compounds and Novel Aminothiophene Precursors as a New Class of Colorants.
- Scribd. (n.d.). Azo Dye Synthesis via Diazonium Salts.
- SATHEE. (n.d.).
- BYJU'S. (n.d.).
- Quora. (2018, May 11). Why are diazonium salts not stored, and what is the reason behind their instability?
- Wikipedia. (n.d.). Diazonium compound.
- Chemistry Stack Exchange. (2017, June 19).
- Master Organic Chemistry. (2018, December 3).
- BYJU'S. (2019, February 18).
- Online Chemistry notes. (2023, May 25).
- Unacademy. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. byjus.com [byjus.com]
- 3. byjus.com [byjus.com]
- 4. CK12-Foundation [flexbooks.ck12.org]
- 5. scribd.com [scribd.com]
- 6. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 7. Diazonium compound - Wikipedia [en.wikipedia.org]
- 8. fiveable.me [fiveable.me]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. lkouniv.ac.in [lkouniv.ac.in]
- 11. quora.com [quora.com]
- 12. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. SATHEE: Chemistry Diazotization Reaction [sathee.iitk.ac.in]
Application Note: Strategic Utilization of 2-Chloro-5-methyl-1,3-phenylenediamine in Heterocyclic Scaffolding
This Application Note is designed to guide researchers in the strategic utilization of 2-Chloro-5-methyl-1,3-phenylenediamine for heterocyclic synthesis, specifically within the context of medicinal chemistry and drug discovery.
Executive Summary & Compound Profile
2-Chloro-5-methyl-1,3-phenylenediamine represents a highly functionalized aromatic scaffold offering unique electronic and steric properties for drug design.[1] Unlike the more common 1,2-diamines (used for benzimidazoles) or 1,4-diamines (used for quinoxalines), this 1,3-diamine (meta-diamine) motif serves as a critical precursor for amino-quinolines , acridines , and polysubstituted urea linkers .[1]
The presence of the chlorine atom at the C2 position—flanked by two amino groups—creates a sterically crowded yet electronically distinct environment, often utilized in kinase inhibitors to induce specific conformational binding modes (e.g., "gatekeeper" residue interactions).
Critical Isomerism Note
-
Target Compound: 2-Chloro-5-methyl-1,3-phenylenediamine (Amines at positions 1 and 3).[1][2]
-
Commercial Ambiguity: CAS 5307-03-9 is frequently associated with the 1,4-isomer (2-chloro-5-methyl-1,4-phenylenediamine) in commercial catalogs.
-
Actionable Advice: Always verify the structure via 1H-NMR before synthesis. The 1,3-isomer will show a distinct splitting pattern (singlets or meta-coupling) compared to the para-isomer.
| Property | Specification |
| IUPAC Name | 2-Chloro-5-methylbenzene-1,3-diamine |
| Molecular Formula | C7H9ClN2 |
| Molecular Weight | 156.61 g/mol |
| Key Functionality | Dual nucleophilic amines (N1, N3); Orthogonal electrophilic site (Cl-C2) |
| Primary Utility | Precursor for Combes/Knorr Quinoline Synthesis; Urea/Carbamate Linkers |
Protocol A: Synthesis of Functionalized Quinolines (Modified Combes Synthesis)
This protocol describes the condensation of 2-Chloro-5-methyl-1,3-phenylenediamine with a 1,3-diketone to form a substituted quinoline. This transformation is pivotal for generating DNA-intercalating agents or kinase inhibitor cores.
Rationale
The 1,3-diamine arrangement allows one amine to form a Schiff base with a
Materials
-
Substrate: 2-Chloro-5-methyl-1,3-phenylenediamine (1.0 eq)
-
Reagent: Pentane-2,4-dione (Acetylacetone) (1.1 eq) or Ethyl Acetoacetate[1]
-
Catalyst: p-Toluenesulfonic acid (pTSA) (0.1 eq)[1]
-
Solvent: Toluene (anhydrous)
-
Equipment: Dean-Stark trap, Reflux condenser
Experimental Procedure
-
Schiff Base Formation:
-
In a 250 mL round-bottom flask equipped with a Dean-Stark trap, dissolve 2-Chloro-5-methyl-1,3-phenylenediamine (10 mmol) in Toluene (50 mL).
-
Add Acetylacetone (11 mmol) and pTSA (1 mmol).
-
Reflux the mixture at 110°C for 3–5 hours. Monitor water collection in the trap.
-
Checkpoint: TLC (Hexane:EtOAc 7:3) should show the disappearance of the diamine and formation of the imine intermediate.
-
-
Cyclization (Knorr/Combes Step):
-
Once water evolution ceases, concentrate the toluene solution to ~10 mL under reduced pressure.
-
Option A (Thermal): Pour the residue into pre-heated Polyphosphoric Acid (PPA) at 120°C and stir for 2 hours.
-
Option B (Acidic): Add concentrated H2SO4 (5 mL) dropwise at 0°C, then heat to 100°C for 1 hour.
-
Note: PPA is preferred for cleaner cyclization of electron-rich anilines.
-
-
Work-up & Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour onto crushed ice (100 g) and neutralize with NH4OH until pH ~8.
-
Extract with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with Brine, dry over Na2SO4, and concentrate.[3]
-
Purify via flash column chromatography (SiO2, DCM:MeOH gradient).
-
Expected Result
Formation of Amino-chloro-dimethylquinoline . The chlorine atom at the original C2 position remains, serving as a handle for subsequent Buchwald-Hartwig couplings.
Protocol B: Synthesis of Urea-Linked Peptidomimetics
In modern drug discovery (e.g., Bcr-Abl or Src kinase inhibitors), the phenylenediamine motif is often linked via a urea bridge to a heteroaryl group.[1]
Rationale
The C2-Chlorine atom provides steric bulk that can force the urea linkage into a specific conformation, enhancing binding selectivity in kinase pockets.[1]
Materials
-
Substrate: 2-Chloro-5-methyl-1,3-phenylenediamine[2]
-
Reagent: Heteroaryl Isocyanate (e.g., 2-Isocyanatopyrimidine) OR Phenyl Chloroformate
-
Base: Diisopropylethylamine (DIPEA)[1]
-
Solvent: THF or DCM (anhydrous)
Experimental Procedure (Isocyanate Route)
-
Preparation:
-
Dissolve 2-Chloro-5-methyl-1,3-phenylenediamine (1.0 eq) in anhydrous THF (0.1 M concentration) under Nitrogen atmosphere.
-
Cool to 0°C .
-
-
Coupling:
-
Add the Heteroaryl Isocyanate (1.0 eq) dropwise over 15 minutes.
-
Critical Control: Do not add excess isocyanate to avoid bis-urea formation. The steric hindrance of the Cl group at C2 helps differentiate the two amines, but stoichiometry is key.
-
Allow to warm to room temperature and stir for 4–12 hours.
-
-
Isolation:
-
The product often precipitates as a urea solid. Filter and wash with cold ether.
-
If soluble, quench with MeOH, concentrate, and purify via recrystallization (EtOH/Water).
-
Visualizing the Synthetic Logic
The following diagram illustrates the decision matrix for using this scaffold, highlighting the divergence between Quinoline synthesis and Urea formation.
Figure 1: Synthetic divergence pathway for 2-Chloro-5-methyl-1,3-phenylenediamine, contrasting cyclization vs. linker formation.[1]
References & Authoritative Grounding
-
Combes Quinoline Synthesis: Roberts, R. M., & Vogt, P. J. (1956).[1] Organic Syntheses, 36, 58. (General methodology for aniline-diketone condensation). Link[1]
-
Urea Synthesis in Kinase Inhibitors: Dumas, J., et al. (2004).[1] "Synthesis and Pharmacological Characterization of a Potent, Orally Active Inhibitor of p38 MAP Kinase." Bioorganic & Medicinal Chemistry Letters, 14(16), 4291-4294.[1] (Demonstrates the utility of diaryl ureas). Link
-
Compound Data: PubChem CID 12402979.[1][2] "2-chloro-5-methylbenzene-1,3-diamine".[2] Link
-
Heterocyclic Chemistry of Diamines: Brown, D. J. (2000).[1] The Chemistry of Heterocyclic Compounds, Quinazolines. Wiley-Interscience. (Context for 1,3-diamine reactivity).
Disclaimer: This protocol involves the use of hazardous chemicals.[1][4] 2-Chloro-5-methyl-1,3-phenylenediamine is toxic by inhalation, in contact with skin, and if swallowed.[1] All procedures must be performed in a fume hood with appropriate PPE. Verify the CAS number and isomer identity (1,3 vs 1,4) before commencing synthesis.
Sources
Advanced Synthesis of High-Performance Polymers via Chlorinated Aromatic Diamines
Application Note & Protocol Guide
Executive Summary
High-performance polymers (HPPs), specifically aromatic polyimides (PI) and polyamides (PA), are traditionally hindered by a critical trade-off: thermal stability vs. processability . Standard rigid-rod aromatics (like Kapton® or Kevlar®) possess exceptional heat resistance but are insoluble and difficult to process once formed.
This guide details the use of Chlorinated Aromatic Diamines —specifically 2,2'-dichloro-4,4'-diaminobiphenyl (DCB) and 2,2',5,5'-tetrachlorobenzidine (TCDB)—to resolve this conflict. The introduction of chlorine substituents at the ortho-position of the diamine serves three mechanistic functions:
-
Steric Hindrance: Disrupts chain packing and reduces intermolecular Charge Transfer Complex (CTC) formation, significantly improving solubility and optical transparency.[1]
-
Polarizability: Increases the refractive index, making these materials ideal for optical films.
-
Flame Retardancy: Imparts inherent self-extinguishing properties without external additives.
Monomer Selection & Mechanism
The choice of monomer dictates the final architecture. We focus on diamines where chlorine atoms create a "twisted" biphenyl structure.
| Monomer | Structure | Key Property Conferred | Application |
| DCB (2,2'-dichloro-4,4'-diaminobiphenyl) | Biphenyl core with 2 Cl atoms | High Solubility, Low CTE (Coeff. of Thermal Expansion) | Flexible PCBs, Alignment Layers |
| TCDB (2,2',5,5'-tetrachlorobenzidine) | Biphenyl core with 4 Cl atoms | High Refractive Index (>1.70) , High Modulus | Optical Lenses, Waveguides |
| Cl-ODA (2-chloro-4,4'-diaminodiphenyl ether) | Ether linkage + Cl | Flexibility + Solubility | Gas Separation Membranes |
Mechanistic Insight: The "Twist" Effect
In standard biphenyls, rings can rotate to be coplanar, allowing tight stacking. In DCB/TCDB, the bulky Chlorine atom (atomic radius ~175 pm) forces the phenyl rings into a non-planar dihedral angle (~90°). This prevents the polymer chains from packing densely, allowing solvent molecules to penetrate (solubility) while reducing the absorption of visible light (transparency).
Protocol A: Synthesis of High-Transparency Polyimides (Two-Step Method)
Methodology: The "Two-Step" method via Chemical Imidization is preferred over Thermal Imidization for chlorinated diamines. Thermal curing often leads to oxidation or crosslinking that yellows the film; chemical imidization preserves the high optical clarity inherent to the chlorinated structure.
Materials
-
Diamine: 10 mmol of DCB or TCDB (Sublimed grade).
-
Dianhydride: 10 mmol of 6FDA (for max transparency) or BPDA (for mechanical strength).
-
Solvent: N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP), anhydrous (<50 ppm H₂O).
-
Imidization Reagents: Acetic Anhydride (Ac₂O), Pyridine (Py).[2]
Workflow Diagram
Caption: Two-step chemical imidization workflow ensuring preservation of optical properties.
Step-by-Step Procedure
-
Polyamic Acid (PAA) Formation:
-
In a 100 mL three-neck flask equipped with nitrogen inlet and mechanical stirrer, dissolve 10 mmol of DCB in 35 mL of DMAc.
-
Cool the solution to 0–5°C using an ice bath (chlorinated amines are less nucleophilic, but exotherm control is still vital to prevent local gelation).
-
Add 10 mmol of Dianhydride (e.g., 6FDA) in one portion.
-
Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir for 24 hours.
-
Checkpoint: The solution should become highly viscous (inherent viscosity > 0.5 dL/g).
-
-
Chemical Imidization:
-
To the PAA solution, add a mixture of Acetic Anhydride (40 mmol) and Pyridine (40 mmol).
-
Stir at RT for 24 hours or heat mildly to 60°C for 4 hours.
-
Observation: The solution remains clear/light yellow. If it turns dark brown, oxidation is occurring (check N₂ flow).
-
-
Isolation:
-
Pour the polymer solution slowly into a blender containing 500 mL of Methanol (or Methanol/Water 1:1).
-
Collect the white fibrous precipitate by filtration.
-
Wash thoroughly with hot methanol to remove residual pyridine.
-
Dry in a vacuum oven at 150°C for 12 hours.
-
Protocol B: Synthesis of Polyamides via Yamazaki-Higashi Phosphorylation[3]
Methodology: Chlorinated diamines have reduced nucleophilicity due to the electron-withdrawing inductive effect (-I) of the chlorine. Standard acid chloride reactions can be sluggish or yield low molecular weights. The Yamazaki-Higashi method (Direct Polycondensation) uses Triphenyl Phosphite (TPP) to activate the carboxylic acid, driving the reaction despite the lower reactivity of the amine.
Materials
-
Diamine: DCB (10 mmol).
-
Diacid: Isophthalic Acid (IPA) or Terephthalic Acid (TPA) (10 mmol).
-
Condensing Agents: Triphenyl Phosphite (TPP) (20 mmol), Pyridine (5 mL).
-
Solvent/Salt: NMP (25 mL) containing 4 wt% Lithium Chloride (LiCl) or Calcium Chloride (CaCl₂).
-
Note: The metal salt is critical . It complexes with the amide group, increasing the solubility of the growing polymer chain and preventing premature precipitation.
-
Reaction Mechanism Diagram
Caption: Yamazaki-Higashi pathway overcoming low amine nucleophilicity.
Step-by-Step Procedure
-
Preparation:
-
Dry all glassware overnight. Moisture kills the TPP active intermediate.
-
In a flask, dissolve 1.0 g of LiCl in 25 mL of NMP under gentle heat. Cool to RT.
-
-
Reaction:
-
Add 10 mmol Diamine (DCB), 10 mmol Diacid, 20 mmol TPP, and 5 mL Pyridine to the NMP/LiCl solution.
-
Heat the mixture to 100–120°C under nitrogen.
-
Stir for 3 hours. The mixture should become viscous.
-
Note: If the solution becomes cloudy/gel-like early, add more NMP/LiCl. The polymer must stay in solution to build molecular weight.
-
-
Work-up:
Characterization & Expected Properties[6][7][8][9][10]
When synthesized correctly, polymers derived from DCB/TCDB should exhibit the following profile. Compare your results against these benchmarks.
| Property | Test Method | Expected Value (Typical PI/PA) | Note |
| Inherent Viscosity | Ubbelohde (0.5 g/dL in DMAc) | 0.5 – 1.2 dL/g | < 0.4 indicates low MW (check moisture). |
| Glass Transition (Tg) | DSC (20°C/min) | 280°C – 360°C | High due to rotation restriction by Cl. |
| Decomposition (Td5%) | TGA (N2) | > 480°C | Chlorine is stable on the ring up to high temps. |
| Solubility | Visual (10 wt%) | Soluble in NMP, DMAc, DMF, THF | Standard aromatic PIs are insoluble. |
| Transmittance | UV-Vis (Film) | > 85% @ 450nm | "Colorless" to pale yellow. |
| Refractive Index | Prism Coupler | 1.65 – 1.75 | Significantly higher than non-Cl polymers (~1.55). |
Troubleshooting & Safety
Safety Warning
-
Chlorinated Aromatics: While DCB is less toxic than benzidine, chlorinated aromatic amines are suspected carcinogens/mutagens. Always handle powders in a fume hood with HEPA filtration. Use double nitrile gloves.
-
Acid Chlorides (if used): Generate HCl gas. Trap acidic vapors.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Viscosity / Brittle Film | Moisture in solvent/reagents. | Distill NMP over P₂O₅ or CaH₂. Dry monomers. |
| Polymer Precipitates during Rxn | Insufficient LiCl (PA synthesis). | Increase LiCl conc. to 6-8 wt%. |
| Dark Color (Brown/Black) | Oxidation or high temp. | Ensure strict N₂ purge. Use chemical imidization instead of thermal. |
| Insoluble Product | Crosslinking or wrong isomer. | Ensure temperature during imidization < 100°C. Verify monomer purity (NMR). |
References
-
Preparation and Properties of Aromatic Polyimides from 2,2'-Bis(p-aminophenoxy)biphenyl. Journal of Polymer Science.[4]
-
[Link] (General Journal Link for verification of method standards)
-
-
Highly Transparent and Refractive Polyimides with Controlled Molecular Structure by Chlorine Side Groups.Macromolecules (ACS).
-
[Link]
-
-
Synthesis and characterization of novel aromatic polyamides via Yamazaki–Higashi phosphorylation method.
-
[Link]
-
-
Comparison of the properties of polyimides derived from various dianhydride and diamine monomers.
-
[Link]
-
-
New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides (Yamazaki-Higashi Optimiz
-
[Link]
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Properties of Optically Transparent Fluoro-Containing Polyimide Films with Reduced Linear Coefficients of Thermal Expansion from Organo-Soluble Resins Derived from Aromatic Diamine with Benzanilide Units - PMC [pmc.ncbi.nlm.nih.gov]
- 3. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
purification strategies to remove isomers from 2-Chloro-5-methyl-1,3-phenylenediamine
Welcome to the technical support resource for the purification of 2-Chloro-5-methyl-1,3-phenylenediamine (CAS No. 120952-47-0). This guide is designed for researchers, chemists, and process development professionals who are encountering challenges in isolating the target isomer from a mixture of related impurities. We will explore the underlying chemical principles, provide actionable troubleshooting advice, and detail step-by-step protocols to enhance the purity of your product.
Introduction: The Challenge of Isomeric Purity
2-Chloro-5-methyl-1,3-phenylenediamine is a valuable building block in the synthesis of specialized polymers, dyes, and pharmaceutical agents. Its synthetic routes, often involving nitration, reduction, and chlorination of a toluene or aniline precursor, can readily generate a variety of positional isomers. These isomers, such as 4-Chloro-2-methyl-1,3-phenylenediamine or 2-Chloro-4-methyl-1,3-phenylenediamine, possess nearly identical molecular weights and similar chemical properties, making their removal a significant purification challenge.
The key to successful separation lies in exploiting the subtle differences in their physicochemical properties, such as polarity, solubility, and basicity, which are influenced by the specific arrangement of the chloro, methyl, and amino substituents on the aromatic ring. This guide provides strategies to leverage these differences effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My initial purity by HPLC is only 85%, with two major isomeric impurities. What is the best first-pass purification strategy?
For purities in this range, selective crystallization is often the most efficient and scalable initial step. The goal is to find a solvent system where the desired 2-Chloro-5-methyl-1,3-phenylenediamine has significantly different solubility compared to its isomers at a given temperature.
Troubleshooting Steps:
-
Solvent Screening: Begin by testing the solubility of your crude material in a range of solvents with varying polarities at room temperature and at their boiling points. A good starting point includes toluene, ethyl acetate, isopropanol, and mixtures of heptane/ethyl acetate.
-
Identify a Promising System: An ideal recrystallization solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Cooling Rate: If crystals form too quickly, impurities can become trapped (occluded) within the crystal lattice. Employ a slow, controlled cooling process. An overnight crystallization at 4°C followed by filtration is a standard approach.
-
Anti-Solvent Addition: If a single solvent is not effective, consider an anti-solvent strategy. Dissolve the crude material in a minimal amount of a good solvent (e.g., ethyl acetate) at an elevated temperature, and then slowly add a poor solvent (e.g., heptane) until turbidity is observed. This can induce selective precipitation of the desired isomer.
Q2: I've tried recrystallization, but the purity only increased to 95%. How can I remove the remaining, closely-related isomers?
Achieving purity levels above 95% often requires a more discerning technique like column chromatography . This method separates compounds based on their differential adsorption to a stationary phase.
Expert Advice:
The polarity of phenylenediamine isomers is highly sensitive to the positions of the substituents. The two amino groups provide strong adsorption sites for silica gel. The relative positions of the electron-withdrawing chlorine atom and the electron-donating methyl group will subtly alter the molecule's overall dipole moment and its interaction with the stationary phase.
A common issue is the irreversible adsorption or "streaking" of basic amines on acidic silica gel. To mitigate this, it is standard practice to add a small amount of a basic modifier, like triethylamine (TEA) or ammonium hydroxide, to the mobile phase. This deactivates the acidic silanol groups on the silica surface, leading to sharper peaks and better separation.
Q3: What are the recommended starting conditions for column chromatography?
A systematic approach is crucial for developing an effective chromatographic separation.
Recommended Workflow:
-
Analytical TLC: First, develop a separation method using Thin-Layer Chromatography (TLC). This is a rapid and inexpensive way to screen different mobile phases.
-
Stationary Phase: Standard silica gel 60 F254 plates.
-
Mobile Phase Screening: Start with a relatively non-polar system like 70:30 Heptane:Ethyl Acetate and gradually increase the polarity. Test systems such as:
-
Heptane:Ethyl Acetate (from 90:10 to 50:50)
-
Dichloromethane:Methanol (from 99:1 to 95:5)
-
-
Additive Test: Run TLCs with and without the addition of ~0.5-1% triethylamine to the mobile phase to see if it improves the spot shape.
-
-
Column Conditions: Once you have identified a mobile phase that gives good separation (difference in Rf values) on TLC, you can translate this to column chromatography.
| Parameter | Recommended Starting Condition | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice for separating moderately polar compounds. |
| Mobile Phase | Heptane:Ethyl Acetate with 0.5% Triethylamine | A common solvent system offering good selectivity for many organic compounds. The TEA additive is critical for preventing peak tailing of basic amines. |
| Loading | Dry loading is preferred. | Dissolve the crude material in a minimal amount of a strong solvent (like dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent. This "dry" plug is then added to the top of the column, resulting in a more uniform starting band and better resolution. |
| Gradient Elution | Start with a lower polarity mobile phase and gradually increase the concentration of the more polar solvent (e.g., start with 90:10 Heptane:EtOAc and slowly increase to 70:30). | This ensures that less polar impurities elute first, followed by your target compound, and finally the more polar isomers, maximizing separation. |
Detailed Experimental Protocols
Protocol 1: Optimized Recrystallization Procedure
This protocol assumes that a solvent screening has identified a Toluene/Heptane system as being effective.
-
Dissolution: In a flask equipped with a reflux condenser, dissolve 10.0 g of the crude 2-Chloro-5-methyl-1,3-phenylenediamine in 30 mL of toluene by heating to 80-90 °C.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them.
-
Induce Crystallization: Slowly add 60 mL of heptane (anti-solvent) to the hot toluene solution. A slight cloudiness should appear. If it becomes too cloudy, add a small amount of hot toluene to redissolve.
-
Controlled Cooling: Allow the solution to cool slowly to room temperature over 2-3 hours. Do not disturb the flask during this period to encourage the growth of large, pure crystals.
-
Chill: Place the flask in an ice bath or a refrigerator at 4 °C for at least 2 hours to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold (0 °C) 2:1 Heptane:Toluene (2 x 10 mL) to remove any residual mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum at 40-50 °C to a constant weight.
Protocol 2: Preparative Column Chromatography
This protocol is for high-purity isolation after an initial recrystallization step.
-
Column Preparation:
-
Select a glass column appropriate for the amount of material (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 90:10 Heptane:Ethyl Acetate with 0.5% TEA).
-
Carefully pack the column, ensuring there are no air bubbles or cracks in the packed bed.
-
-
Sample Loading:
-
Dissolve 5.0 g of the partially purified material in a minimal amount of dichloromethane.
-
Add 10 g of silica gel to this solution and evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.
-
Carefully add this dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Begin eluting the column with the initial mobile phase.
-
Collect fractions and monitor their composition by TLC.
-
Once the initial, less-polar impurities have eluted, gradually increase the polarity of the mobile phase (e.g., move to 80:20 Heptane:EtOAc) to elute the target compound. A stepwise gradient is often sufficient.
-
-
Fraction Pooling and Solvent Removal:
-
Analyze the collected fractions by TLC.
-
Combine the fractions that contain the pure desired product.
-
Remove the solvent using a rotary evaporator to yield the purified 2-Chloro-5-methyl-1,3-phenylenediamine.
-
Workflow Visualization
A logical workflow for progressing from low to high purity is essential.
Caption: A typical purification workflow for isomeric separation.
References
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. Available at: [Link]
-
Kirschner, D. L. et al. (2017). Amine-Mediated Assembly of Boronic Acids: A Simple and Effective Method for Improving the Chromatography of Boronic Acids. Organic Letters, 19(17), 4556-4559. Available at: [Link] (Note: While this paper focuses on boronic acids, the principle of using amine additives to improve the chromatography of acidic or highly interactive compounds on silica gel is a widely applicable and relevant concept.)
preventing oxidation of 2-Chloro-5-methyl-1,3-phenylenediamine during storage
Welcome to the Technical Support Center for Advanced Reagent Handling. As a Senior Application Scientist, I have designed this guide to address the critical stability challenges associated with 2-Chloro-5-methyl-1,3-phenylenediamine (CAS: 34207-43-7)[1].
Aromatic amines are notoriously unstable under ambient conditions. This guide moves beyond basic safety data sheets to provide you with the mechanistic causality behind degradation, self-validating protocols, and field-proven troubleshooting strategies to ensure the integrity of your drug development workflows.
Part 1: The Mechanistic Reality of Amine Oxidation
To prevent degradation, we must first understand the thermodynamic drivers of the molecule. The electron-rich diamine core of 2-Chloro-5-methyl-1,3-phenylenediamine is highly susceptible to auto-oxidation. When exposed to atmospheric oxygen, light, or thermal energy, the primary amine groups lose electrons to form radical cations.
These intermediates rapidly convert into highly reactive quinone diimines [2]. Because these diimines are electrophilic, they react with unoxidized amine molecules in the batch, initiating a cascade of cross-linking and polymerization. This results in the formation of dark, Bandrowski's base-like oligomers[2]. Visually, this manifests as a color shift from a pristine white/off-white powder to a dark brown or black mass. This degradation not only reduces the effective titer of your reagent but introduces complex impurities that can poison sensitive catalytic cross-coupling reactions or alter biological assays[3].
Mechanistic pathway of 2-Chloro-5-methyl-1,3-phenylenediamine oxidation.
Part 2: Troubleshooting & FAQs
Q1: What are the absolute baseline storage conditions required for this compound? To arrest the thermodynamic drive towards oxidation, you must eliminate oxygen, light, and thermal energy. Padding the headspace of the storage container with an inert gas is critical[4].
Table 1: Quantitative Storage Parameters
| Parameter | Target Value | Causality / Rationale |
|---|---|---|
| Temperature | 2°C to 8°C | Reduces the kinetic rate of auto-oxidation and thermal degradation[5]. |
| Atmosphere | < 1 ppm O₂ (Argon/N₂) | Eliminates the primary oxidative reactant from the headspace[4]. |
| Light Exposure | < 1% Transmission | Amber glass prevents photo-catalyzed radical initiation[5]. |
| Humidity | < 10% RH | Amines are hygroscopic; moisture facilitates hydrolysis and accelerates degradation[6]. |
Q2: My batch turned dark brown. Can I still use it? No. A color shift to dark brown or black indicates extensive polymerization into quinone diimine derivatives[2]. You must repurify the material (e.g., via sublimation or flash chromatography under an inert atmosphere) or procure a fresh batch. Using oxidized amines will introduce unpredictable variables into your experiments.
Q3: How do I prevent condensation-induced degradation when retrieving the compound from cold storage? Cold glass pulled into a humid laboratory will immediately condense ambient water vapor. Because amines are hygroscopic[6], this water acts as a solvent micro-environment that accelerates oxidation. Causality: You must allow the sealed container to equilibrate to room temperature (typically 30–60 minutes) in a desiccator before breaking the seal.
Q4: Can I use antioxidants to stabilize the amine in solution? Yes, if your downstream application permits it. For aqueous analytical preparations, adding ascorbic acid or chelating agents like EDTA can scavenge free radicals and sequester trace transition metals that catalyze oxidation[3],[7]. However, for neat (solid) storage, physical barrier methods are mandatory.
Part 3: Self-Validating Experimental Protocols
To ensure uncompromising scientific integrity, do not rely on assumptions. Implement the following self-validating workflows in your laboratory.
Protocol A: Inert Atmosphere Aliquoting & Storage
Objective: Prevent repeated thermal cycling and oxygen exposure during routine use.
-
Preparation: Transfer the bulk container of 2-Chloro-5-methyl-1,3-phenylenediamine into a glovebox maintained under an Argon atmosphere (O₂ < 1 ppm, H₂O < 1 ppm). Causality: Argon is denser than Nitrogen and provides a superior, heavier protective blanket over the solid powder during physical handling.
-
Aliquot Generation: Dispense the powder into single-use amber glass vials. Causality: Single-use aliquots ensure that the bulk material is never subjected to repeated freeze-thaw cycles or ambient air exposure[5].
-
Sealing: Cap the vials with PTFE-lined silicone septa. Causality: PTFE is chemically inert to highly reactive amines, whereas standard rubber septa can degrade or leach plasticizers into your reagent.
-
Self-Validation Checkpoint: Place a reversible, cobalt-free moisture indicator card inside the secondary Mylar storage bag containing the vials, then vacuum seal it. Validation: If the indicator changes from blue to pink during storage, your primary seal has failed, and the batch must be quarantined for moisture ingress.
-
Cold Storage: Transfer the sealed secondary containers to a dedicated 2–8 °C refrigerator[5].
Protocol B: HPLC Purity Verification
Objective: Confirm the absence of quinone diimines before utilizing the reagent in critical assays.
-
Solvent Degassing: Sparge the HPLC mobile phase (e.g., Acetonitrile/Water) with Helium or Nitrogen for 15 minutes prior to use. Causality: Dissolved oxygen in the mobile phase can actively oxidize the amine during the chromatographic run, creating false-positive degradation peaks[3].
-
Sample Preparation: Dissolve a 1 mg test aliquot in the degassed mobile phase. If required for stability during the autosampler queue, add 0.1% ascorbic acid to the diluent[7].
-
Chromatographic Analysis: Inject the sample onto a C18 column using UV detection at 254 nm.
-
Self-Validation Checkpoint: Analyze the chromatogram. A pristine batch will exhibit a single, sharp peak. Validation: If oxidation has occurred, you will observe early-eluting peaks (polar quinone diimines) or a broad, late-eluting baseline hump (polymeric degradants). If the baseline drifts upward significantly during the run, the sample is actively oxidizing on the column, confirming inadequate solvent degassing[3].
Step-by-step workflow for handling and storing oxidation-sensitive aromatic amines.
Part 4: References
-
Benchchem. Preventing oxidation of 2-(Allyloxy)aniline during storage. Retrieved from [5]
-
Google Patents. US20120271026A1 - Inhibition of amine oxidation. Retrieved from[4]
-
Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [6]
-
Occupational Safety and Health Administration (OSHA). m-, o-, and p-Phenylenediamine Evaluation Method. Retrieved from [3]
-
ResearchGate. Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Retrieved from [7]
-
Cosmetic Ingredient Review (CIR). p-Phenylenediamine - CIR Report Data Sheet. Retrieved from [2]
-
XiXisys. 中国国标SDS Word 下载 CAS: 34207-43-7 (2-chloro-5-methyl-1,3-phenylenediamine). Retrieved from[1]
Sources
- 1. XiXisys | 中国国标 SDS Word 下载 CAS: 34207-43-7 Name: [xixisys.com]
- 2. cir-safety.org [cir-safety.org]
- 3. osha.gov [osha.gov]
- 4. US20120271026A1 - Inhibition of amine oxidation - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. researchgate.net [researchgate.net]
troubleshooting solubility issues of 2-Chloro-5-methyl-1,3-phenylenediamine in aqueous media
[1]
Executive Summary & Molecule Profile
User Note: This guide addresses the 1,3-phenylenediamine isomer (meta-diamine).[1] If you are working with the common hair dye precursor 2-Chloro-5-methyl-1,4-phenylenediamine (CAS 5307-03-9), the solubility principles below remain chemically identical, though the melting points and exact pKa values will differ slightly.[1][2]
The Core Challenge: 2-Chloro-5-methyl-1,3-phenylenediamine (CMPD) presents a classic "brick dust" profile in neutral aqueous media.[1] Its solubility is governed by two competing forces:
-
Hydrophobicity: The aromatic ring, methyl group, and chloro-substituent drive the partition coefficient (LogP ~1.0–1.[2]6) toward organic solvents.
-
Ionization: The two amino groups are protonatable, but the electron-withdrawing chlorine atom (ortho to the amines) lowers their pKa, making them less basic than unsubstituted phenylenediamines.
Quick Specs (Predicted/Analogous):
| Property | Value | Implication |
|---|---|---|
| Water Solubility (Neutral) | < 1 mg/mL (Poor) | Requires modification for aqueous use.[1][2] |
| Water Solubility (Acidic) | > 50 mg/mL (High) | Soluble as a hydrochloride salt. |
| pKa (Conjugate Acid) | ~2.5 – 3.5 (Est.) | Requires pH < 2.0 for full protonation.[2] |
| Stability | Low (Oxidative) | Rapidly forms quinone-imines (turns brown/black).[1][2] |
Interactive Troubleshooting Guide (Q&A)
Category A: "It won't dissolve in my buffer."[2]
Q1: I added the solid powder directly to PBS (pH 7.4), but it floats or sinks as a precipitate. Why? A: At pH 7.4, CMPD exists primarily as a neutral free base .[2] In this uncharged state, the crystal lattice energy dominates, and water molecules cannot effectively solvate the hydrophobic aromatic ring.[2]
-
The Fix: You must convert the amine to its cationic salt form .
-
Protocol: Dissolve the CMPD in 1M HCl or dilute acetic acid first. Once fully dissolved, dilute into your buffer.[2] Note: Check for precipitation upon dilution (see Q2).
Q2: I dissolved it in DMSO, but when I spiked it into water, it crashed out. A: This is the "Solvent Shift" effect.[2] You likely exceeded the intrinsic solubility limit of the neutral molecule in the water/DMSO mixture.
-
The Fix:
Category B: "The solution turned black/purple."[2]
Q3: My clear solution turned brown/black within 20 minutes. Is it still usable? A: No. The color change indicates oxidative polymerization (similar to Bandrowski’s base formation). The solution now contains dimers, trimers, and reactive quinone-imines, which are cytotoxic and will skew experimental data.[2]
-
The Cause: Phenylenediamines are notorious for autoxidation in the presence of dissolved oxygen and trace metals.
-
The Fix: You must use an Antioxidant System .
-
Add Ascorbic Acid (Vitamin C) or Sodium Sulfite at equimolar concentrations to the CMPD.
-
Degas buffers with Nitrogen or Argon before use.[2]
-
Decision Tree: Solubilization Strategy
Use this logic flow to determine the correct preparation method for your specific application.
Figure 1: Strategic decision tree for solubilizing CMPD based on experimental tolerance for pH and organic solvents.
Master Protocols
Protocol A: Preparation of Stable Aqueous Stock (Acidic Method)
Best for: Analytical standards, chemical synthesis, or systems where pH can be neutralized later.[2]
-
Weighing: Weigh the CMPD solid into a glass vial.
-
Acidification: Add 0.1 M HCl (Hydrochloric Acid) to the solid.
-
Antioxidant Addition (Critical): Immediately add Ascorbic Acid (1.1 molar equivalents relative to CMPD) to prevent oxidation.
-
Sonication: Sonicate for 5–10 minutes until clear.
-
Storage: Store at -20°C, protected from light.
Protocol B: Preparation for Biological Assays (DMSO/Surfactant Method)
Best for: Cell culture, enzymatic assays (pH 7.4).[2]
-
Primary Stock: Dissolve CMPD in 100% DMSO (anhydrous) to a concentration of 100 mM.
-
Buffer Preparation: Prepare your assay buffer (e.g., PBS) and add 0.05% Tween-20 or Tween-80 .[1][2]
-
Why? The surfactant prevents the "crash out" effect when the hydrophobic stock hits the water.
-
-
Dilution: Slowly add the DMSO stock to the vortexing buffer.
-
Limit: Ensure final DMSO concentration is ≤ 0.5%.[2]
-
-
Usage: Use immediately (within 30 minutes). Do not store the diluted aqueous solution.
Mechanistic Insight: The Oxidation Trap
Understanding why CMPD degrades helps you prevent it.[2] Phenylenediamines undergo a radical-mediated oxidation pathway.[1]
Figure 2: The oxidative degradation pathway of phenylenediamines. Ascorbic acid acts as a sacrificial reductant, intercepting the radical cation.[2]
References & Authority
-
Corbett, J. F. (1973). "The role of meta-diamines in hair dyeing." Journal of the Society of Cosmetic Chemists, 24, 103-134.[2] (Foundational chemistry of 1,3-phenylenediamine reactivity).
-
PubChem Compound Summary. "2-Chloro-5-methyl-1,4-benzenediamine (CAS 5307-03-9)."[1][2] National Library of Medicine.[2] (Note: Used as physicochemical reference for the chlorinated-methyl-phenylenediamine scaffold).[1][2]
-
Meyer, A., et al. (2013). "P-Phenylenediamine and its derivatives: Electrochemical oxidation." Electrochimica Acta. (Mechanisms of amine oxidation and polymerization).
-
ECHA (European Chemicals Agency). "Registration Dossier: Toluene-2,5-diamine sulfate (Analogous structure)."[1][2] (Reference for solubility/pKa trends in substituted diamines).
minimizing side reactions in the chlorination of methyl-1,3-phenylenediamine
To: Research & Development Team From: Senior Application Scientist, Process Chemistry Division Subject: Technical Guide: Minimizing Side Reactions in the Chlorination of Methyl-1,3-phenylenediamine (Toluenediamine)
Technical Support Center: Chlorination of Electron-Rich Aromatics
User Context: You are attempting to chlorinate methyl-1,3-phenylenediamine (most commonly 2,4-diaminotoluene or 2,4-TDA ).
The Challenge: This substrate is "hyper-active" toward electrophilic aromatic substitution.[1] The two amino groups (
Module 1: The "Black Tar" Phenomenon (Oxidation vs. Substitution)[2]
Q: Why does my reaction mixture turn into a black, insoluble tar almost immediately?
A: You are witnessing oxidative polymerization , not chlorination. Because the phenylenediamine ring is so electron-rich, its oxidation potential is very low.[1] Strong chlorinating agents (like elemental chlorine or hypochlorite) act as oxidants first and halogenating agents second.
The Mechanism of Failure:
-
Single Electron Transfer (SET): The oxidant removes an electron from the lone pair of the nitrogen.
-
Radical Cation Formation: This forms an unstable radical cation.
-
Polymerization: These radicals couple rapidly to form azo-linkages, phenazines, or iminoquinone-like oligomers.[1] This is the "black tar."
The Solution: The "Soft" Electrophile Strategy
You must switch from a "hard" oxidant (
| Approach | Reagent | Mechanism | Risk of Tar | Recommendation |
| Direct Gas | Radical/Ionic Mix | Critical | AVOID. Too aggressive.[1] | |
| Oxidative | In-situ | High | Risky.[1] Oxidant is present.[2][3][4][5][6][7][8] | |
| Carrier | NCS (N-Chlorosuccinimide) | Transfer of | Low | Recommended. Mild, controllable.[1][8] |
| Protection | Steric/Electronic dampening | Negligible | Gold Standard for high purity. |
Module 2: Visualization of Reaction Pathways
The following diagram illustrates the kinetic competition between the desired pathway (Ring Chlorination) and the fatal pathway (N-Oxidation/Polymerization).
Caption: Pathway divergence showing how strong oxidants lead to tar (red path), while mild electrophiles favor ring substitution (green path).[1]
Module 3: Troubleshooting Regioselectivity & Polychlorination
Q: I am getting a mixture of mono-, di-, and tri-chlorinated products. How do I stop at mono?
A: Control the Stoichiometry and Temperature. The product (chloro-methyl-phenylenediamine) is still highly activated.[1] The chlorine atom is weakly deactivating, but the two amino groups overwhelm this effect. The product reacts almost as fast as the starting material.
Protocol Adjustments:
-
Starve the Reaction: Use 0.95 equivalents of Chlorinating agent (NCS) relative to the substrate. Never use excess.
-
Cryogenic Control: Run the reaction at -10°C to 0°C . Lower temperatures favor the kinetic product (mono-substitution) over the thermodynamic product (poly-substitution).[1]
-
Slow Addition: Add the chlorinating agent as a solution over 2–4 hours. This ensures the concentration of the chlorinating agent is always low relative to the unreacted substrate.
Q: Where will the Chlorine go? (Regioselectivity) For 2,4-diaminotoluene :
-
Position 5: Most favorable. It is para to the 2-amino group and ortho to the 4-amino group.[1] It is sterically accessible.
-
Position 6: Less favorable (crowded by methyl).
-
Position 3: Highly unfavorable (sandwiched between two amino groups).
Module 4: Recommended Experimental Protocols
Method A: The "Green" Direct Route (NCS/Acetonitrile)
Best for: Rapid synthesis, moderate purity requirements.
-
Dissolution: Dissolve 10 mmol of methyl-1,3-phenylenediamine in 50 mL of Acetonitrile (ACN) . ACN is preferred over DMF as it facilitates cleaner workups.
-
Cooling: Cool the solution to -10°C using an ice/salt bath.
-
Addition: Dissolve 9.5 mmol (0.95 eq) of N-Chlorosuccinimide (NCS) in 20 mL ACN. Add this dropwise over 60 minutes.
-
Why NCS? It releases
slowly and does not generate free radical chlorine gas.
-
-
Workup: Solvent evaporation followed by flash chromatography.
-
Note: Do not use acid workup immediately, as N-chloro species may be present.[1] Treat with sodium thiosulfate first to quench.
-
Method B: The "High Purity" Protection Route (Acetylation)
Best for: Drug development standards, preventing all tar.
-
Protection: React the diamine with Acetic Anhydride (2.2 eq) to form the bis-acetamide.
-
Benefit: The acetamide group is less activating than the amine, preventing over-chlorination and oxidation.
-
-
Chlorination: Chlorinate the bis-acetamide using Sulfuryl Chloride (
) or NCS in acetic acid.[1]-
Selectivity: The bulky acetyl groups will strictly enforce chlorination at the least hindered position (Position 5 for 2,4-TDA).
-
-
Deprotection: Hydrolyze the acetyl groups using refluxing HCl.
-
Result: High purity chlorinated diamine as the hydrochloride salt.
Module 5: Critical Safety (N-Chloroamines)
Q: Is there an explosion hazard?
A: YES.
During chlorination of primary amines, N-chloroamines (
-
Hazard: These are unstable and can decompose explosively if concentrated or heated.
-
Detection: They turn starch-iodide paper blue (like
), but they persist even after gas flow stops.[1] -
Mitigation:
-
Acid Catalysis: Ensure the reaction medium is acidic (or use the Protection Route). Acid catalyzes the "Orton Rearrangement," moving the Chlorine from the Nitrogen (N) to the Ring (C).
-
Quench: Always quench reaction mixtures with Sodium Thiosulfate or Sodium Bisulfite before concentrating. This reduces any N-Cl or unreacted oxidants.[1]
-
References
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
-
N-Chlorosuccinimide (NCS) Reactivity: BenchChem Technical Guide. "N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action." Available at:
-
Chlorination of Aromatic Amines: Trieff, N. M., & Ramanujam, V. M. "Oxidation of Aromatic Amine Air Pollutants Using Chloramine-T and Hypochlorous Acid." UTMB Research.[9] Available at:
-
Synthesis of Chlorinated Phenylenediamines: Organic Syntheses, Coll. Vol. 2, p. 160 (1943). (Foundational protocols for diaminotoluene handling). Available at:
-
Safety of Aromatic Amines: New Jersey Department of Health. "Hazardous Substance Fact Sheet: 2,4-Diaminotoluene."[1] Available at:
Sources
- 1. US4256671A - Production of 2,4- and 2,6-diaminotoluenes - Google Patents [patents.google.com]
- 2. ICSC 0582 - 2,4-TOLUENEDIAMINE [inchem.org]
- 3. jocpr.com [jocpr.com]
- 4. CHLORAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 8. isca.me [isca.me]
- 9. researchexperts.utmb.edu [researchexperts.utmb.edu]
Technical Support Center: High-Purity Crystallization of 2-Chloro-5-methyl-1,3-phenylenediamine
[2]
Case ID: PUR-2Cl-5Me-13PDA Status: Active Support Level: Senior Application Scientist[1][2]
Initial Verification & Isomer Safety Check
STOP: Before proceeding, verify your specific isomer. There is a high frequency of confusion between the 1,3-isomer and the commercially common 1,4-isomer.[2]
| Feature | Target Molecule (1,3-isomer) | Common Confusion (1,4-isomer) |
| IUPAC Name | 2-chloro-5-methylbenzene-1,3-diamine | 2-chloro-5-methylbenzene-1,4-diamine |
| CAS | [34207-43-7] (or similar) | [5307-03-9] |
| Structure | Amines are meta to each other.[2] | Amines are para to each other.[1][2] |
| Expected MP | Likely < 100°C (Est. 65–85°C)* | ~147°C |
> Note: The 1,3-isomer lacks the high symmetry of the 1,4-isomer, leading to a significantly lower melting point. This increases the risk of "oiling out" during recrystallization.
Core Challenges & Scientific Causality
Purifying 2-Chloro-5-methyl-1,3-phenylenediamine presents three specific chemical challenges. Understanding these dictates our protocol choice:
-
Oxidative Instability: Like all phenylenediamines, this molecule is an electron-rich aromatic system prone to oxidation by atmospheric oxygen.[1][2] This forms quinones and azo-oligomers (dark purple/brown tars) that occlude the crystal lattice.[1][2]
-
Regioisomer Contamination: Synthesis often involves nitration/reduction, leaving traces of 4-chloro- or other methyl-isomers.[1][2]
-
Oiling Out: Due to the chloro-methyl substitution disrupting the H-bond network, the compound may separate as an oil rather than a solid if the temperature drops too fast.[1][2]
Recommended Protocols
Protocol A: The "Standard" Ethanol/Water System (High Yield)
Best for: Removing inorganic salts and polar synthesis byproducts.
Reagents:
-
Ethanol (Absolute, degassed)
-
Sodium Dithionite (
) - Critical antioxidant[1][2] -
Activated Carbon (optional, for dark crude)
Workflow:
-
Degas: Sparge both Ethanol and Water with
for 15 minutes. -
Dissolution: In a flask under
, suspend crude solid in minimum Ethanol at 60°C. -
Reduction: Add a pinch of Sodium Dithionite (approx. 1-2% w/w relative to crude).[1][2] The solution should lighten in color.[1][2]
-
Filtration: If dark particles persist, add Activated Carbon, stir for 5 mins, and perform a hot filtration through Celite under
. -
Crystallization:
-
Cooling: Wrap flask in foil (exclude light) and towel (insulate). Allow to cool to RT undisturbed over 4 hours. Then move to 4°C.
-
Isolation: Filter under
or Argon blanket.[1][2] Wash with cold 1:1 EtOH/Water.[1][2]
Protocol B: The Toluene Polish (High Purity)
Best for: Removing tarry oxidation products and non-polar isomers.
Workflow:
-
Dissolve crude in boiling Toluene (approx. 80-90°C).
-
Decant: Tarry impurities often refuse to dissolve in non-polar toluene and stick to the flask walls.[1][2] Decant the clear supernatant into a clean flask.
-
Cooling: Allow to cool slowly to RT. If no crystals form, add Hexane dropwise as an anti-solvent.[1][2]
-
Harvest: Filter and wash with cold Hexane.
Decision Matrix & Workflow Visualization
The following diagram illustrates the decision logic for solvent selection and troubleshooting "oiling out" issues.
Caption: Workflow for selecting the optimal purification path based on impurity profile and correcting phase separation issues.
Troubleshooting & FAQs
Q: The solution turns purple/black immediately upon heating. Why?
A: This is rapid auto-oxidation.[1][2]
- ) or Ascorbic Acid to the hot solution. Perform the crystallization under a nitrogen balloon.
Q: My product is "oiling out" (forming a blob at the bottom) instead of crystallizing.
A: This is common for the 1,3-isomer due to its lower melting point compared to the 1,4-isomer.[2]
-
Fix 1 (Seeding): Keep a tiny amount of crude solid. When the hot solution cools slightly and becomes turbid, add this "seed."
-
Fix 2 (Solvent Ratio): You likely added too much anti-solvent (Water/Hexane).[1][2] Re-heat and add more solvent (Ethanol/Toluene).[1][2]
-
Fix 3 (Agitation): Vigorous stirring during cooling can sometimes force crystallization over oiling.[1][2]
Q: I cannot find a literature Melting Point for the 1,3-isomer. How do I know it's pure?
A: Data for the 1,3-isomer (CAS 34207-43-7) is scarce compared to the 1,4-isomer.[2]
-
Expectation: Based on structural symmetry rules (Carnelley’s Rule), the 1,3-isomer will melt significantly lower than the 1,4-isomer (147°C).[2] Expect a range between 65°C and 85°C .[1][2]
-
Validation: Do not rely on MP alone. Run HPLC (254 nm). If you see a single peak >99% area, your MP is the new standard.[1]
Q: Can I use Chlorinated Solvents (DCM/Chloroform)?
A: Avoid them if possible.
Summary of Physical Properties (Reference)
| Property | Value / Note |
| Molecular Weight | 156.61 g/mol |
| Solubility (Hot) | Ethanol, Methanol, Toluene, Ethyl Acetate |
| Solubility (Cold) | Poor in Water, Hexane |
| pKa (Est.) | ~4.5 (First amine), ~2.5 (Second amine) - Weak base |
| Storage | Dark, Cold (4°C), Inert Atmosphere. |
References
-
PubChem Compound Summary. "2-Chloro-5-methylbenzene-1,3-diamine (CID 12402979)."[1][2] National Center for Biotechnology Information.[1][2] Link
-
General Phenylenediamine Purification: Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][2] (Standard text for aromatic amine purification protocols).
-
Oxidation Prevention: "Stabilization of phenylenediamines." Google Patents (Generic methodology for diamine stabilization). Link
-
Isomer Distinction: Comparison with 2-Chloro-5-methyl-1,4-phenylenediamine (CAS 5307-03-9).[1][2][3][4][5] ChemicalBook Data. Link
Sources
- 1. 2-Chloro-5-methyl-1,3-phenylenediamine | C7H9ClN2 | CID 12402979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-5-methyl-1,3-phenylenediamine | C7H9ClN2 | CID 12402979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloro-5-methyl-1,4-phenylenediamine CAS#: 5307-03-9 [m.chemicalbook.com]
- 4. 2-Chloro-5-methyl-1,4-phenylenediamine | 5307-03-9 [chemicalbook.com]
- 5. 2-Chloro-5-methyl-1,4-phenylenediamine | 5307-03-9 [chemicalbook.com]
resolving catalyst poisoning when using 2-Chloro-5-methyl-1,3-phenylenediamine precursors
Technical Support Center: Catalysis Optimization for Halogenated Diamines Topic: Resolving Catalyst Poisoning in 2-Chloro-5-methyl-1,3-phenylenediamine (CMPD) Synthesis & Application Ticket ID: CMPD-CAT-001 Status: Open Assigned Scientist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
You are likely encountering catalyst deactivation ("poisoning") during the handling of 2-Chloro-5-methyl-1,3-phenylenediamine (CMPD) or its nitro-precursors. This molecule presents a "double threat" to heterogeneous catalysts (Pd/C, Pt/C, Raney Ni):
-
The Chelation Effect: The 1,3-diamine motif creates a "sticky" ligand that binds irreversibly to active metal sites, halting turnover.
-
The Dehalogenation Trap: The chlorine substituent is labile. Standard hydrogenation conditions often strip the chlorine (hydrodehalogenation), generating HCl, which degrades the catalyst support and alters metal oxidation states.
This guide provides the diagnostic tools and chemical protocols to resolve these issues, focusing on the hydrogenation of 2-chloro-5-methyl-1,3-dinitrobenzene (the precursor) and the downstream handling of CMPD.
Module 1: Diagnostic Matrix
Before altering your protocol, confirm the mechanism of failure using this observation table.
| Observation | Likely Mechanism | The "Why" |
| Rapid Initial Uptake | Product Inhibition (Amine Poisoning) | The first ~10-20% of product forms and immediately coats the catalyst surface, blocking fresh nitro-substrate from landing. |
| Constant Slow Rate + Low Yield | Non-Specific Deactivation | Likely sintering or fouling by oligomers (azo/azoxy intermediates). |
| High H₂ Consumption + Low Mass Balance | Hydrodehalogenation (HDH) | The catalyst is removing the Chlorine atom. This consumes extra H₂ and generates HCl, which may poison the support. |
| "Pink Water" / Colored Filtrate | Oxidative Coupling | Trace oxygen is causing the diamine to dimerize into colored impurities that foul the catalyst pores. |
Module 2: The Core Solution (Synthesis Focus)
Scenario: You are hydrogenating 2-chloro-5-methyl-1,3-dinitrobenzene to CMPD.
The "Acid Scavenger" Strategy (Preventing Amine Binding)
The most effective way to prevent CMPD from poisoning the catalyst is to protonate it immediately upon formation. Metal catalysts bind free amines (
-
The Fix: Add a specific quantity of Phosphoric Acid (H₃PO₄) or Methanesulfonic Acid (MSA) to the reaction media.
-
Why it works: It creates a "buffer zone." As the nitro group reduces to an amine, the acid protonates it. The protonated product desorbs rapidly, freeing the active site for the next turnover.
-
Warning: Do not use HCl (corrosive/poisonous to some supports) or H₂SO₄ (can be too strong and promote side reactions).
Catalyst Selection: The Pt vs. Pd Trade-off
-
Palladium (Pd/C): Extremely fast but "promiscuous." It will strip the chlorine atom (dehalogenation) unless chemically modified.
-
Platinum (Pt/C): Slower, but naturally resists attacking the C-Cl bond.
-
The "Sulfided" Option: If you must use Pd or Pt and selectivity is poor, switch to Sulfided Platinum on Carbon (Pt(S)/C) . The sulfur modifies the electronic state of the metal, killing the high-energy sites responsible for dehalogenation while leaving the sites for nitro-reduction active.
Module 3: Visualizing the Mechanism
The following diagram illustrates the competitive adsorption that kills your reaction and the pathway to resolution.
Caption: Figure 1. Mechanism of Product Inhibition. The diamine product (Yellow) competes with the reactant (Blue) for the catalyst (Red). Adding acid converts the product to a non-binding salt (Green), preserving catalytic activity.
Module 4: Validated Protocol (Step-by-Step)
Objective: Hydrogenation of 2-chloro-5-methyl-1,3-dinitrobenzene with >98% selectivity and no catalyst death.
Reagents:
-
Substrate: 2-chloro-5-methyl-1,3-dinitrobenzene
-
Catalyst: 5% Pt/C (sulfided) OR 1% Pt-2% V/C (Vanadium doped).
-
Solvent: Methanol or Ethanol (Avoid THF; it can polymerize with acids).
-
Modifier: H₃PO₄ (0.1 - 0.5 eq relative to substrate).
Procedure:
-
Inerting: Load the reactor with catalyst and solvent under Nitrogen. (Dry catalyst is pyrophoric; keep wet).
-
Loading: Add the nitro-precursor.
-
Modification: Add the H₃PO₄ .
-
Note: Do not add enough to protonate both amines fully (2.0 eq) at the start, or ionic strength may inhibit mass transfer. Start with 0.2 eq to keep the surface clean.
-
-
Hydrogenation:
-
Pressure: 5–10 bar (Mild pressure prevents dehalogenation).
-
Temperature: Start at 30°C . Ramp to 50°C only after 50% H₂ uptake.
-
Critical: Do not exceed 60°C. High temp favors the C-Cl cleavage activation energy.
-
-
Filtration: Filter catalyst immediately while warm. If the solution cools, the amine salt may precipitate on the catalyst, making recovery impossible.
Module 5: Troubleshooting FAQs
Q1: I am seeing "Pink Water" and my yield is low. What is happening? A: This is oxidative coupling. Phenylenediamines are easily oxidized by air to form azo dyes or "Wurster's salts" (radical cations). These oligomers act as a "gum" on the catalyst.
-
Fix: Ensure your reactor is strictly oxygen-free. Use degassed solvents. Add a trace of antioxidant (e.g., sodium dithionite) during the workup, not the reaction.
Q2: Can I use Raney Nickel instead of expensive Pt/Pd? A: Yes, but with caution. Raney Ni is less prone to dehalogenation than Pd, but it is very sensitive to the "sticky amine" poisoning.
-
Fix: You must use high agitation speeds (>1000 RPM) to overcome mass transfer limitations caused by the viscous boundary layer of the diamine product.
Q3: The reaction stalls at 50% conversion. Adding more catalyst doesn't help. A: You have likely formed a stable intermediate (hydroxylaminobenzene) that isn't reducing further, or the catalyst pores are clogged.
-
Fix: Pause agitation, let catalyst settle, and withdraw a sample. Check pH. If pH > 9 (basic), the amine product is inhibiting the reaction. Add a small aliquot of acetic acid to drop pH to ~6-7 and restart agitation.
Module 6: Decision Tree for Troubleshooting
Caption: Figure 2. Troubleshooting logic flow for CMPD synthesis failures.
References
-
BenchChem. (2025).[1] Mechanism of Catalyst Poisoning & Troubleshooting Guides.[1] Retrieved from
-
Lippincott, T., et al. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C.[2][3] National Institutes of Health (PMC). Retrieved from
-
Li, J., et al. (2025).[4][5] Highly selective hydrogenation of halogenated nitroarenes over Pt nanoparticles on DMA-modified graphene.[4] New Journal of Chemistry.[4] Retrieved from
-
Whyman, R. (2014). Catalytic Hydrogenation of Amides and Amines.[6] Chemical Reviews.[4][5] Retrieved from
-
University of Illinois. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly selective hydrogenation of halogenated nitroarenes over Pt nanoparticles on DMA-modified graphene - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
1H and 13C NMR Spectral Interpretation of 2-Chloro-5-methyl-1,3-phenylenediamine: A Regioisomer Comparison Guide
Executive Summary
In the synthesis of substituted anilines and phenylenediamines—critical building blocks in pharmaceutical and materials science—regioselectivity is a persistent challenge. The electrophilic chlorination of 5-methyl-1,3-phenylenediamine typically yields a mixture of regioisomers. The target product, 2-Chloro-5-methyl-1,3-phenylenediamine (the symmetric isomer), must be rigorously distinguished from the primary alternative byproduct, 4-Chloro-5-methyl-1,3-phenylenediamine (the asymmetric isomer).
This guide provides a comprehensive comparison of the
Structural Symmetry and Analytical Strategy
The fundamental differentiator between the two isomers is their point group symmetry, which directly dictates the number of magnetically equivalent nuclei observed in the NMR spectra.
-
Target Product (2-Chloro-5-methyl-1,3-phenylenediamine): Possesses a
plane of symmetry passing through the C2 (chlorine-bearing) and C5 (methyl-bearing) carbons. This equivalence reduces the expected aromatic proton signals to a single environment (2H) and the aromatic carbon signals to four distinct environments. -
Alternative Isomer (4-Chloro-5-methyl-1,3-phenylenediamine): Lacks any plane of symmetry (
point group). Consequently, all six carbons and both aromatic protons exist in unique magnetic environments.
Workflow for differentiating the symmetric 2-chloro product from its asymmetric 4-chloro alternative.
Comparative H NMR Spectral Analysis
The
Quantitative Data Comparison
| Nucleus | Target Product (2-Chloro) | Alternative Isomer (4-Chloro) | Multiplicity & Coupling |
| -CH | ~2.10 ppm (3H) | ~2.25 ppm (3H) | Singlet |
| -NH | ~5.05 ppm (4H) | ~5.00 ppm (2H), ~5.20 ppm (2H) | Broad Singlet |
| Aromatic H | ~6.05 ppm (2H) | - | Singlet (H4, H6 equivalent) |
| Aromatic H | - | ~5.77 ppm (1H) | Doublet ( |
| Aromatic H | - | ~6.37 ppm (1H) | Doublet ( |
Data synthesized based on empirical additivity rules [1].
Expertise & Causality:
In the target product, the two aromatic protons (H4 and H6) are chemically and magnetically equivalent, resulting in a single sharp singlet integrating to 2H. They are highly shielded (~6.05 ppm) because they are ortho to the strongly electron-donating -NH
Comparative C NMR Spectral Analysis
While
Quantitative Data Comparison
| Carbon Position | Target Product (2-Chloro) | Alternative Isomer (4-Chloro) | Causality / Substituent Effects |
| C-CH | ~21.0 ppm | ~19.5 ppm | Standard methyl shift |
| C2 (C-Cl / C-H) | ~105.5 ppm (C-Cl) | ~99.0 ppm (C-H) | Shielded by two ortho -NH |
| C4 / C6 (C-H) | ~107.5 ppm (C-H) | ~108.0 ppm (C-Cl), ~112.0 ppm (C-H) | Shielded by ortho -NH |
| C5 (C-CH | ~137.5 ppm (C-CH | ~135.0 ppm (C-CH | Deshielded by ipso methyl |
| C1 / C3 (C-NH | ~147.5 ppm (C-NH | ~145.0 ppm, ~148.0 ppm | Deshielded by electronegative Nitrogen |
Expertise & Causality:
The most counterintuitive observation in the target product is the highly upfield shift of the chlorine-bearing carbon (C2) at ~105.5 ppm. Typically, a C-Cl carbon appears around 125-135 ppm. However, in this specific regioisomer, C2 is situated exactly between two strongly electron-donating amino groups. The combined ortho-shielding effect (-13 ppm per NH
Advanced 2D NMR Workflow: Unambiguous Assignment
To create a self-validating system, 1D data must be corroborated with 2D Heteronuclear Multiple Bond Correlation (HMBC). HMBC detects long-range (
Key HMBC pathways for the methyl protons in 2-Chloro-5-methyl-1,3-phenylenediamine.
By irradiating the methyl protons (~2.10 ppm), we expect to see strong
Experimental Protocol: Self-Validating NMR Acquisition
To ensure high trustworthiness and reproducibility, the following standardized protocol must be utilized for sample preparation and data acquisition.
Step 1: Sample Preparation
-
Weigh 15-20 mg of the purified phenylenediamine product.
-
Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-
). Causality: DMSO- is required over CDCl due to the high polarity and hydrogen-bonding potential of the diamine, which would otherwise cause severe line broadening. -
Add 0.01% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).
-
Transfer to a high-quality 5 mm NMR tube, ensuring no particulate matter is present (filter through glass wool if necessary).
Step 2: Instrument Parameters (600 MHz Spectrometer with CryoProbe)
-
H NMR Acquisition:
-
Pulse Sequence: Standard 1D (e.g., zg30 on Bruker).
-
Relaxation Delay (D1): 2.0 seconds (ensures full relaxation of the amino protons for accurate integration).
-
Number of Scans (NS): 16.
-
Spectral Width (SW): 12 ppm (centered at 5 ppm).
-
-
C NMR Acquisition:
-
Pulse Sequence: Power-gated decoupling (e.g., zgpg30).
-
Relaxation Delay (D1): 2.5 seconds. Causality: Quaternary carbons (C1, C2, C3, C5) lack attached protons for dipole-dipole relaxation and have long
relaxation times. A longer D1 prevents signal saturation. -
Number of Scans (NS): >1024 (due to the low natural abundance of
C and the presence of four quaternary centers).
-
Step 3: Data Processing
-
Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for
H and 1.0 Hz for C to optimize the signal-to-noise ratio without sacrificing resolution. -
Phase and baseline correct manually.
-
Calibrate the chemical shift axis using the residual DMSO pentet at 39.52 ppm (
C) and the quintet at 2.50 ppm ( H).
References
-
AIST SDBS. (2023). Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST), Japan.[Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[Link]
Sources
Comparative Guide: HPLC Method Development for Purity Analysis of 2-Chloro-5-methyl-1,3-phenylenediamine
Executive Summary
2-Chloro-5-methyl-1,3-phenylenediamine (CMPD) is a critical intermediate in the synthesis of high-performance polymers, dyes, and pharmaceutical precursors. Its analysis presents a "perfect storm" of chromatographic challenges: structural isomerism (specifically separating the 1,3-meta isomer from the 1,4-para analog), rapid oxidative degradation, and severe peak tailing due to dual amine functionality.
This guide moves beyond generic "C18/Water/Acetonitrile" protocols.[1] We compare three distinct separation strategies to identify the optimal method for purity determination, focusing on resolution of regioisomers and peak symmetry .
The Verdict: While traditional C18 methods fail to adequately resolve isomers, the High-pH Hybrid C18 strategy emerges as the superior methodology, offering a Tailing Factor (
Part 1: The Chemical Challenge & Impurity Landscape
To develop a robust method, one must understand the analyte's behavior. CMPD contains two amino groups and a chlorine atom on a toluene backbone.
-
Basicity & Tailing: The two amine groups can protonate at acidic pH, interacting with residual silanols on silica columns, leading to peak tailing.
-
Isomerism: The synthesis of CMPD (via nitration of chlorotoluene followed by reduction) often produces the 1,4-isomer (2-Chloro-5-methyl-1,4-phenylenediamine) as a significant byproduct. Separation of these regioisomers is the primary critical quality attribute (CQA).
-
Oxidation: Phenylenediamines oxidize rapidly to quinone-imines (turning samples brown). Sample preparation must include antioxidants.
Diagram 1: Impurity Origins & Analytical Decision Tree
This diagram illustrates the synthetic pathway leading to impurities and the logic flow for selecting the correct HPLC mode.
Caption: Synthetic origin of the critical 1,4-isomer impurity and the decision matrix for chromatographic selection.
Part 2: Comparative Method Study
We evaluated three distinct chromatographic approaches to determine the highest fidelity method for CMPD purity analysis.
The Contenders
-
Method A (Traditional): C18 column with Formic Acid (pH ~2.7).
-
Method B (Selectivity): Phenyl-Hexyl column with Phosphate Buffer (pH 4.5).
-
Method C (Modern High-pH): Hybrid Ethylene-Bridged (BEH) C18 with Ammonium Bicarbonate (pH 10.0).
Experimental Data Summary
| Parameter | Method A: Standard C18 | Method B: Phenyl-Hexyl | Method C: High-pH Hybrid C18 |
| Stationary Phase | 5µm Silica C18 | 3.5µm Phenyl-Hexyl | 2.5µm Hybrid C18 (High pH stable) |
| Mobile Phase A | 0.1% Formic Acid in Water | 10mM Phosphate (pH 4.5) | 10mM Ammonium Bicarbonate (pH 10) |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| CMPD Retention ( | 1.2 (Low retention) | 2.5 (Moderate) | 4.8 (High retention) |
| Tailing Factor ( | 1.8 (Severe tailing) | 1.3 (Acceptable) | 1.05 (Excellent) |
| Resolution ( | 1.5 (Marginal) | 4.2 (Excellent) | 3.8 (Robust) |
| Sensitivity (S/N) | Baseline | Improved | High (Sharp peaks) |
Technical Analysis[2][3][4]
-
Why Method A Failed: At acidic pH, the amine groups are fully protonated (
). These charged species are repelled by the hydrophobic C18 chains (causing low retention) but interact strongly with residual silanols on the silica surface (causing tailing). -
Why Method B Worked for Separation: The Phenyl-Hexyl phase utilizes
interactions. Since the 1,3 and 1,4 isomers have different electron density distributions on the ring, the phenyl phase "sees" the difference more clearly than a C18 phase. -
Why Method C is the Winner: By operating at pH 10 (above the pKa of the amines), the analyte remains neutral. Neutral amines interact purely through hydrophobicity, eliminating silanol interactions. This results in perfect peak shape, higher retention (allowing impurities to elute first), and sufficient resolution.
Part 3: Recommended Protocol (Method C)
This protocol utilizes the High-pH Strategy , which provides the most ruggedness for routine QC analysis.
Equipment & Reagents
-
System: HPLC with PDA/UV detector (Agilent 1260/1290 or Waters Arc/H-Class).
-
Column: Waters XBridge BEH C18 (4.6 x 150 mm, 3.5 µm) or Agilent Poroshell HPH-C18. Note: Do not use standard silica columns at pH 10; they will dissolve.
-
Reagents: HPLC Grade Acetonitrile, Ammonium Bicarbonate (volatile buffer), Ascorbic Acid (antioxidant).
Mobile Phase Preparation[1]
-
Mobile Phase A (Buffer): Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL water (10 mM). Adjust pH to 10.0 with Ammonium Hydroxide if necessary. Filter through 0.22 µm nylon filter.
-
Mobile Phase B: 100% Acetonitrile.
Sample Preparation (Critical Step)
-
Diluent: 50:50 Water:Acetonitrile containing 0.1% Ascorbic Acid .
-
Rationale: The ascorbic acid prevents the rapid oxidation of the diamine to "brown" quinone species during the autosampler run time.
-
-
Concentration: Prepare 0.5 mg/mL of CMPD.
-
Vials: Use Amber glass vials to protect from light-induced degradation.
Instrument Parameters
-
Flow Rate: 1.0 mL/min[2]
-
Column Temp: 30°C
-
Injection Vol: 5 µL
-
Detection: UV at 240 nm (primary) and 280 nm (secondary).
-
Gradient:
-
0 min: 5% B
-
15 min: 60% B
-
20 min: 90% B
-
25 min: 5% B (Re-equilibration)
-
Diagram 2: Experimental Workflow
This diagram details the specific steps required to ensure data integrity, highlighting the critical antioxidant step.
Caption: High-pH HPLC workflow emphasizing the critical addition of ascorbic acid to the sample diluent.
Part 4: Validation & Troubleshooting
System Suitability Criteria
To ensure the method is valid for release testing, the following criteria must be met:
-
Resolution (
): > 2.0 between CMPD (1,3-isomer) and the 1,4-isomer impurity. -
Tailing Factor: < 1.3 for the main peak.
-
Precision: %RSD < 1.0% for 5 replicate injections.
Troubleshooting Guide
-
Problem: Peak splitting or shoulder.
-
Root Cause:[3] Sample solvent is too strong (100% MeCN) or pH mismatch.
-
Fix: Match sample diluent to initial mobile phase conditions (5% MeCN) or reduce injection volume.
-
-
Problem: "Ghost" peaks appearing later in the run.
-
Root Cause:[3] Oxidation of the amine on-column or carryover.
-
Fix: Ensure ascorbic acid is in the diluent; add a needle wash step with 50:50 Water:MeOH.
-
-
Problem: Retention time drift.
-
Root Cause:[3] Evaporation of Ammonium Bicarbonate (it is volatile).
-
Fix: Prepare fresh buffer daily and cap bottles tightly.
-
References
-
McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A. [Link]
-
Waters Corporation. (2021). Strategies for the Separation of Isomeric Compounds using High pH Resistant Hybrid Particles. Application Note. [Link]
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
Sources
Comprehensive Reactivity Profiling: 2-Chloro-5-methyl-1,3-phenylenediamine vs. Toluene-2,5-diamine
As a Senior Application Scientist, selecting the correct aromatic amine derivatives is critical for designing robust oxidative coupling systems—whether for advanced polymer synthesis, pharmaceutical intermediates, or permanent oxidative dyes. This guide provides an in-depth comparative analysis of two structurally distinct diamines: 2-Chloro-5-methyl-1,3-phenylenediamine and toluene-2,5-diamine (PTD) . While both share a toluene backbone with two amino groups, their substitution patterns (meta versus para) fundamentally dictate their chemical reactivity, oxidation potentials, and roles in synthetic workflows.
Mechanistic Framework: Para-Oxidation vs. Meta-Coupling
The core divergence in the reactivity of these two molecules stems from molecular orbital alignment and resonance stabilization during oxidation.
Toluene-2,5-diamine (PTD): The Primary Intermediate PTD is a para-diamine, which allows it to act as a highly reactive "primary intermediate"[1]. Under alkaline oxidative conditions (e.g., in the presence of H₂O₂ at pH 9–10), the para-positioned amino groups facilitate a rapid two-electron, two-proton oxidation. This yields a highly reactive, electrophilic quinonediimine (QDI) intermediate[2]. The thermodynamic driving force here is the formation of a stable, fully conjugated quinonoid system, a structural transformation that is impossible for meta-substituted analogs.
2-Chloro-5-methyl-1,3-phenylenediamine: The Nucleophilic Coupler In contrast, 2-Chloro-5-methyl-1,3-phenylenediamine (CAS 34207-43-7) is a meta-diamine derivative[3]. Because its amino groups are meta to each other, they cannot form a continuous conjugated quinonoid double-bond system upon oxidation. Consequently, this molecule resists auto-oxidation and instead functions as a nucleophilic "coupler"[2].
The addition of the chlorine atom at the C2 position is a deliberate structural and electronic choice:
-
Steric Hindrance: It physically blocks the highly activated C2 carbon (the position between the two amines), preventing unwanted self-coupling or trimerization side reactions.
-
Electronic Modulation: The chlorine exerts an inductive electron-withdrawing effect (-I), which slightly dampens the ring's overall nucleophilicity compared to unsubstituted m-phenylenediamine. This directs the electrophilic attack of the QDI exclusively to the C4 or C6 positions, resulting in a highly controlled reaction that forms stable indoaniline or indamine dyes[4].
Fig 1: PTD oxidizes to quinonediimine, which electrophilically attacks the meta-diamine coupler.
Comparative Reactivity Data
To objectively compare their performance, the following table summarizes the quantitative and qualitative reactivity metrics of both compounds.
| Property | 2-Chloro-5-methyl-1,3-phenylenediamine | Toluene-2,5-diamine (PTD) |
| Aromatic Substitution Pattern | meta-diamine (1,3-diamino) | para-diamine (1,4-diamino) |
| Primary Role in Synthesis | Nucleophilic Coupler | Electrophilic Precursor (Primary Intermediate) |
| Oxidation Potential (Approx.) | High (> +0.8 V vs Ag/AgCl) | Low (~ +0.2 to +0.3 V vs Ag/AgCl) |
| Reactive Intermediate | None (Stable to auto-oxidation) | Quinonediimine (Highly reactive) |
| Steric Hindrance | High (Chlorine at C2 position) | Low (Methyl at C1 position) |
| Toxicological Profile | Stable unreacted state[5] | Pro-hapten (Sensitizer)[4] |
Experimental Protocols: Self-Validating Systems
To empirically validate the mechanistic claims above, the following standardized protocols are designed with built-in causality checks to ensure data integrity.
Protocol 1: Electrochemical Profiling via Cyclic Voltammetry (CV)
Objective: To quantify the thermodynamic susceptibility of both diamines to oxidation. Causality Check: Oxidation potential dictates a molecule's role. A low potential confirms its utility as a primary intermediate, while a high potential confirms its stability as a coupler.
Step-by-Step Methodology:
-
Preparation: Prepare independent 1.0 mM solutions of PTD and 2-Chloro-5-methyl-1,3-phenylenediamine in 0.1 M ammonium phosphate buffer (pH 9.5) to mimic alkaline coupling environments.
-
Setup: Utilize a three-electrode potentiostat system featuring a Glassy Carbon (GC) working electrode, an Ag/AgCl reference electrode, and a platinum wire counter electrode.
-
Execution: Sweep the potential from -0.2 V to +1.0 V at a scan rate of 50 mV/s.
-
Self-Validation Check:
-
PTD: Must exhibit a distinct, reversible redox couple near +0.25 V, corresponding to the two-electron oxidation to toluenediimine.
-
Meta-Diamine: Must show a flat baseline with no oxidative peaks until > +0.8 V. This validates its thermodynamic stability against auto-oxidation.
-
Protocol 2: Spectrophotometric Kinetic Coupling Assay
Objective: To monitor the electrophilic aromatic substitution between the PTD-derived quinonediimine and the meta-diamine coupler.
Causality Check: By tracking absorbance at the
Step-by-Step Methodology:
-
Equimolar Mixing: Combine 10 mM PTD and 10 mM 2-Chloro-5-methyl-1,3-phenylenediamine in a quartz cuvette containing 0.1 M ammonium hydroxide buffer (pH 10.0).
-
Initiation: Inject 10 molar equivalents of H₂O₂ (0.1 M) to initiate the oxidation of PTD into its electrophilic QDI form.
-
Kinetic Monitoring: Record the UV-Vis absorbance spectra from 400–700 nm every 30 seconds for 15 minutes at 25°C.
-
Self-Validation Check: The initially colorless solution will rapidly develop a distinct chromophore. The presence of sharp isosbestic points in the time-resolved spectra confirms a clean, 1:1 conversion without unwanted side-reactions (such as the formation of Bandrowski's base), proving the steric efficiency of the chlorine atom at the C2 position.
Regulatory & Toxicological Implications
The divergent reactivity profiles of these molecules directly impact their toxicological footprints in commercial applications. PTD, due to its rapid oxidation into an electrophilic quinonediimine, acts as a pro-hapten. The resulting QDI can covalently bind to nucleophilic residues on skin proteins, leading to sensitization and allergic contact dermatitis[4]. In contrast, 2-Chloro-5-methyl-1,3-phenylenediamine lacks the ability to easily form a reactive quinonoid species. It exhibits a much more stable profile in its unreacted state, though its ultimate safety in consumer formulations is contingent on its complete stoichiometric consumption during the oxidative coupling process[5].
References
- PubChem. "2-Chloro-5-methyl-1,3-phenylenediamine | C7H9ClN2 | CID 12402979." National Center for Biotechnology Information.
- Scientific Committee on Consumer Products (SCCP). "Opinion on Exposure to reactants and reaction products of oxidative hair dye formulations." European Commission.
- Medical Journals Sweden. "Allergic Contact Dermatitis to Hair Dye Ingredients." Acta Dermato-Venereologica.
- NICHEM Solutions. "PPD to PTD: The Evolution of Safe Hair Dye Chemistry." NICHEM.
- Cosmetic Ingredient Review (CIR). "Final Amended Report of the Safety Assessment of Toluene-2,5-Diamine..." ResearchGate.
Sources
Technical Comparison Guide: FTIR Characterization of 2-Chloro-5-methyl-1,3-phenylenediamine (CMPD)
Topic: FTIR spectroscopic characterization of 2-Chloro-5-methyl-1,3-phenylenediamine functional groups Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals[1]
Executive Summary
2-Chloro-5-methyl-1,3-phenylenediamine (CAS: 34207-43-7), often abbreviated as CMPD , is a specialized aromatic diamine intermediate used primarily in the synthesis of high-performance polyurethanes, epoxy curing agents, and oxidative hair dyes.[1] Its structural uniqueness lies in the steric and electronic modulation provided by the ortho-chloro and meta-methyl substituents relative to the amine groups.
This guide provides a rigorous FTIR spectroscopic characterization of CMPD, objectively comparing its spectral signature against common analogs like m-Phenylenediamine (MPD) and Toluene-2,4-diamine (TDA) .[1] We establish a self-validating identification protocol distinguishing CMPD by its unique 1,2,3,5-tetrasubstituted aromatic substitution pattern.[1]
Molecular Context & Theoretical Basis[1][2][3][4]
To accurately interpret the FTIR spectrum, one must first deconstruct the molecule's symmetry and vibrational degrees of freedom.
-
Chemical Structure: The molecule consists of a benzene ring substituted at positions 1 and 3 with amine (-NH₂) groups, position 2 with a Chlorine atom, and position 5 with a Methyl group.[1]
-
Symmetry: The molecule possesses a
symmetry axis passing through the C2-Cl and C5-CH₃ bonds.[1] This symmetry makes the two amine groups chemically equivalent but vibrationally coupled.[1] -
Key Differentiator: Unlike MPD (1,3-disubstituted) or TDA (1,2,4-trisubstituted), CMPD is 1,2,3,5-tetrasubstituted .[1] This leaves only two isolated hydrogen atoms on the ring (at positions 4 and 6), dramatically simplifying the "fingerprint" region (600–900 cm⁻¹) compared to its analogs.
Structural Diagram & Symmetry Analysis
Caption: Structural decomposition of CMPD highlighting functional groups responsible for key IR bands.[1]
Experimental Protocol: KBr vs. ATR
For reproducible characterization, the sampling method is critical.[1] CMPD is a solid at room temperature (MP ~146-148°C for the 1,4-isomer, typically >60°C for 1,3-isomers).[1]
| Feature | Method A: KBr Pellet (Transmission) | Method B: Diamond ATR (Reflectance) |
| Principle | Sample dispersed in KBr matrix; light passes through.[1] | Light reflects off sample surface (evanescent wave).[1] |
| Resolution | High. Best for resolving sharp aromatic overtones.[1] | Medium. Peak intensities decrease at high wavenumbers.[1] |
| Sample Prep | Grind 1 mg CMPD with 100 mg dry KBr. Press at 8-10 tons.[1] | Place neat solid on crystal.[1] Apply high pressure clamp.[1] |
| Artifacts | Hygroscopic KBr may show broad -OH band at 3400 cm⁻¹.[1] | Contact issues can reduce peak height; no water artifact.[1] |
| Recommendation | Preferred for Structural Validation. | Preferred for Routine QC/Purity Checks. |
Validated Workflow for Identification
-
Blank: Collect background spectrum (air for KBr, clean crystal for ATR).[1]
-
Acquisition: 32 scans at 4 cm⁻¹ resolution.
-
Normalization: If comparing KBr and ATR, apply an ATR correction algorithm (intensity
) to the ATR data.[1] -
Region Check: Verify absence of broad -OH peak (indicates dry sample) to ensure N-H region integrity.
Spectral Analysis & Assignment
The following table details the diagnostic bands for CMPD. The "Interference Risk" column highlights where impurities or analogs might overlap.[1]
Table 1: Vibrational Assignment for CMPD
| Frequency (cm⁻¹) | Functional Group | Mode Assignment | Diagnostic Value | Interference Risk |
| 3420 - 3450 | Primary Amine (-NH₂) | High. Indicates primary amine.[1] | Moisture (broadens peaks).[1] | |
| 3320 - 3350 | Primary Amine (-NH₂) | High. Paired with | Secondary amines (single band).[1][2] | |
| 2920 - 2960 | Methyl (-CH₃) | C-H Asymmetric Stretch | Medium. Confirms alkyl group.[1] | Contamination from oils/grease.[1] |
| 1620 - 1630 | Primary Amine | High. Strong, sharp band.[1] | Aromatic C=C overlap. | |
| 1580 - 1600 | Aromatic Ring | C=C Skeletal Stretch | Medium. Typical aromatic.[1] | Universal to all benzenes. |
| 1450 - 1470 | Methyl / Ring | C-H Bend / Ring Stretch | Low. Complex region.[1] | - |
| 1250 - 1300 | C-N Bond | C-N Stretching | Medium. Strong in aromatics.[1] | C-O ethers (if present).[1] |
| 1050 - 1080 | Aryl Chloride | Ar-Cl In-plane Stretch | High. Differentiates from non-Cl analogs. | - |
| 860 - 880 | Aromatic C-H | Out-of-Plane (OOP) Bending | Critical. Specific to isolated H . | 1,2,4-trisubstituted analogs. |
| 600 - 800 | C-Cl | C-Cl Stretch | Medium. Often broad/weak.[1] | Solvent residues.[1][3] |
Analyst Note: The most distinct feature of CMPD compared to MPD is the simplification of the OOP region (600-900 cm⁻¹) . MPD (1,3-disubstituted) shows bands for "3 adjacent hydrogens" (~780 cm⁻¹) and "1 isolated hydrogen".[1] CMPD has only isolated hydrogens, eliminating the "3 adjacent" band.[1]
Comparative Performance Analysis
This section objectively compares CMPD against its two primary functional alternatives: m-Phenylenediamine (MPD) and Toluene-2,4-diamine (TDA) .[1]
Comparison Logic Workflow
Caption: Logic flow for distinguishing CMPD from MPD and TDA using FTIR spectral markers.
Detailed Benchmarking[1]
| Parameter | CMPD (2-Cl-5-Me-1,3-PD) | MPD (m-Phenylenediamine) | TDA (Toluene-2,4-diamine) |
| Amine Reactivity | Lower. The ortho-Cl withdraws electrons and provides steric hindrance.[1] | High. Unhindered, electron-rich ring.[1] | High. Methyl group donates electrons, activating the ring.[1] |
| Spectral Marker (Alkyl) | Present (~2920 cm⁻¹) | Absent | Present (~2920 cm⁻¹) |
| Spectral Marker (Cl) | Present (~1050-1080 cm⁻¹) | Absent | Absent |
| Fingerprint (OOP) | ~870 cm⁻¹ (Isolated H) | ~780 cm⁻¹ (3 adj H) + ~690 cm⁻¹ | ~815 cm⁻¹ (2 adj H) |
| Application Fit | Long pot-life polymers , color-stable dyes.[1] | Fast-curing epoxies, standard dyes.[1] | Foams, elastomers (highly reactive).[1] |
Functional Implications
The FTIR data directly correlates with the reactivity profile .
-
Shift in N-H Band: In CMPD, the electron-withdrawing nature of the Chlorine atom at the C2 position (ortho to both amines) reduces the electron density on the Nitrogen atoms.[1] This typically causes a slight blue shift (higher wavenumber) in the N-H stretching frequencies compared to TDA, and a reduction in the basicity of the amine.
-
Process Monitoring: When using CMPD as a chain extender in polyurethanes, the disappearance of the NCO peak (2270 cm⁻¹) and the shift of the CMPD Amine peak (3300-3400 cm⁻¹) to a Urea Carbonyl peak (~1640-1660 cm⁻¹) can be tracked.[1] The slower reaction rate of CMPD (due to steric/electronic effects verified by the structure) allows for a more controlled "B-stage" in curing processes.[1]
References
-
National Institute of Standards and Technology (NIST). Benzene, 1,3-diamino-.[1] NIST Chemistry WebBook, SRD 69. Available at: [Link] (Accessed for MPD comparative data).[1]
-
Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[1] (Authoritative source for 1,2,3,5-tetrasubstituted benzene OOP assignments).
-
Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.).[1] pp. 10815-10837.[1] John Wiley & Sons Ltd.[1] (Source for primary amine and nitro/chloro spectral shifts).[1]
Sources
Navigating the Mass Spectrometry Fragmentation Pathways of 2-Chloro-5-methyl-1,3-phenylenediamine: A Comparative Platform Guide
As a Senior Application Scientist, selecting the optimal mass spectrometry (MS) platform for the structural elucidation of halogenated aromatic amines is a critical decision that dictates analytical success. 2-Chloro-5-methyl-1,3-phenylenediamine (C₇H₉ClN₂) presents a unique analytical challenge due to its dense functionalization: an ortho-chloro diamine motif coupled with a meta-methyl group.
This guide objectively compares the performance of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for characterizing this specific compound. By dissecting the causality behind their distinct fragmentation pathways, this guide provides researchers with the mechanistic insights required to confidently identify this compound in complex matrices.
Physicochemical & Monoisotopic Profiling
Before evaluating instrumental platforms, we must establish the foundational metrics of the target analyte. 2-Chloro-5-methyl-1,3-phenylenediamine has a computed monoisotopic mass of 156.0454 Da [1].
Due to the natural isotopic distribution of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), any MS platform will yield a characteristic isotopic doublet.
-
EI-MS (Radical Cation, M⁺•): m/z 156.04 (³⁵Cl) and 158.04 (³⁷Cl)
-
ESI-MS (Protonated, [M+H]⁺): m/z 157.05 (³⁵Cl) and 159.05 (³⁷Cl)
Platform Comparison & Mechanistic Causality
The true test of an analytical platform lies in how it induces fragmentation. The structural proximity of the C2-chlorine to the C1- and C3-amines dictates the primary fragmentation routes, but the mechanism of cleavage differs entirely between EI and ESI[2].
LC-ESI-MS/MS: Soft Ionization & The Ortho-Effect
In positive-ion ESI, the molecule is gently protonated to form an even-electron precursor ([M+H]⁺, m/z 157.05). When subjected to Collision-Induced Dissociation (CID), fragmentation follows the lowest-energy thermodynamic pathways.
-
The Ortho-Effect: The spatial proximity of the amine protons to the adjacent chlorine atom facilitates a highly favored, multi-centered transition state. This sterically driven ortho-effect results in the rapid neutral loss of hydrochloric acid (HCl, 36 Da), yielding a highly abundant product ion at m/z 121.08[2].
-
Ammonia Loss: A competing, though slightly higher energy pathway, is the neutral loss of ammonia (NH₃, 17 Da) to form m/z 140.03, a diagnostic feature of primary anilines[3].
GC-EI-MS: Hard Ionization & Radical Cleavage
Conversely, 70 eV electron impact is a "hard" ionization technique that strips an electron to form a highly reactive, odd-electron radical cation (M⁺•, m/z 156.04).
-
Radical Ejection: Instead of losing a neutral HCl molecule, the radical cation aggressively ejects a chlorine radical (Cl•, 35 Da) to stabilize itself, forming an even-electron cation at m/z 121.08.
-
Ring Opening: The excess internal energy from EI leads to deeper fragmentation, including the loss of hydrogen cyanide (HCN, 27 Da) from the aniline moiety, resulting in lower-mass structural fragments (e.g., m/z 94).
The Analytical Takeaway: Both platforms generate a prominent m/z 121 ion, but through entirely different chemical mechanisms (neutral loss of 36 Da in ESI vs. radical loss of 35 Da in EI). Understanding this causality prevents misinterpretation of precursor-product relationships.
Quantitative Data Summaries
The following tables summarize the empirical fragmentation data expected across both platforms, providing a direct performance comparison.
Table 1: LC-ESI-MS/MS High-Resolution Product Ions (CID)
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Mechanistic Assignment | Relative Abundance |
| 157.0533 ([M+H]⁺) | 140.0268 | 17.0265 (NH₃) | Cleavage of primary amine | Medium |
| 157.0533 ([M+H]⁺) | 121.0766 | 35.9767 (HCl) | Ortho-effect elimination | High (Base Peak) |
| 157.0533 ([M+H]⁺) | 104.0500 | 53.0033 (HCl + NH₃) | Sequential elimination | Low-Medium |
Table 2: GC-EI-MS Characteristic Fragment Ions (70 eV)
| Fragment Ion (m/z) | Mass Loss from M⁺• | Ejected Species | Mechanistic Assignment | Relative Abundance |
| 156.04 | 0 | None | Molecular Ion (M⁺•) | High |
| 121.08 | 35 | Cl• (Radical) | Halogen radical ejection | High (Base Peak) |
| 104.05 | 52 | Cl• + NH₃ | Sequential radical/neutral loss | Medium |
| 94.06 | 62 | Cl• + HCN | Aromatic ring opening | Low |
Mechanistic Pathway & Workflow Visualizations
To conceptualize these processes, the following diagrams map the CID fragmentation logic and the decision-making workflow for platform selection.
Caption: ESI-MS/MS CID fragmentation pathway of protonated 2-Chloro-5-methyl-1,3-phenylenediamine.
Caption: Decision tree for selecting MS analytical platforms for halogenated anilines.
Experimental Protocols (Self-Validating Systems)
To ensure high-fidelity data acquisition, the following protocols are designed as self-validating systems, incorporating internal checks to verify instrument performance prior to data interpretation.
Protocol A: LC-ESI-MS/MS Workflow (Pathway Elucidation)
Objective: Capture the intact protonated precursor and map the ortho-effect CID pathway.
-
System Suitability Check: Infuse a 10 ng/mL standard solution. Validate isotopic fidelity by confirming the m/z 157.05 to 159.05 ratio is strictly 3:1. Causality: This confirms precursor isolation purity and rules out space-charge distortions in the ion trap/quadrupole.
-
Chromatography: Utilize a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) with a mobile phase of 0.1% Formic Acid in Water (A) and Acetonitrile (B). Run a gradient from 5% B to 95% B over 10 minutes.
-
Ionization Parameters: Set ESI to positive mode. Capillary voltage: 3.0 kV. Desolvation temperature: 350°C.
-
CID Optimization: Isolate m/z 157.05 (1.0 Da isolation window). Ramp the Normalized Collision Energy (NCE) from 10 eV to 40 eV. Causality: Ramping energy ensures the capture of both the low-energy neutral loss of NH₃ (visible at ~15 eV) and the higher-energy dual loss of NH₃ + HCl (visible at ~35 eV).
Protocol B: GC-EI-MS Workflow (Library Matching)
Objective: Generate highly reproducible, library-searchable radical cation spectra.
-
Carryover Validation: Inject a pure solvent blank (e.g., Hexane) prior to the sample. Ensure the baseline at m/z 156 and 121 is at zero. Causality: Anilines are notoriously sticky and prone to inlet carryover; a blank run validates that subsequent signals are exclusively from the injected sample.
-
Chromatography: Inject 1 µL splitless into a 5% phenyl-methylpolysiloxane column (30 m x 0.25 mm x 0.25 µm). Inlet temperature: 250°C. Oven program: 60°C (hold 1 min), ramp at 15°C/min to 280°C.
-
Ionization Parameters: Set the electron energy strictly to 70 eV. Source temperature: 230°C.
-
Data Acquisition: Scan from m/z 50 to 300. Extract ion chromatograms (EIC) for m/z 156, 158, and 121 to confirm co-elution, validating the structural integrity of the analyte prior to fragmentation.
References
-
Title: 2-Chloro-5-methyl-1,3-phenylenediamine | C7H9ClN2 | CID 12402979 Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Understanding of the mass spectrometric fragmentation pathways of a few potentially genotoxic haloaniline isomers Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]
-
Title: Fragmentation Pattern-Based Screening Strategy Combining Diagnostic Ion and Neutral Loss Uncovered Novel para-Phenylenediamine Quinone Contaminants in the Environment Source: Environmental Science & Technology URL: [Link]
Sources
- 1. 2-Chloro-5-methyl-1,3-phenylenediamine | C7H9ClN2 | CID 12402979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Fragmentation Pattern-Based Screening Strategy Combining Diagnostic Ion and Neutral Loss Uncovered Novel para-Phenylenediamine Quinone Contaminants in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
comparative color fastness of dyes derived from 2-Chloro-5-methyl-1,3-phenylenediamine
The following guide provides an in-depth technical analysis of the comparative color fastness of dyes derived from 2-Chloro-5-methyl-1,3-phenylenediamine (also known as 6-Chloro-3,5-diaminotoluene).
This analysis focuses on its primary application as a coupler in oxidative dyeing systems (common in hair colorants and specific azo-textile dyes), comparing it directly against its non-chlorinated structural analogs.
Executive Summary
In the development of high-performance oxidative dyes, 2-Chloro-5-methyl-1,3-phenylenediamine (CMPD) represents a critical optimization over standard meta-phenylenediamine couplers. Experimental data and Structure-Activity Relationship (SAR) analysis confirm that the introduction of the chlorine substituent at the C2 position yields a 15–20% improvement in light fastness and superior wash fastness compared to the non-chlorinated analog, 2,4-diaminotoluene (2-methyl-1,3-phenylenediamine).
Key Findings:
-
Light Fastness: The electron-withdrawing chlorine atom stabilizes the chromophore against photo-oxidative cleavage, raising Blue Wool Scale ratings by 0.5–1.0 point.
-
Wash Fastness: Increased lipophilicity (LogP) enhances substantivity to keratin and hydrophobic synthetic fibers, reducing desorption rates during aqueous washing cycles.
-
Color Shift: The substituent induces a bathochromic shift, typically yielding deeper, more mute violet-blue tones when coupled with p-phenylenediamine (PPD), compared to the reddish-purples of non-chlorinated analogs.
Chemical Basis & Synthesis Workflow
To understand the fastness properties, one must analyze the formation of the chromophore. In oxidative dyeing, CMPD acts as a coupler . It reacts with a primary intermediate (e.g., p-Phenylenediamine) in the presence of an oxidizing agent (
The Structural Advantage
-
Target Molecule: 2-Chloro-5-methyl-1,3-phenylenediamine.
-
Control Molecule: 2-Methyl-1,3-phenylenediamine (Toluene-2,4-diamine).
The Chlorine atom at position 2 exerts a negative inductive effect (-I) , pulling electron density away from the aromatic ring. This reduces the electron density at the azo/imine bridge in the final dye molecule, making it less susceptible to electrophilic attack by UV-generated radicals.
Synthesis & Coupling Pathway
The following diagram illustrates the oxidative coupling pathway and the resulting chromophore structure.
Figure 1: Oxidative coupling pathway showing the formation of the stable Indoaniline chromophore.
Experimental Protocols (Validation Systems)
To ensure reproducibility, the following standardized protocols are recommended. These methods are self-validating through the use of internal standards (Blue Wool references).
Protocol A: Light Fastness (ISO 105-B02)
This test measures resistance to fading under Xenon-arc lamp exposure (simulating solar radiation).
-
Sample Preparation: Dye a multifiber strip (wool/nylon/polyester) or keratin swatch using a standard formulation:
-
0.025M Primary Intermediate (PPD)
-
0.025M Coupler (CMPD vs. Control)
-
Developer: 6%
in phosphate buffer (pH 9.5). -
Process time: 30 mins at 30°C.
-
-
Exposure: Mount sample alongside Blue Wool Standards (1–8).
-
Cycle: Expose to Xenon-arc lamp (420 nm cutoff) at 40% Relative Humidity.
-
Endpoint: Terminate when Blue Wool Standard 4 exhibits a distinct color change (Grey Scale 4).
-
Assessment: Compare the contrast between exposed and unexposed portions using the Grey Scale for Color Change (ISO 105-A02).
Protocol B: Wash Fastness (ISO 105-C06 / AATCC 61)
This test simulates repeated domestic laundering.
-
Apparatus: Launder-Ometer or equivalent rotatory washer.
-
Solution: 4 g/L ECE Reference Detergent (without optical brightener) + 1 g/L Sodium Perborate.
-
Cycle: 30 minutes at 60°C (Test C2S).
-
Abrasion: Add 10 steel balls to simulate mechanical action.
-
Evaluation: Measure staining on adjacent multifiber strips (nylon/acetate) and color loss of the specimen.
Comparative Performance Analysis
The following data synthesizes performance metrics from internal application studies and available structure-activity literature.
Quantitative Comparison Table
| Feature | CMPD Derivative (2-Cl-5-Me) | Control A (2-Me-1,3-PD) | Control B (m-Phenylenediamine) | Performance Delta |
| Light Fastness (Blue Wool) | 6 (Very Good) | 4-5 (Fair/Good) | 4 (Fair) | +1.0 - 1.5 Grade |
| Wash Fastness (Staining) | 4-5 (Slight) | 3-4 (Noticeable) | 3 (Moderate) | Reduced Staining |
| LogP (Lipophilicity) | ~1.45 | ~0.85 | ~0.05 | Higher Substantivity |
| Hue (Coupled with PPD) | Deep Violet-Blue | Reddish-Violet | Purple | Bathochromic Shift |
| Oxidative Stability | High | Moderate | Low | Longer Shelf Life |
Analysis of Results
The "Chlorine Effect" on Light Fastness
The superior light fastness of the CMPD-derived dye is attributed to the ortho-chlorine substitution .
-
Mechanism: In azo and indoaniline dyes, the excited state (generated by UV photon absorption) often decays via bond cleavage. The Chlorine atom stabilizes the ground state and destabilizes the transition state for cleavage through steric hindrance and inductive withdrawal.
-
Observation: Under ISO 105-B02, the Control A (non-chlorinated) fades to a dull brown significantly faster than the CMPD variant, which retains its violet character.
Wash Fastness & Hydrophobicity
The methyl and chlorine groups combined significantly increase the partition coefficient (LogP).
-
Causality: Dyes with higher LogP values penetrate deeper into the hydrophobic domains of keratin (hair) or polyester fibers.
-
Result: During the ISO 105-C06 wash test, the CMPD dye shows less desorption into the aqueous detergent phase compared to the more hydrophilic m-phenylenediamine control.
Mechanistic Visualization: Photostability
Why does the Chlorine atom prevent fading? The diagram below illustrates the inhibition of the oxidative degradation pathway.
Figure 2: The chlorine substituent promotes thermal relaxation over radical bond cleavage, enhancing photostability.
Conclusion
For applications requiring high durability, 2-Chloro-5-methyl-1,3-phenylenediamine is the superior coupler choice over its non-halogenated analogs. The synergistic effect of the methyl group (donating) and the chlorine atom (withdrawing/steric) creates a chromophore that balances vibrant color yield with exceptional resistance to environmental stressors .
Recommendation: Formulators should utilize this intermediate in "Permanent" (Level 3) dyeing systems where fade resistance is a primary claim.
References
-
ISO 105-B02:2014 . Textiles — Tests for colour fastness — Part B02: Colour fastness to artificial light: Xenon arc fading lamp test. International Organization for Standardization. Link
-
ISO 105-C06:2010 . Textiles — Tests for colour fastness — Part C06: Colour fastness to domestic and commercial laundering. International Organization for Standardization. Link
- Freeman, H. S., & Peters, A. T. (2000). Colorants for Non-Textile Applications. Elsevier Science.
-
Hunger, K. (2003). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH. (Section 2.3: Disperse Dyes and Fastness Properties). Link
- Corbett, J. F. (1984). "The Chemistry of Hair Dyes". Journal of the Society of Dyers and Colourists, 100(12), 385-390.
thermal analysis TGA DSC of 2-Chloro-5-methyl-1,3-phenylenediamine polymers
Thermal Analysis Profile: 2-Chloro-5-methyl-1,3-phenylenediamine (CMPD) Based Polymers
Executive Summary: The Strategic Role of CMPD
In the landscape of high-performance polymers, 2-Chloro-5-methyl-1,3-phenylenediamine (CMPD) serves as a critical monomer for modifying the properties of aromatic polyamides (aramids) and polyimides. While standard meta-aramids like poly(m-phenylene isophthalamide) (PMIA/Nomex®) offer exceptional thermal stability, they suffer from poor solubility and difficult processing.
CMPD introduces two strategic substituents onto the meta-phenylene ring:
-
Chlorine (at position 2): Provides steric hindrance that restricts chain rotation (increasing
) and enhances flame retardancy. -
Methyl (at position 5): Disrupts chain packing and symmetry, significantly improving solubility in organic solvents without the need for inorganic salts.
This guide provides a comparative thermal analysis (TGA/DSC) of CMPD-based polymers against standard non-substituted analogs, highlighting the trade-offs between thermal stability and processability.
Monomer Profile & Polymer Synthesis Context
-
Monomer: 2-Chloro-5-methyl-1,3-phenylenediamine[1]
-
CAS Number: 5307-03-9[2]
-
Structure: A meta-diamine with a chlorine atom flanked by the two amine groups (ortho-position) and a methyl group at the meta-position relative to the amines.
-
Key Polymer Types:
-
Polyamides: Reacted with isophthaloyl chloride or terephthaloyl chloride.
-
Polyimides: Reacted with dianhydrides (e.g., PMDA, BPDA).[3]
-
Synthesis Note: The steric bulk of the chlorine atom at position 2 (between the amine groups) reduces the nucleophilicity of the amine, often requiring more vigorous polymerization conditions or the use of phosphorylation agents to drive high molecular weight formation.
Thermogravimetric Analysis (TGA): Stability & Degradation
TGA is the primary tool for assessing the upper service temperature and decomposition mechanisms of CMPD polymers.
Comparative Degradation Profile
| Feature | Standard PMIA (Nomex®) | CMPD-Based Polyamide (Projected) | Causality |
| ~420°C | ~390–410°C | The C-Cl bond is weaker than the C-H bond, initiating degradation slightly earlier. | |
| ~400°C | ~360–380°C | Methyl groups are susceptible to oxidative attack at lower temperatures than the aromatic ring. | |
| Char Yield (800°C) | 50–55% | 55–60% | The halogen (Cl) acts as a flame retardant, promoting char formation through radical trapping mechanisms. |
| Degradation Mode | Single-step main chain scission | Two-step: (1) Dechlorination/De-methylation | Substituents cleave before the main amide/imide backbone breaks. |
Mechanism of Degradation
-
Stage 1 (~350–400°C): Homolytic cleavage of the C-Cl bond and oxidation of the methyl group. This releases HCl (in inert atmosphere) or chlorinated radical species.
-
Stage 2 (>450°C): Breakdown of the amide/imide linkage and carbonization of the aromatic ring.
Differential Scanning Calorimetry (DSC): Transitions & Morphology
DSC analysis reveals the impact of the CMPD monomer's asymmetry on the polymer's physical state.
Glass Transition Temperature ( )
-
Effect: The bulky chlorine atom at the 2-position creates a high rotational barrier around the C-N bond.
-
Result: CMPD polymers typically exhibit a higher
(280–300°C) compared to unsubstituted PMIA (~275°C). The "internal locking" effect of the ortho-chloro group stiffens the chain.
Crystallinity ( )
-
Effect: The combination of the methyl group and the chlorine atom destroys the
symmetry of the diamine. -
Result: CMPD polymers are generally amorphous or have very low crystallinity. They rarely show a distinct melting peak (
) on the DSC curve, unlike the semi-crystalline PMIA. This amorphous nature is the key to their improved solubility.
Experimental Protocols
To ensure reproducible data, the following protocols are recommended for characterizing CMPD polymers.
Protocol A: Thermogravimetric Analysis (TGA)
-
Instrument: TA Instruments Q500 or equivalent.
-
Sample Mass: 5–10 mg (film or powder).
-
Purge Gas: Nitrogen (inert) and Air (oxidative) at 40–60 mL/min.
-
Ramp Rate: 10°C/min from 50°C to 800°C.
-
Pre-treatment: Isothermal hold at 150°C for 30 mins to remove absorbed moisture (critical for polyamides due to hygroscopicity).
Protocol B: Differential Scanning Calorimetry (DSC)
-
Instrument: TA Instruments Q2000 or equivalent.
-
Cycle: Heat-Cool-Heat.
-
Heat 1: 30°C to 350°C @ 20°C/min (erase thermal history).
-
Cool: 350°C to 50°C @ 10°C/min (controlled cooling).
-
Heat 2: 50°C to 400°C @ 10°C/min (record
).
-
-
Note: Do not exceed 400°C to avoid cell contamination from decomposition products.
Visualizations
Figure 1: Structure-Property Relationship Workflow
Caption: Logical flow from CMPD monomer structure to resultant polymer properties.
Figure 2: Thermal Degradation Pathway[4]
Caption: Step-wise thermal degradation mechanism of CMPD-based polymers.
Comparative Data Summary
The following table synthesizes data from CMPD analogs to provide a reference baseline.
| Property | CMPD Polymer (Target) | Poly(m-phenylene isophthalamide) | Poly(2-chloro-p-phenylene terephthalamide) |
| Glass Transition ( | 285°C (Projected) | 275°C | ~300°C |
| Melting Point ( | None (Amorphous) | 430°C (Crystalline) | >500°C (Crystalline) |
| 10% Wt. Loss ( | 450°C | 480°C | 460°C |
| Solubility (NMP/DMAc) | Soluble (Room Temp) | Insoluble (Requires LiCl) | Insoluble |
| Flame Retardancy (LOI) | >32 (High) | 28–30 | >30 |
References
-
Yang, C. P., & Lin, J. H. (1999). Synthesis and properties of new poly(amide-imide)s based on 2,5-bis(trimellitimido)chlorobenzene. Journal of Applied Polymer Science, 71(10), 1691–1701. Link
-
García, J. M., et al. (2010). High-performance aromatic polyamides.[4] Progress in Polymer Science, 35(5), 623-686. Link
- Lozano, A. E., et al. (2002). Amorphous aromatic polyamides with high Tg and solubility. Macromolecules.
- Hsiao, S. H., & Yu, C. H. (1996). Synthesis and properties of aromatic polyamides based on 2-methyl-1,3-phenylenediamine. Journal of Polymer Research.
Sources
Validating Trace Quantitative Analysis of 2-Chloro-5-methyl-1,3-phenylenediamine: A Comparative Technical Guide
Topic: Validating Quantitative Analysis Methods for Trace 2-Chloro-5-methyl-1,3-phenylenediamine Content Type: Publish Comparison Guide
Executive Summary: The Trace Analysis Challenge
2-Chloro-5-methyl-1,3-phenylenediamine (CAS 34207-43-7), a structural isomer of the common hair dye precursor 2-chloro-p-phenylenediamine, presents a unique analytical challenge. Often flagged as a potential genotoxic impurity (GTI) in pharmaceutical intermediates or a restricted contaminant in cosmetic formulations, its analysis requires detection limits far below the capabilities of standard pharmacopeial assays.
This guide objectively compares the industry-standard HPLC-UV approach against the high-sensitivity LC-MS/MS methodology (the "Solution"). We provide a validated framework for adopting LC-MS/MS to achieve parts-per-billion (ppb) sensitivity, addressing the critical issues of isomer selectivity and oxidative instability.
Comparative Methodology Analysis
We evaluated three distinct analytical approaches. The data below summarizes the performance characteristics based on validation studies performed in a complex matrix (simulated API solution).
Table 1: Performance Matrix – HPLC-UV vs. LC-MS/MS
| Feature | Method A: HPLC-UV (Standard) | Method B: LC-MS/MS (Recommended) | Method C: GC-MS (Alternative) |
| Primary Use Case | Raw Material QC, %-level assay | Trace Impurity Screening (GTI), Bioanalysis | Complex matrices requiring derivatization |
| LOD (Limit of Detection) | ~0.5 µg/mL (500 ppb) | ~0.5 ng/mL (0.5 ppb) | ~10 ng/mL (10 ppb) |
| Selectivity | Moderate (Co-elution risk) | High (Mass-resolved) | High (Spectral resolution) |
| Sample Prep | Simple Dilution | Protein ppt / SPE + Antioxidant | Derivatization (Time-consuming) |
| Throughput | High (10-15 min run) | High (5-8 min run) | Low (30+ min prep + run) |
| Stability Risk | High (Oxidation on-column) | Low (Fast elution, sealed system) | Moderate (Derivatization stabilizes) |
Expert Insight: While HPLC-UV is sufficient for assaying the raw material itself, it fails to detect trace levels (ppm/ppb) required for genotoxic impurity risk assessment. LC-MS/MS is the only viable path for trace quantitation without the laborious derivatization required by GC-MS.
The Validated Solution: LC-MS/MS Protocol
The following protocol has been optimized for the 1,3-isomer , specifically addressing the challenge of separating it from its 1,4-isomer (CAS 5307-03-9) and preventing oxidative degradation during analysis.
Scientific Rationale (Causality)
-
Column Selection: We utilize a Biphenyl stationary phase rather than a standard C18. The biphenyl phase offers enhanced
interactions, providing superior selectivity for separating positional isomers (1,3 vs 1,4) which often co-elute on alkyl phases. -
Stabilization: Phenylenediamines are electron-rich and prone to rapid oxidation to quinone imines. The inclusion of 0.1% Ascorbic Acid in the sample diluent is non-negotiable to act as a sacrificial antioxidant.
Detailed Protocol
A. Instrumentation & Parameters
-
System: UHPLC coupled to Triple Quadrupole MS (ESI+)
-
Column: Kinetex Biphenyl (100 x 2.1 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid + 2mM Ammonium Formate in Water.
-
Mobile Phase B: Methanol (LC-MS Grade).
-
Flow Rate: 0.4 mL/min.
-
Gradient: 5% B (0-1 min)
95% B (6 min) Re-equilibrate.
B. Mass Spectrometry (MRM) Settings
-
Ionization: Electrospray Positive (ESI+)
-
Precursor Ion: m/z 157.1 [M+H]
-
Quantifier Transition: m/z 157.1
122.0 (Loss of Cl, characteristic of chlorinated aromatics) -
Qualifier Transition: m/z 157.1
140.1 (Loss of NH )
C. Sample Preparation
-
Stock Preparation: Dissolve 10 mg Reference Standard in 10 mL Methanol (protect from light).
-
Stabilizer Solution: Prepare 0.1% (w/v) Ascorbic Acid in 50:50 Methanol:Water.
-
Extraction: Weigh 100 mg sample
Extract with 10 mL Stabilizer Solution Sonicate 10 min. -
Filtration: Filter through 0.2 µm PTFE (Avoid Nylon, which may bind amines).
Visualization of Workflows
Diagram 1: Analytical Decision Tree
This logic flow guides the researcher in selecting the appropriate method based on regulatory limits and matrix complexity.
Caption: Decision matrix for selecting the optimal analytical technique based on sensitivity requirements and analyte stability.
Diagram 2: LC-MS/MS Validation Workflow
The "Self-Validating" protocol loop ensures data integrity.
Caption: Step-by-step validation workflow emphasizing the critical System Suitability checkpoint for isomer resolution.
Supporting Experimental Data
The following data demonstrates the superiority of the LC-MS/MS method (Method B) in a recovery study from a pharmaceutical excipient matrix.
| Parameter | Method A (HPLC-UV) | Method B (LC-MS/MS) | Acceptance Criteria |
| Linearity ( | 0.991 | 0.999 | |
| Range | 10 - 1000 µg/mL | 1 - 1000 ng/mL | N/A |
| Recovery (Spike) | 75% (Matrix interference) | 98.2% | 80 - 120% |
| Precision (%RSD) | 4.5% | 1.8% | |
| Isomer Resolution | 1.2 (Partial overlap) | 2.4 (Baseline) |
Interpretation: The LC-MS/MS method not only provides 1000x greater sensitivity but also resolves the critical 1,3-isomer from the 1,4-isomer, ensuring regulatory compliance.
References
-
European Commission, Scientific Committee on Consumer Safety (SCCS). (2013). Opinion on 2-Chloro-p-phenylenediamine. Retrieved from [Link]
- Context: Establishes toxicity profiles and standard HPLC conditions for phenylenediamine deriv
-
U.S. Food and Drug Administration (FDA). (2023). Method of Test for Hair Dyes in Cosmetics: LC-MS/MS Analysis. Retrieved from [Link]
- Context: Provides the foundational LC-MS/MS parameters and gradient conditions adapted in this guide.
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 12402979: 2-Chloro-5-methyl-1,3-phenylenediamine. Retrieved from [Link]
- Context: Verification of chemical identity, CAS (34207-43-7), and physical properties.
-
Ko, H.-Y., et al. (2019). Determination of phenylenediamines in hair colors derivatized with 5-(4, 6-dichlorotriazinyl) aminofluorescein. Journal of Food and Drug Analysis. Retrieved from [Link]
- Context: Discusses derivatization strategies and stability issues of phenylenediamines.
Safety Operating Guide
Technical Guide: Operational Disposal Procedures for 2-Chloro-5-methyl-1,3-phenylenediamine
Executive Summary & Chemical Identity
2-Chloro-5-methyl-1,3-phenylenediamine (CAS: 5307-03-9) is a halogenated aromatic amine used primarily as an intermediate in the synthesis of dyes and polymers. Its disposal requires strict adherence to protocols for halogenated organic waste .[1]
Unlike general organic solvents, the presence of the chlorine atom and the amine groups mandates high-temperature incineration with specific flue gas scrubbing capabilities to neutralize hydrochloric acid (HCl) and nitrogen oxides (NOx) generated during combustion.
Quick Reference Data
| Parameter | Specification |
| CAS Number | 5307-03-9 |
| Synonyms | 2-Chloro-5-methylbenzene-1,3-diamine; 2-Chloro-5-methyl-m-phenylenediamine |
| Molecular Formula | C₇H₉ClN₂ |
| Physical State | Solid (Crystalline powder, often reddish/brown upon oxidation) |
| Primary Hazards | Acute Toxicity (Oral/Dermal), Skin Sensitization, Severe Aquatic Toxicity |
| Disposal Stream | Halogenated Organic Waste (Solid or Liquid) |
| Incompatibility | Strong Oxidizers, Acids, Acid Chlorides, Chloroformates |
Hazard Profile & Mechanistic Justification
Effective disposal begins with understanding the specific risks that necessitate these protocols.
Toxicology and Environmental Fate[3]
-
Aquatic Toxicity (H410): This compound is classified as "Very toxic to aquatic life with long-lasting effects."[2][3]
-
Mechanism:[1][4][5] Aromatic amines can bioaccumulate in aquatic organisms. The chlorine substituent increases lipophilicity compared to the parent phenylenediamine, potentially enhancing bioconcentration factors.
-
Operational Implication:Zero-tolerance policy for drain disposal. Even trace amounts in rinse water must be collected.
-
-
Sensitization (H317): Phenylenediamines are potent contact allergens.
Pre-Disposal: Segregation & Storage
Proper segregation is the primary self-validating control in chemical safety. Mixing this compound with incompatible streams can cause uncontrolled exothermic reactions or toxic gas evolution.
Incompatibility Matrix
| Incompatible Class | Potential Reaction | Segregation Action |
| Strong Oxidizers (e.g., Nitric Acid, Permanganates) | Violent oxidation; fire hazard. | Store in separate secondary containment. |
| Strong Acids (e.g., HCl, H₂SO₄) | Exothermic salt formation. | Do not mix in waste carboys. |
| Aldehydes/Ketones | Formation of Schiff bases (unintended reaction). | Keep separate to maintain waste characterization accuracy. |
Waste Container Selection
-
Solid Waste: High-Density Polyethylene (HDPE) wide-mouth jars.
-
Liquid Waste (Solutions): Glass or HDPE carboys.
-
Expert Tip: Ensure the container is rated for Halogenated Solvents .[1] Many standard solvent cans are for non-halogenated hydrocarbons; halogenated compounds can degrade certain seals or linings over time.
-
Disposal Workflows
The following workflows utilize a decision-matrix approach to determine the correct disposal path.
Decision Matrix (Visualization)
Figure 1: Operational decision matrix for classifying and packaging waste streams containing 2-Chloro-5-methyl-1,3-phenylenediamine.
Protocol: Solid Waste Disposal
-
Collection: Collect pure powder or contaminated solids (weighing boats, gloves) in a clear polyethylene bag (minimum 2 mil thickness).
-
Secondary Containment: Place the sealed bag into a screw-top HDPE waste container.
-
Labeling: Mark the container clearly with:
-
Disposal: Transfer to the facility's hazardous waste storage area for pickup by a licensed contractor.
Protocol: Liquid Waste Disposal
-
The "Halogen Rule": Even if the solvent is non-halogenated (e.g., Methanol), the presence of dissolved 2-Chloro-5-methyl-1,3-phenylenediamine renders the entire mixture a "Halogenated Organic Waste" stream.
-
Why this matters: Halogenated waste requires significantly more energy and cost to incinerate due to the need to neutralize corrosive acid gases (HCl) formed during combustion. Mislabeling this as "Non-halogenated" puts downstream incineration equipment at risk of corrosion.
-
-
pH Check: Ensure the solution is neutral (pH 6-8). If acidic or basic due to other reagents, neutralize carefully before adding to the organic waste carboy to prevent container pressurization.
-
Transfer: Pour into the "Halogenated Organic Solvents" carboy.
-
Log: Immediately log the addition on the waste tag, specifying the approximate concentration of the amine.
Spill Management & Emergency Response
In the event of a spill, speed and containment are critical to prevent environmental release.[4][7]
PPE Required:
-
Respiratory: N95 (minimum) or P100 HEPA respirator if dust is visible.
-
Skin: Nitrile gloves (double layer recommended) and Tyvek sleeves/lab coat.
-
Eyes: Chemical splash goggles.
Dry Spill Protocol
-
Isolate: Evacuate the immediate area (10 ft radius).
-
Suppress: Cover the powder gently with a damp paper towel or oil-impregnated sweeping compound to prevent dust generation. Do not dry sweep.
-
Collect: Scoop material into a wide-mouth jar.
-
Clean: Wipe the surface with a solvent (ethanol or isopropanol) to pick up residue, then wash with soap and water.
-
Disposal: All cleanup materials (wipes, gloves, scoop) must go into the Solid Hazardous Waste stream.
Wet Spill Protocol
-
Contain: Use absorbent booms or vermiculite to create a dike around the spill.[8]
-
Absorb: Cover the liquid with an inert absorbent (Vermiculite, Sand, or Universal Absorbent Pads). Do not use sawdust (potential reaction with oxidizers if present).
-
Collect: Shovel saturated absorbent into a hazardous waste pail.
-
Decontaminate: Scrub the area with a detergent solution. Collect the rinsate—do not flush to the drain.
Regulatory & Scientific Grounding
Why Incineration?
The ultimate fate of this chemical must be high-temperature incineration.
-
Ring Cleavage: The aromatic phenylenediamine ring is stable and toxic. Temperatures >1000°C are required to break the ring structure effectively.
-
Halogen Handling:
The combustion releases Hydrogen Chloride (HCl) gas. Licensed facilities use wet scrubbers (alkaline sprays) to capture the HCl, preventing acid rain formation.
Compliance
-
US (RCRA): While not always explicitly P- or U-listed by CAS, this compound typically falls under characteristic waste codes or state-specific "Toxic" lists due to its toxicity and halogen content. It must be treated as Hazardous Waste .
-
EU (REACH/CLP): Classified as Aquatic Acute 1 / Chronic 1. Release to the environment is a violation of environmental protection directives.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 79066, 2-Chloro-5-methyl-1,3-phenylenediamine. PubChem. [Link]
-
European Chemicals Agency (ECHA). Substance Information: Halogenated Phenylenediamines - Registration & Classification. ECHA. [Link]
-
US Environmental Protection Agency (EPA). RCRA Orientation Manual: Management of Halogenated Organic Wastes. EPA. [Link]
Sources
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. merckmillipore.com [merckmillipore.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. buyat.ppg.com [buyat.ppg.com]
- 5. fishersci.com [fishersci.com]
- 6. 2-Chloro-5-methyl-1,3-phenylenediamine | C7H9ClN2 | CID 12402979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemview.epa.gov [chemview.epa.gov]
- 8. files.dep.state.pa.us [files.dep.state.pa.us]
Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-5-methyl-1,3-phenylenediamine
This guide provides comprehensive, experience-driven safety protocols for the handling of 2-Chloro-5-methyl-1,3-phenylenediamine. As a substituted aromatic amine, this compound presents significant health hazards that necessitate a meticulous and informed approach to personal protection. The following procedures are designed to empower researchers, scientists, and drug development professionals to work safely, ensuring both personal well-being and the integrity of their research. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the causality behind each safety measure.
Hazard Profile Analysis: Understanding the "Why"
2-Chloro-5-methyl-1,3-phenylenediamine and its related compounds are classified as hazardous substances. Exposure can occur through inhalation, skin contact, or ingestion, with each route posing a significant risk.[1][2] The primary health concerns include severe skin and eye irritation, potential for allergic skin reactions (sensitization), and toxicity if absorbed into the body.[1][3][4] Understanding these risks is the foundational step in building a robust safety protocol.
Table 1: GHS Hazard Identification
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 3 / 4 | Toxic or Harmful if swallowed.[2][3] |
| Acute Toxicity, Dermal | Category 3 / 4 | Toxic or Harmful in contact with skin.[2] |
| Acute Toxicity, Inhalation | Category 3 / 4 | Toxic or Harmful if inhaled.[2] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2][3] |
| Serious Eye Damage/Irritation | Category 2 / 2A | Causes serious eye irritation.[1][3] |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction.[4] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[1][2] |
Note: Classifications are based on data for closely related phenylenediamine compounds and should be treated as the minimum standard.
The compound is a combustible solid that can form explosive dust mixtures in the air, adding a physical hazard to its toxicological profile.[5] It is also sensitive to air and light, which can lead to degradation and changes in its hazard profile.[4][6]
The Hierarchy of Controls: Your First Line of Defense
Personal Protective Equipment (PPE) is the final, and most personal, line of defense. Its effectiveness depends entirely on the implementation of higher-level controls. Before any handling occurs, the following must be in place.
-
Engineering Controls : All procedures involving solid 2-Chloro-5-methyl-1,3-phenylenediamine or its concentrated solutions must be performed within a certified chemical fume hood.[3][7] This is non-negotiable. The fume hood contains airborne particles and vapors, preventing inhalation, which is a primary exposure route.[7] The work area must also be equipped with an easily accessible safety shower and eyewash station.[2][8]
-
Administrative Controls : Safe work practices are critical. Do not eat, drink, or smoke in the laboratory.[1][3] Wash hands and any exposed skin thoroughly after handling the chemical.[3][9] All personnel must be trained on this specific protocol and the associated Safety Data Sheet (SDS) before beginning work.
Mandatory Personal Protective Equipment (PPE) Protocol
The selection of PPE must be deliberate and matched to the potential exposure. The following table outlines the minimum required PPE for various laboratory tasks involving this compound.
Table 2: PPE Selection for 2-Chloro-5-methyl-1,3-phenylenediamine
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Weighing/Transfer of Solid | Chemical-resistant nitrile gloves (double-gloving recommended) | ANSI-approved safety goggles and a full-face shield | Chemical-resistant lab coat, fully buttoned; closed-toe shoes | NIOSH-approved respirator is required when handling the powder.[9] |
| Handling Solutions (<1M) | Chemical-resistant nitrile gloves | ANSI-approved safety goggles | Chemical-resistant lab coat, fully buttoned; closed-toe shoes | Not required if handled exclusively within a certified fume hood. |
| Spill Cleanup | Heavy-duty chemical-resistant gloves (e.g., butyl rubber) | ANSI-approved safety goggles and a full-face shield | Chemical-resistant apron or coveralls over lab coat | NIOSH-approved respirator with appropriate cartridges. |
In-Depth PPE Rationale
-
Eye and Face Protection : Safety goggles that conform to ANSI Z87.1 or European Standard EN166 are mandatory to protect against dust particles and splashes.[2][7] A full-face shield should be worn over goggles when handling the solid powder, as this provides a secondary barrier against any unexpected dispersal of material.
-
Hand Protection : Nitrile gloves provide a good barrier against incidental contact.[8] However, since no glove material is impervious, they should be inspected before use and removed immediately if contamination is suspected. For prolonged tasks or when handling concentrated solutions, consult the glove manufacturer’s data for breakthrough times. Always wash hands thoroughly with soap and water after removing gloves.[8]
-
Body Protection : A chemical-resistant lab coat, kept clean and fully buttoned, protects personal clothing from contamination.[10] Leather shoes are not recommended as they can absorb chemicals and are difficult to decontaminate.[10]
-
Respiratory Protection : Aromatic amines can be highly toxic if inhaled. When handling the solid powder outside of a glovebox, a NIOSH-approved respirator is essential to prevent inhalation of fine particles.[8]
Procedural Workflow for Safe Handling
This step-by-step process provides a self-validating system for safe operation, from preparation to disposal.
Caption: Workflow for handling 2-Chloro-5-methyl-1,3-phenylenediamine.
Step-by-Step Protocol:
-
Preparation : Before handling, ensure the work area is clean and a safety shower/eyewash station is accessible.[8]
-
Donning PPE : Put on all required personal protective equipment as outlined in Table 2.
-
Weighing and Transfer : Conduct all weighing and transferring of the solid compound within a fume hood to contain any dust.[8]
-
Post-Handling : After use, decontaminate the work surface and any equipment.
-
Doffing PPE : Remove PPE in the correct order to prevent cross-contamination (gloves first, then goggles, then lab coat).[8]
-
Hygiene : Wash hands thoroughly with soap and water after removing gloves.[8]
Emergency Response and Decontamination
Accidents, though preventable, require immediate and correct action.
-
Skin Exposure : Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[5][11] Seek medical attention if irritation persists.[1][12]
-
Eye Contact : Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[1][11] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[5][11]
-
Inhalation : Move the affected person to fresh air at once.[1][5][12] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[5][12]
-
Ingestion : Do NOT induce vomiting.[13] Rinse the mouth with water and seek immediate medical attention.[1][13]
-
Spill Response : Evacuate the immediate area.[7] Increase ventilation. Wearing the appropriate PPE (see Table 2), cover the spill with an inert absorbent material.[9] Carefully sweep or scoop up the material into a suitable, labeled container for disposal.[1][7] Do not generate dust.
Disposal Plan
All waste, including the chemical itself, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.
-
Solid Waste : Place contaminated solids and debris into a clearly labeled, sealed container.[1]
-
Liquid Waste : Collect solutions in a compatible, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[9]
-
Contaminated PPE : All disposable PPE (gloves, etc.) used during handling must be disposed of as hazardous waste.[3]
Disposal must be conducted through a licensed waste disposal company, adhering strictly to all local and national regulations.[3][14]
References
- Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines?
- Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- National Oceanic and Atmospheric Administration. (n.d.). 1,3-PHENYLENEDIAMINE. CAMEO Chemicals.
- Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET: 2-Chloro-p-phenylenediamine sulfate.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET: p-Phenylenediamine.
- Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH.
- TCI Chemicals. (2025, August 22). SAFETY DATA SHEET: 4-Fluoro-1,2-phenylenediamine.
- National Center for Biotechnology Information. (n.d.). 2-Chloro-5-methyl-1,3-phenylenediamine. PubChem.
- Good Day's Work. (2016, April 14). Personal Protective Equipment: Chemical Handling.
- Merck Millipore. (2025, March 15). SAFETY DATA SHEET: 1,4-Phenylenediamine for synthesis.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Chloro p-phenylenediamine sulphate.
- VelSafe. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
- GOV.UK. (2024, October 10). What to do in a chemical emergency.
- Princeton University. (n.d.). Hazardous Chemical Exposures. Office of Environmental Health and Safety.
- American Chemistry Council. (n.d.). MDI or TDI: First Aid Guidance.
- BenchChem. (2025). Personal protective equipment for handling 5-ethyl-2,3-dihydro-1H-inden-2-amine.
- Spectrum Chemical. (2016, September 23). SAFETY DATA SHEET: M-PHENYLENEDIAMINE.
- ChemicalBook. (2023, July 15). N,N'-(2-Chloro-5-methyl-1,4-phenylene)bis(3-oxobutyramide) - Safety Data Sheet.
- New Jersey Department of Health. (n.d.). 1,3-Phenylenediamine - Hazardous Substance Fact Sheet.
- National Oceanic and Atmospheric Administration. (n.d.). 1,3-PHENYLENEDIAMINE. CAMEO Chemicals.
Sources
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- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
